6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACSDHQSUBYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360233 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739365-07-2 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Within this class, this compound (CAS: 739365-07-2) represents a key synthetic intermediate and a molecule of interest for drug discovery programs. Its utility is suggested by the role of related indole-2-carboxylic acids as reactants in the synthesis of compounds targeting critical biological systems, such as opioid and melatonin receptors.[1]
A thorough understanding of a compound's physicochemical properties is fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. These properties—solubility, lipophilicity, and ionization state (pKa)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, directly impacting its efficacy and safety.[2] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and explains the causal relationships between molecular structure and physical behavior, offering a field-proven perspective for researchers and drug development professionals.
Molecular Identity and Structural Features
The foundation of a compound's behavior lies in its structure. The key functional groups of this compound—the bicyclic indole core, the N-methyl group, the methoxy ether, and the carboxylic acid—each contribute distinct electronic and steric features that dictate its overall physicochemical profile.
-
Indole Core: The aromatic, heterocyclic ring system provides a rigid, largely hydrophobic scaffold.
-
Carboxylic Acid: This is the primary ionizable group, capable of donating a proton. It serves as a hydrogen bond donor and acceptor, significantly influencing aqueous solubility and potential for molecular interactions.
-
N-Methyl Group: The methylation at the indole nitrogen (N1 position) removes the hydrogen bond donating capability of the indole NH group, which can subtly alter solubility and crystal packing compared to its N-H counterpart.
-
Methoxy Group: The electron-donating methoxy group at the 6-position can modulate the electron density of the aromatic system and act as a hydrogen bond acceptor.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| CAS Number | 739365-07-2 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3][5] |
| Molecular Weight | 205.21 g/mol | [3] |
| Monoisotopic Mass | 205.0739 Da | [5] |
| SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | [5] |
| InChI | InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | [5] |
Core Physicochemical Properties: Data and Analysis
The interplay of the functional groups described above gives rise to the macroscopic properties summarized below. It is critical to note that much of the publicly available data for this specific compound is derived from computational models (in silico predictions). While valuable for initial assessment, experimental verification is imperative for drug development applications.
Table 2: Summary of Physicochemical Data
| Parameter | Predicted Value(s) | Method/Source | Significance in Drug Development |
| Melting Point | 133.11 °C | EPI Suite[6] | Purity, stability, formulation (solid-state) |
| Boiling Point | 365.78 °C; 422.3 °C at 760 mmHg | EPI Suite[6]; Unknown[3] | Thermal stability, purification |
| Density | 1.33 g/cm³; 1.26 g/cm³ | EPA T.E.S.T.[6]; Unknown[3] | Formulation, material handling |
| Water Solubility | 136.84 mg/L; 157.36 mg/L | EPA T.E.S.T.[6] | Bioavailability, formulation |
| Lipophilicity (XlogP) | 2.0 | PubChemLite[5] | Membrane permeability, metabolism, toxicity |
| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Based on benzoic acid | Ionization state, solubility, receptor binding |
Thermal Properties
The predicted melting point of 133.11 °C suggests the compound is a solid at room temperature.[6] Discrepancies in predicted boiling points are common and highlight the need for experimental measurement, typically via Differential Scanning Calorimetry (DSC) for the melting point, which provides a precise, reproducible value critical for quality control and formulation development.
Solubility
The predicted aqueous solubility is low (~140-160 mg/L).[6] This is a classic example of competing structural influences. The lipophilic indole core dominates, but the carboxylic acid provides a crucial handle for pH-dependent solubility. At pH values significantly above its pKa, the carboxylate anion will be the dominant species, leading to a substantial increase in aqueous solubility. This behavior is a key lever for developing aqueous formulations.
Lipophilicity (logP)
The predicted partition coefficient (XlogP) of 2.0 indicates a moderate degree of lipophilicity.[5] This value falls within the range often considered favorable for oral drug candidates, balancing sufficient membrane permeability for absorption with adequate aqueous solubility to avoid formulation and clearance issues.[7] The "shake-flask" method remains the gold standard for experimental logP determination and is essential for generating reliable data for pharmacokinetic modeling.[2]
Acidity (pKa)
No experimental pKa value for this compound is readily available in public databases. However, the carboxylic acid is the only significant acidic proton. Its pKa can be estimated to be in the range of 3.5 to 4.5, similar to other aromatic carboxylic acids. This value is one of the most critical physicochemical parameters.[2] It dictates the charge state of the molecule in different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.5, blood at pH 7.4), which in turn governs its solubility, permeability, and interaction with protein targets. Potentiometric titration is the standard, authoritative method for its precise determination.[8]
Experimental Determination Protocols
Trustworthy data is the bedrock of scientific integrity. The following protocols describe robust, self-validating methods for determining the key physicochemical properties of this compound.
Overall Characterization Workflow
The logical flow for a comprehensive physicochemical characterization begins with ensuring sample purity, followed by parallel determination of key properties.
Caption: High-level workflow for physicochemical characterization.
Protocol: Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is derived from the half-equivalence point of the resulting titration curve.
Principle: The Henderson-Hasselbalch equation shows that when the acidic form and its conjugate base are present in equal concentrations ([HA] = [A⁻]), the pH of the solution is equal to the pKa. This condition occurs at the midpoint of the titration.
Methodology:
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in a suitable co-solvent mixture if necessary (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration. Record the exact volume.
-
Prepare a standardized solution of 0.01 M NaOH (titrant).
-
Prepare acidic (0.01 M HCl) and basic (0.01 M NaOH) solutions for back-titration if needed.
-
-
Instrumentation & Calibration:
-
Use a calibrated pH meter with an electrode suitable for the chosen solvent system.
-
Calibrate the pH meter immediately before use with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the pH electrode and a micro-stir bar into the solution.
-
Add the 0.01 M NaOH titrant in small, precise increments (e.g., 0.02 mL) using an automated titrator or a calibrated burette.
-
Record the pH value after each addition, ensuring the reading has stabilized.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (Vₑ) from the inflection point of the curve, often calculated using the first or second derivative of the plot.
-
The pH at the half-equivalence point (Vₑ / 2) is the apparent pKa (pKa').
-
If a co-solvent was used, corrections (e.g., Yasuda-Shedlovsky extrapolation) may be necessary to determine the aqueous pKa.
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Determination of logP by the Shake-Flask Method (OECD 107)
This is the benchmark method for measuring the partition coefficient, representing the ratio of a compound's concentration in two immiscible phases (n-octanol and water) at equilibrium.
Principle: logP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water (typically a buffer at a pH where the compound is neutral, e.g., pH 2 for a carboxylic acid) with n-octanol by shaking them together for 24 hours and allowing them to separate. This prevents volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in n-octanol.
-
Add a small volume of the stock solution to a known volume of the pre-saturated n-octanol and pre-saturated water in a centrifuge tube. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
-
Partitioning:
-
Shake the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-24 hours). The required time should be determined in preliminary experiments.
-
-
Phase Separation:
-
Centrifuge the tubes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for quantification in each phase.
-
-
Calculation:
-
Calculate the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logarithm (base 10) of this ratio is the logP value.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Conclusion
This compound is a molecule with physicochemical properties that position it as a compound of interest in drug discovery. Its moderate lipophilicity and pH-dependent solubility, governed by the carboxylic acid function, are key characteristics that can be modulated for optimal ADMET performance. While computational predictions provide a valuable starting point, this guide emphasizes the non-negotiable role of rigorous experimental verification. The protocols detailed herein for determining pKa, logP, and melting point represent the authoritative standards required to build a reliable data package, enabling informed decisions in the progression of a lead compound toward a clinical candidate.
References
- 1. 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID | 16732-73-3 [chemicalbook.com]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. This compound | 739365-07-2 [chemicalbook.com]
- 5. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. This compound (739365-07-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00160E [pubs.rsc.org]
- 8. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Indole Nucleus in Modern Drug Discovery
An In-Depth Technical Guide to 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 739365-07-2)
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide range of biological targets. Within this class, indole-2-carboxylic acid derivatives have emerged as critical pharmacophores for developing novel therapeutic agents, including treatments for infectious diseases like HIV and Chagas disease, as well as central nervous system disorders.[2][3][4][5]
This guide provides a detailed technical overview of a specific, highly functionalized derivative: This compound (CAS Number: 739365-07-2). We will explore its fundamental physicochemical properties, outline a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications as a key building block in contemporary drug discovery programs. The strategic placement of the 6-methoxy group and the N-methyl substituent significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific receptor interactions, making it a compound of considerable interest for synthetic and medicinal chemists.
Core Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 739365-07-2 | [6][7][8][9] |
| Molecular Formula | C₁₁H₁₁NO₃ | [7][8][] |
| Molecular Weight | 205.21 g/mol | [8][] |
| IUPAC Name | 6-methoxy-1-methylindole-2-carboxylic acid | [] |
| Boiling Point | 422.3°C at 760 mmHg (Predicted) | [] |
| Density | 1.26 g/cm³ (Predicted) | [] |
| SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | [][11] |
| InChI Key | KXACSDHQSUBYNG-UHFFFAOYSA-N | [][11] |
Retrosynthetic Analysis and Practical Synthesis Protocol
The synthesis of this compound can be logically approached through a multi-step pathway that leverages classical and modern organic reactions. The core strategy involves the initial construction of the substituted indole ring system, followed by functional group manipulations to achieve the final target molecule.
Conceptual Synthesis Workflow
The proposed synthetic route is based on three key transformations:
-
Fischer Indole Synthesis: To construct the 6-methoxyindole-2-carboxylate core. This century-old reaction remains one of the most reliable methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone.[12][13][14]
-
N-Methylation: To introduce the methyl group onto the indole nitrogen. Modern, safer reagents like dimethyl carbonate (DMC) offer high yields and are suitable for large-scale production.[15][16]
-
Ester Hydrolysis: To convert the C-2 ester intermediate into the final carboxylic acid. This is a standard saponification reaction, typically achieved under basic conditions.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound | 739365-07-2 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 739365-07-2 [chemicalbook.com]
- 11. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
Spectroscopic data for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Profile of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Introduction
This compound is a member of the indole class of heterocyclic compounds, a core scaffold in numerous pharmacologically active molecules and natural products. The precise characterization of such molecules is fundamental to research and development in medicinal chemistry, ensuring structural integrity, purity, and batch-to-batch consistency. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of a molecule's structure.
This guide offers a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a senior application scientist, the focus extends beyond mere data presentation to elucidate the causal relationships between the molecular structure and its spectral output, providing researchers with a robust framework for structural verification and interpretation.
Molecular Structure and Isomeric Context
The structural foundation of the analysis is the specific arrangement of atoms and functional groups within the molecule. The IUPAC name defines a precise substitution pattern on the indole ring system, which is critical for assigning spectroscopic signals.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the constitution of organic molecules by mapping the chemical environment of hydrogen atoms. For this compound, it allows for the unambiguous placement of substituents on the indole core.
Expertise & Experience: Experimental Protocol
The choice of solvent is critical for compounds containing acidic protons.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the carboxylic acid and its hydrogen-bonding capacity shifts the acidic -COOH proton significantly downfield, preventing exchange with residual water and allowing for its clear observation. Methanol-d₄ (CD₃OD) is an alternative, though the acidic proton will exchange with the solvent's deuterium, causing the -COOH signal to disappear.
-
Instrument Configuration : The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, particularly for the aromatic protons.
-
Data Acquisition : Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).
Data Presentation & Authoritative Grounding
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~12.0 - 13.0 | Broad Singlet | - | 1H |
| H-7 | ~7.50 | Doublet | J ≈ 8.8 | 1H |
| H-3 | ~7.15 | Singlet | - | 1H |
| H-5 | ~7.00 | Doublet | J ≈ 2.2 | 1H |
| H-4 | ~6.85 | Doublet of Doublets | J ≈ 8.8, 2.2 | 1H |
| N-CH₃ | ~3.90 | Singlet | - | 3H |
| O-CH₃ | ~3.80 | Singlet | - | 3H |
Trustworthiness: Interpretation of the Spectrum
The predicted spectrum is a self-validating system based on fundamental chemical principles:
-
Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and appears as a broad singlet far downfield in DMSO-d₆, confirming the presence of the acid functional group.
-
Aromatic Protons (H-4, H-5, H-7) : These protons on the benzene portion of the indole ring form a coupled system. H-7 is ortho to the electron-donating nitrogen atom and is expected to be downfield. It appears as a doublet due to coupling with H-4. H-5 is ortho to the electron-donating methoxy group, but its signal is shifted upfield and appears as a small doublet due to meta-coupling with H-7. H-4 is coupled to both H-5 (ortho) and H-7 (meta), resulting in a doublet of doublets.
-
Indole Proton (H-3) : This proton is on the pyrrole ring and typically appears as a singlet, as adjacent positions are substituted.
-
Methyl Protons (N-CH₃ and O-CH₃) : The N-methyl and O-methoxy groups each produce a sharp singlet, integrating to three protons. The N-methyl signal is typically found around 3.9-4.0 ppm. The O-methoxy signal is slightly more shielded, appearing around 3.8 ppm. The absence of a broad N-H signal around 11-12 ppm is a key confirmation of N-methylation.[3]
Caption: Predicted ¹H NMR assignments for this compound.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their electronic environment (hybridization, attached electronegative atoms).
Expertise & Experience: Experimental Protocol
-
Sample Preparation : A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required compared to ¹H NMR. DMSO-d₆ is again a suitable solvent.
-
Instrument Configuration : The experiment is run on the same spectrometer, switching the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Data Acquisition : A standard proton-decoupled sequence is used, which results in all carbon signals appearing as singlets. A larger number of scans (hundreds to thousands) is necessary due to the low natural abundance of the ¹³C isotope.
Data Presentation & Authoritative Grounding
The chemical shifts are predicted based on general values for indole derivatives and known substituent chemical shift (SCS) effects.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic) | ~163 |
| C-6 (C-OCH₃) | ~158 |
| C-7a | ~138 |
| C-2 | ~132 |
| C-3a | ~123 |
| C-7 | ~120 |
| C-4 | ~112 |
| C-3 | ~105 |
| C-5 | ~95 |
| O-CH₃ | ~56 |
| N-CH₃ | ~33 |
Trustworthiness: Interpretation of the Spectrum
-
Carbonyl Carbon (C=O) : The carboxylic acid carbon is the most deshielded, appearing around 163 ppm.
-
Aromatic & Heterocyclic Carbons : The carbon attached to the methoxy group (C-6) is significantly deshielded by the oxygen atom. The quaternary carbons (C-2, C-3a, C-7a) can be identified through advanced techniques like DEPT or by their typically lower intensity. The chemical shifts of the protonated carbons (C-3, C-4, C-5, C-7) are influenced by the electron-donating effects of the nitrogen and methoxy groups, generally appearing in the 95-120 ppm range.
-
Methyl Carbons : The O-CH₃ carbon appears around 56 ppm, a typical value for an aromatic methoxy group. The N-CH₃ carbon is more shielded, appearing around 33 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Expertise & Experience: Experimental Protocol
-
Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL).
-
Ionization : Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule. It will typically produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
-
Analysis : The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Data Presentation & Authoritative Grounding
The predicted mass spectrometric data for the molecular formula C₁₁H₁₁NO₃ is derived from computational tools and general fragmentation knowledge of indole derivatives.[6][7]
| Ion | Calculated m/z | Interpretation |
| [M]⁺˙ | 205.07 | Molecular Ion (in EI-MS) |
| [M+H]⁺ | 206.08 | Protonated Molecule (in ESI-MS) |
| [M-H]⁻ | 204.07 | Deprotonated Molecule (in ESI-MS) |
| [M-COOH]⁺ | 160.07 | Loss of the carboxylic acid group |
| [M-CH₃-CO]⁺ | 162.05 | Subsequent loss of methyl and CO |
Trustworthiness: Fragmentation Pathway
The fragmentation of indole derivatives is well-documented.[8][9] A primary fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da). Further fragmentation can occur through the loss of the N-methyl group or cleavage of the indole ring system.
Caption: A primary fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Experimental Protocol
-
Sample Preparation : For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Data Presentation & Authoritative Grounding
The characteristic absorption bands are predicted based on extensive databases and literature on indole and carboxylic acid derivatives.[10][11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~2950-3100 | C-H stretch (aromatic) | Indole Ring |
| ~2850-2950 | C-H stretch (aliphatic) | -CH₃ Groups |
| ~1680-1710 | C=O stretch (strong) | Carboxylic Acid |
| ~1580-1620 | C=C stretch | Aromatic Ring |
| ~1250 & ~1050 | C-O stretch | Aryl-Alkyl Ether |
| ~700-900 | C-H bend (out-of-plane) | Aromatic Substitution |
Trustworthiness: Interpretation of the Spectrum
-
O-H and C=O Stretch : The most prominent features will be a very broad absorption band from ~2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer, and a strong, sharp absorption around 1700 cm⁻¹ for the C=O stretch.
-
C-H Stretches : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C-O Stretch : The presence of the methoxy group will be confirmed by a strong C-O stretching band in the fingerprint region, typically around 1250 cm⁻¹.
-
Absence of N-H Stretch : Crucially, the absence of a sharp N-H stretching band around 3300-3400 cm⁻¹ provides strong evidence for the N-methyl substitution.[13]
Conclusion
The collective spectroscopic data provides a definitive and multi-faceted confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the location of substituents. Mass spectrometry confirms the elemental composition and molecular weight with high accuracy. Finally, Infrared spectroscopy validates the presence of the key functional groups—carboxylic acid, methoxy, and the N-substituted indole ring. This integrated approach ensures the highest level of scientific integrity and trustworthiness for researchers in drug development and chemical sciences.
References
- 1. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Predicted Molecular Weight of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Guide for Researchers
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted molecular weight of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. We will dissect the theoretical basis for molecular weight calculation, differentiate between average molecular weight and monoisotopic mass, and present a detailed, step-by-step protocol for their determination. Furthermore, this guide explores the role of modern computational tools in automating these predictions and contextualizes the calculated values within the framework of experimental verification by techniques such as mass spectrometry. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this fundamental molecular property for compound characterization, reaction stoichiometry, and analytical data interpretation.
Part 1: Compound Identification and Key Properties
Accurate identification is the prerequisite for all subsequent analysis. This compound is a substituted indole derivative. Its core properties, essential for any predictive work, are summarized below. The molecular formula, C₁₁H₁₁NO₃, is the foundation upon which all molecular weight calculations are built.[1][2]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 739365-07-2 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[2] |
| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | PubChemLite[2] |
| InChIKey | KXACSDHQSUBYNG-UHFFFAOYSA-N | PubChemLite[2] |
Part 2: The Theoretical Basis of Molecular Weight Prediction
The term "molecular weight" is often used interchangeably, but for scientific accuracy, it is crucial to distinguish between two key concepts: Average Molecular Weight (MW) and Monoisotopic Mass (MM) .
-
Average Molecular Weight (Molar Mass): This value is calculated using the weighted average of the atomic masses of all isotopes of an element, based on their natural abundance.[4][5] It is the most useful value for stoichiometric calculations in the laboratory involving bulk materials (e.g., preparing a solution of a specific molarity). The unit is typically grams per mole ( g/mol ).[6]
-
Monoisotopic Mass: This value is calculated by summing the masses of the most abundant naturally occurring isotope for each atom in the molecule. For instance, we use the mass of ¹²C, ¹H, ¹⁴N, and ¹⁶O. This is the value that is most relevant in high-resolution mass spectrometry (HRMS), where the instrument can distinguish between molecules differing only in their isotopic composition. The unit is the Dalton (Da).
For professionals in drug development, this distinction is not merely academic. While average molecular weight governs the preparation of bulk substances, the monoisotopic mass is the key to confirming a compound's identity and purity via mass spectrometry, a ubiquitous technique in the field.[7]
Part 3: Protocol for Manual Molecular Weight Calculation
The prediction of molecular weight is a deterministic process based on the compound's molecular formula.[8][9] The following protocol provides a transparent, step-by-step method for calculating both the average molecular weight and the monoisotopic mass of C₁₁H₁₁NO₃.
Step 1: Deconstruct the Molecular Formula
The formula C₁₁H₁₁NO₃ indicates the molecule contains:
-
11 atoms of Carbon (C)
-
11 atoms of Hydrogen (H)
-
1 atom of Nitrogen (N)
-
3 atoms of Oxygen (O)
Step 2: Tabulate Standard Atomic Weights and Monoisotopic Masses
The values below are sourced from the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Standard Atomic Weight (for Average MW) | Mass of Most Abundant Isotope (for Monoisotopic Mass) |
| Carbon (C) | 12.011 u | 12.000000 Da |
| Hydrogen (H) | 1.008 u | 1.007825 Da |
| Nitrogen (N) | 14.007 u | 14.003074 Da |
| Oxygen (O) | 15.999 u | 15.994915 Da |
Step 3: Calculate Mass Contribution of Each Element
Multiply the atom count by the respective mass value for each element.
Table 3.1: Calculation of Average Molecular Weight (MW)
| Element | Atom Count (a) | Standard Atomic Weight (b) | Mass Contribution (a × b) |
|---|---|---|---|
| Carbon (C) | 11 | 12.011 u | 132.121 u |
| Hydrogen (H) | 11 | 1.008 u | 11.088 u |
| Nitrogen (N) | 1 | 14.007 u | 14.007 u |
| Oxygen (O) | 3 | 15.999 u | 47.997 u |
| Total | | | 205.213 u |
Table 3.2: Calculation of Monoisotopic Mass (MM)
| Element | Atom Count (a) | Isotopic Mass (b) | Mass Contribution (a × b) |
|---|---|---|---|
| Carbon (¹²C) | 11 | 12.000000 Da | 132.000000 Da |
| Hydrogen (¹H) | 11 | 1.007825 Da | 11.086075 Da |
| Nitrogen (¹⁴N) | 1 | 14.003074 Da | 14.003074 Da |
| Oxygen (¹⁶O) | 3 | 15.994915 Da | 47.984745 Da |
| Total | | | 205.073894 Da |
Step 4: Final Predicted Values
Based on the fundamental principles of chemistry, the predicted values are:
-
Average Molecular Weight: 205.21 g/mol (rounded for practical use)[1]
-
Monoisotopic Mass: 205.0739 Da (rounded to four decimal places, typical for HRMS)[2]
Part 4: Computational Prediction Workflow
In modern research environments, manual calculations are often superseded by computational tools that offer speed, accuracy, and integration into larger data management systems.[10] Public databases like PubChem and ChemSpider provide pre-calculated molecular properties for millions of compounds.[2][11] For novel compounds or high-throughput virtual screening, specialized software like Rowan or toolkits within programming languages like Python are employed.[12][13]
The underlying logic of these tools remains identical to the manual protocol described above. They parse a chemical structure or formula, retrieve standard atomic weights from an internal database, and perform the summation.
Caption: Computational workflow for molecular weight prediction.
Part 5: Experimental Validation Framework
A predicted value, no matter how accurately calculated, is theoretical. In any rigorous scientific endeavor, especially in regulated fields like drug development, this prediction must be confirmed by empirical data. The primary technique for this validation is Mass Spectrometry (MS) .[7][14]
The process involves synthesizing the chemical, purifying it, and then analyzing it with a mass spectrometer. The instrument ionizes the molecule (e.g., by adding a proton to form [M+H]⁺) and measures the mass-to-charge ratio (m/z). A high-resolution instrument would be expected to detect an ion corresponding to the monoisotopic mass of the protonated molecule (205.0739 + 1.0078 = 206.0817 Da). A close match between the experimental m/z and the predicted value provides strong evidence for the compound's identity.
Other analytical techniques, while not directly measuring molecular weight, are critical to this process. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, and High-Performance Liquid Chromatography (HPLC) assesses the purity of the sample, ensuring that the mass spectrum is not contaminated by impurities.[7]
Caption: Integrated framework for theoretical prediction and experimental validation.
Conclusion
The predicted molecular weight of this compound is 205.21 g/mol (average molecular weight) and its monoisotopic mass is 205.0739 Da . These values are derived from its molecular formula, C₁₁H₁₁NO₃, through the summation of atomic masses. For the modern researcher, it is essential to leverage computational tools for efficient prediction while also understanding the fundamental distinction between average and monoisotopic values. Ultimately, these theoretical predictions serve as a critical hypothesis to be tested and confirmed through rigorous experimental validation, with mass spectrometry being the definitive analytical technique.
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 739365-07-2 [amp.chemicalbook.com]
- 4. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]
- 5. Calculating Molecular Weight [chemcollective.org]
- 6. prepineer.com [prepineer.com]
- 7. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 8. How to Find the Molecular Mass of a Compound [thoughtco.com]
- 9. Khan Academy [en.khanacademy.org]
- 10. Web-Based Computational Tools for the Prediction and Analysis of Posttranslational Modifications of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Code Ocean [codeocean.com]
- 13. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]
- 14. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Solubility Profile of 6-Methoxy-1-methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The journey of a drug candidate from discovery to a viable therapeutic is paved with intricate challenges, paramount among which is the optimization of its physicochemical properties. Solubility, a cornerstone of this optimization process, dictates a compound's dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the solubility profile of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present data but to weave a narrative that explains the 'why' behind the experimental choices, offering a self-validating framework for researchers in the field. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for its characterization, and discuss formulation strategies to overcome potential solubility-related hurdles.
Physicochemical Characterization of this compound
A thorough understanding of a compound's intrinsic properties is the foundation upon which its solubility profile is built.
Molecular Structure and Key Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁NO₃[1]
-
Molecular Weight: 205.21 g/mol [1]
-
Predicted Aqueous Solubility: 136.84 mg/L[2]
The structure, featuring a carboxylic acid group, an indole nucleus, a methoxy substituent, and an N-methyl group, suggests that this compound is a weakly acidic compound with limited aqueous solubility. The indole ring contributes to its lipophilicity, while the carboxylic acid moiety provides a handle for pH-dependent solubility manipulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChemLite[1] |
| Molecular Weight | 205.21 g/mol | PubChemLite[1] |
| Predicted XlogP | 2.0 | PubChemLite[1] |
| Predicted Aqueous Solubility | 136.84 mg/L | Chemchart[2] |
| Predicted pKa | ~4.54 (for 6-Methoxy-1H-indole-2-carboxylic acid) | ChemBK[3] |
Table 1: Key Physicochemical Properties of this compound.
The Significance of pKa:
Experimental Determination of Solubility: A Methodological Deep Dive
To move beyond theoretical predictions, robust experimental data is essential. Here, we detail the protocols for determining both thermodynamic and kinetic solubility, providing a rationale for each step.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium. The shake-flask method is the universally accepted gold standard for this determination.
Workflow for Thermodynamic Solubility Determination:
Caption: Thermodynamic solubility workflow.
Step-by-Step Protocol for Thermodynamic Solubility Determination:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) and organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The consistency of solubility measurements at different time points (e.g., 24 and 48 hours) confirms that equilibrium has been reached.
-
-
Phase Separation:
-
Following equilibration, allow the vials to stand undisturbed to permit sedimentation of the excess solid.
-
To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect the supernatant for analysis. For highly accurate measurements, filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system. A linear response (R² > 0.99) is required for accurate quantification.
-
Dilute the saturated supernatant samples with the mobile phase to fall within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC with UV detection at the compound's λmax.
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. This concentration is the thermodynamic solubility.
-
Kinetic Solubility: A High-Throughput Approach
In early-stage drug discovery, where compound availability is limited and screening throughput is high, kinetic solubility provides a rapid assessment. This method measures the solubility of a compound as it precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer.
Workflow for Kinetic Solubility Determination (Nephelometry):
References
The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole-2-carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a multitude of diverse biological targets with high affinity. This versatility has led to the exploration of its derivatives across a wide spectrum of therapeutic areas, from oncology and infectious diseases to neurology and inflammatory conditions. This technical guide provides an in-depth exploration of the key therapeutic targets of indole-2-carboxylic acid derivatives, delving into their mechanisms of action and providing detailed experimental protocols for their evaluation. By synthesizing current research and presenting it in a practical, application-oriented format, this document aims to empower researchers and drug development professionals to effectively harness the therapeutic potential of this remarkable chemical scaffold.
Introduction: The Significance of the Indole-2-Carboxylic Acid Moiety
The indole ring system is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal foundation for the design of targeted therapeutics. The addition of a carboxylic acid group at the 2-position further enhances its drug-like properties by providing a key interaction point for binding to the active sites of numerous enzymes and receptors. This guide will illuminate the diverse therapeutic landscape of indole-2-carboxylic acid derivatives, offering both a conceptual understanding and practical methodologies for their investigation.
Therapeutic Targets in Oncology
The dysregulation of cellular signaling pathways is a hallmark of cancer, and indole-2-carboxylic acid derivatives have emerged as potent modulators of several key oncogenic targets.
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)
Mechanism of Action: IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which have immunosuppressive effects. This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, effectively blocking this immunosuppressive pathway and restoring anti-tumor immunity.[2]
Featured Derivative Data:
| Compound | Target(s) | IC50 (μM) | Reference |
| 9o-1 | IDO1 | 1.17 | [1] |
| TDO | 1.55 | [1] | |
| 9p-O | IDO1 | Double-digit nM | [1] |
| TDO | Double-digit nM | [1] |
Experimental Protocol: IDO1/TDO Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay to determine the inhibitory activity of indole-2-carboxylic acid derivatives on IDO1 and TDO.
Materials:
-
HeLa cells (for IDO1) or SW48 cells (for TDO)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human interferon-γ (IFN-γ)
-
Test compounds (indole-2-carboxylic acid derivatives)
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa or SW48 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. For IDO1 inhibition in HeLa cells, co-treat with IFN-γ to induce IDO1 expression.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Tryptophan Addition: Add L-tryptophan to the medium to a final concentration of 200 µM and incubate for an additional 24 hours.
-
Kynurenine Measurement:
-
Harvest the cell culture supernatant.
-
Add TCA to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis: Measure the absorbance at 490 nm using a plate reader. The amount of kynurenine produced is proportional to the absorbance. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway:
Caption: IDO1/TDO inhibition by indole-2-carboxylic acids.
Tubulin Polymerization
Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain indole-2-carboxylic acid benzylidene-hydrazide derivatives have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization.[3] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death.
Featured Derivative Data:
| Compound | Assay | EC50 (μM) | GI50 (μM) | Reference |
| 9a | Caspase Activation (T47D cells) | 0.1 | [3] | |
| 9b | Caspase Activation (T47D cells) | 0.1 | [3] | |
| 9b | Growth Inhibition (T47D cells) | 0.9 | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds (indole-2-carboxylic acid derivatives)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in polymerization buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound or control.
-
Tubulin Addition: Add the purified tubulin to each well.
-
Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance change over time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Experimental Workflow:
Caption: Workflow for in vitro tubulin polymerization assay.
Therapeutic Targets in Infectious Diseases
The indole-2-carboxylic acid scaffold has also proven to be a valuable starting point for the development of novel anti-infective agents.
HIV-1 Integrase
Mechanism of Action: HIV-1 integrase is a key enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome.[4] This integration step is crucial for the establishment of a persistent infection. Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] The core scaffold, particularly the indole nitrogen and the C2 carboxyl group, chelates the two magnesium ions in the enzyme's active site, which are essential for its catalytic activity.[7] This prevents the covalent insertion of the viral DNA into the host chromosome, effectively halting viral replication.
Featured Derivative Data:
| Compound | Target | IC50 (μM) | Reference |
| 20a | HIV-1 Integrase | 0.13 | [5] |
| 17a | HIV-1 Integrase | 3.11 | [7] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This is a biochemical assay to measure the inhibition of the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and the target DNA
-
Assay buffer (containing a divalent cation, typically Mg2+)
-
Test compounds (indole-2-carboxylic acid derivatives)
-
DNA intercalating dye (e.g., SYBR Green)
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HIV-1 integrase, and the test compounds at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the donor and target DNA oligonucleotides to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Add the DNA intercalating dye. The strand transfer product will create a structure that enhances the fluorescence of the dye.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. The IC50 value is the concentration of the compound that inhibits the strand transfer reaction by 50%.
Therapeutic Targets in Neurological Disorders
The central nervous system presents a rich landscape of targets for indole-2-carboxylic acid derivatives.
NMDA Receptor (Glycine Site)
Mechanism of Action: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[8] For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to a distinct modulatory site. Indole-2-carboxylic acid acts as a competitive antagonist at this glycine binding site.[9] By blocking the binding of the co-agonist, it prevents the opening of the ion channel, even in the presence of glutamate. This modulation of NMDA receptor activity has therapeutic potential in conditions associated with excitotoxicity, such as stroke and epilepsy.[8]
Featured Derivative Data:
| Compound | Target | Ki (μM) | IC50 (μM) | Reference |
| 5-fluoro-I2CA | NMDA Receptor (Glycine Site) | 15 | [9] | |
| Indole-2-carboxylic acid | NMDA Receptor (Glycine Site) | 105 | [9] |
Experimental Protocol: NMDA Receptor Glycine Site Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the glycine site of the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[3H]glycine or a suitable radiolabeled glycine site antagonist
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Test compounds (indole-2-carboxylic acid derivatives)
-
Non-labeled glycine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.
-
Assay Setup: In test tubes, combine the rat cortical membranes, the radioligand ([3H]glycine), and various concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of tubes will contain a high concentration of non-labeled glycine.
-
Incubation: Incubate the tubes at 4°C for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value of the test compound can be determined using the Cheng-Prusoff equation.
Other Notable Therapeutic Targets
The versatility of the indole-2-carboxylic acid scaffold extends to a range of other important therapeutic targets.
-
Lipoxygenase: Indole-2-carboxylic acid is a potent inhibitor of lipid peroxidation, suggesting a role in inflammatory conditions.[10]
-
14-3-3η Protein: Derivatives have been developed as inhibitors of the 14-3-3η protein, a promising target in liver cancer.[11]
-
CysLT1 Receptor: Selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1) have been identified, with potential applications in asthma and other inflammatory diseases.
-
Fructose-1,6-bisphosphatase: A derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, acts as an allosteric inhibitor of this enzyme, a target in metabolic diseases.[12]
-
Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, offering a nuanced approach to modulating the endocannabinoid system.
Conclusion
The indole-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its ability to interact with a diverse array of biological targets underscores its importance in medicinal chemistry. This guide has provided a comprehensive overview of some of the most promising therapeutic targets for indole-2-carboxylic acid derivatives, along with practical experimental protocols for their evaluation. As our understanding of disease biology deepens, it is certain that new applications for this remarkable molecular framework will continue to emerge, further solidifying its status as a privileged scaffold in drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 9. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Molecular Blueprint: A Guide to the SMILES Notation of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide:
Abstract
In the landscape of modern chemical research and drug development, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) provides a robust and universally recognized method for encoding molecular structures into a linear string of characters. This guide offers an in-depth deconstruction of the canonical SMILES notation for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will dissect the syntax of its SMILES string, explaining the logic behind each character and its correspondence to the molecule's topology. This technical whitepaper is intended for researchers, chemists, and data scientists who utilize cheminformatics tools for database management, computational modeling, and virtual screening.
The Critical Role of SMILES in Scientific Research
Before dissecting our target molecule, it is essential to understand the causality behind the widespread adoption of SMILES. Unlike graphical representations, which are intuitive for humans but opaque to computers, SMILES strings are compact, unique (when canonicalized), and easily parsed by software. This allows for:
-
Efficient Database Storage and Retrieval: Millions of chemical structures can be stored and searched almost instantaneously in large databases like PubChem.
-
Substructure and Similarity Searching: Algorithms can rapidly identify molecules containing specific functional groups or with similar structural features, a cornerstone of drug discovery.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: SMILES serves as the input for generating molecular descriptors used to build predictive models for biological activity, toxicity, and pharmacokinetic properties.
The syntax is governed by a set of rules representing atoms by their elemental symbols, bonds by specific characters (- for single, = for double, # for triple), branches by parentheses (), and ring closures by numbered placeholders.
Molecular Profile: this compound
This compound belongs to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Understanding its precise structure is the first step toward elucidating its function and potential applications.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | PubChem[1] |
| CAS Number | 739365-07-2 | ChemicalBook[2][3] |
| Molecular Formula | C11H11NO3 | PubChem[1] |
| Molecular Weight | 205.21 g/mol | PubChem[4] |
| Monoisotopic Mass | 205.0739 Da | PubChem[1] |
This molecule serves as a valuable synthetic intermediate for more complex structures, including potential melatonin antagonists and opioid receptor antagonists.[5] Its specific substitutions—a methyl group on the indole nitrogen (N1), a carboxylic acid at position 2, and a methoxy group at position 6—are critical to its chemical identity and reactivity.
Deconstructing the Canonical SMILES: A Step-by-Step Protocol
The canonical SMILES string for our molecule is CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O [1][]. To understand this, we must visualize the molecule as a graph of connected atoms and follow the path used to generate the string. The process is self-validating; by following these steps, we can reconstruct the exact 2D structure.
Below is a diagram of the molecular graph with atoms numbered to illustrate the traversal path for generating the SMILES string.
Caption: Molecular graph traversal for SMILES generation.
Protocol for SMILES String Derivation:
-
Start Atom Selection: The algorithm begins, in this case, with the methyl carbon attached to the indole nitrogen.
-
C - Represents the methyl carbon (CH3).
-
-
Traversal to Nitrogen: The path moves to the adjacent indole nitrogen.
-
CN - A carbon singly bonded to a nitrogen.
-
-
Ring Identification (Pyrrole Ring): This nitrogen is part of a ring. We assign it the number 1. This number is a placeholder, indicating that we will eventually return to this atom to close a ring.
-
CN1
-
-
Traversal to C2 and Branching (Carboxylic Acid): The path continues to the C2 position of the indole core. This carbon has a substituent, the carboxylic acid group, which is treated as a branch. Branches in SMILES are enclosed in parentheses ().
-
CN1C(...) - The C is the C2 atom.
-
Inside the branch: C(=O)O represents the carboxylic acid. C is the carboxyl carbon, = indicates a double bond to the first oxygen O, and the second O is the hydroxyl oxygen.
-
Full string so far: CN1C(C(=O)O)...
-
-
Continuation Along the Pyrrole Ring: After the branch, the main path continues from the C2 carbon to the C3 carbon. This is a double bond.
-
CN1C(C(=O)O)=C - The = applies to the bond between C2 and C3. The final C is the C3 atom.
-
-
Fusion with the Benzene Ring: The path moves to the C3a atom, which is part of a second ring system. We assign this new ring the number 2.
-
...C2 - This C is the C3a atom, and 2 is the marker for the second ring.
-
-
Closing the First Ring (Pyrrole): The next atom in the path is C7a. This atom is bonded back to the nitrogen we marked with 1. This closes the five-membered pyrrole ring.
-
...C1 - This C is the C7a atom, and the 1 closes the loop back to the N1 atom.
-
-
Traversal of the Benzene Ring: From the C7a atom, the path proceeds around the six-membered ring.
-
...C=C... - Represents C7a to C6 (double bond) and C6 to C5 (single bond).
-
-
Branching (Methoxy Group): The C6 atom has the methoxy group attached. This is another branch.
-
...C(OC)=C... - The branch (OC) represents the methoxy group (-OCH3).
-
-
Closing the Second Ring (Benzene): The path continues from C5 to C4 and finally back to C3a, which we marked with 2. This closes the six-membered ring.
-
...C2 - The path ends on the C4 atom, and the 2 indicates a bond back to the C3a atom, completing the benzene ring.
-
-
Final Assembly: Combining these fragments in order gives the complete, canonical SMILES string:
-
CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O
-
A Generalized Workflow for SMILES Generation
The process described above can be generalized into a repeatable workflow for any molecule. This systematic approach is the foundation of cheminformatics algorithms that convert graphical structures into SMILES notation.
References
- 1. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 739365-07-2 [amp.chemicalbook.com]
- 3. This compound | 739365-07-2 [chemicalbook.com]
- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID | 16732-73-3 [chemicalbook.com]
The 6-Methoxyindole Scaffold: A Privileged Core in Natural Products and Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 6-methoxyindole scaffold is a recurring structural motif in a diverse array of natural products, imbuing these molecules with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of prominent natural products featuring this privileged core. We will delve into the biosynthesis, biological activities, and methodologies for the isolation and characterization of key compound classes, including the neurohormone melatonin, the antimicrobial pigment violacein, the cyanobacterial hapalindole alkaloids, the marine-derived dendrodoine, and the complex dragmacidin alkaloids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering insights into the chemical diversity and therapeutic potential of 6-methoxyindole-containing natural products.
Introduction: The Significance of the 6-Methoxyindole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry and a fundamental building block in a vast number of biologically active molecules. The addition of a methoxy group at the 6-position of the indole ring, forming the 6-methoxyindole scaffold, significantly influences the electronic properties and lipophilicity of the parent molecule. This substitution can enhance membrane permeability, modulate receptor binding affinity, and provide metabolic stability, making it a "privileged scaffold" in the context of drug discovery. Its presence in natural products from diverse sources, ranging from mammals to marine invertebrates and bacteria, underscores its evolutionary selection as a key structural feature for biological function. This guide will explore the rich chemical and biological landscape of natural products that are built upon this versatile core.
Melatonin: The Ubiquitous Neurohormone
Melatonin (N-acetyl-5-methoxytryptamine) is arguably the most well-known natural product containing the 6-methoxyindole scaffold. Primarily synthesized in the pineal gland in animals, it is a crucial regulator of circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2]
Biosynthesis of Melatonin
The biosynthesis of melatonin is a well-characterized enzymatic pathway that begins with the essential amino acid L-tryptophan.[3][4] The process involves four key enzymatic steps:
-
Hydroxylation: Tryptophan hydroxylase (TPH) catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan.[4]
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from 5-hydroxytryptophan to yield serotonin.[4]
-
Acetylation: Arylalkylamine N-acetyltransferase (AANAT) acetylates the primary amine of serotonin to form N-acetylserotonin.[4]
-
Methylation: N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, yielding melatonin.[5]
dot graph "Melatonin_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
tryptophan [label="L-Tryptophan"]; htp [label="5-Hydroxytryptophan"]; serotonin [label="Serotonin"]; n_acetylserotonin [label="N-Acetylserotonin"]; melatonin [label="Melatonin"];
tryptophan -> htp [label=" TPH"]; htp -> serotonin [label=" AADC"]; serotonin -> n_acetylserotonin [label=" AANAT"]; n_acetylserotonin -> melatonin [label=" ASMT (HIOMT)"]; } endomark Caption: Biosynthetic pathway of melatonin from L-tryptophan.
Biological Activities and Pharmacokinetics
Melatonin's primary role is the regulation of the sleep-wake cycle.[6] However, its biological activities are pleiotropic and include antioxidant, anti-inflammatory, immunomodulatory, and oncostatic effects.[1][2] It exerts its effects through binding to G protein-coupled melatonin receptors, MT1 and MT2.[6]
The pharmacokinetics of melatonin are characterized by rapid absorption after oral administration, with time to maximum plasma concentration (Tmax) generally occurring within an hour.[7] However, it undergoes extensive first-pass metabolism in the liver, primarily by CYP1A2, leading to low and variable oral bioavailability.[7][8] This has prompted the investigation of alternative administration routes to improve its therapeutic efficacy.[8]
Table 1: Pharmacokinetic Parameters of Oral Melatonin
| Parameter | Value | Reference |
| Tmax | ~50 minutes (immediate release) | [9] |
| Half-life (t½) | ~45 minutes | [9] |
| Oral Bioavailability | 9-33% | [10] |
Violacein: A Purple Pigment with Potent Bioactivity
Violacein is a vibrant purple bisindole pigment produced by various Gram-negative bacteria, most notably Chromobacterium violaceum.[11] It is formed through the condensation of two L-tryptophan molecules and exhibits a range of potent biological activities.
Biosynthesis of Violacein
The biosynthesis of violacein is orchestrated by a five-gene operon, vioA-E.[12] The pathway is a fascinating example of enzymatic catalysis leading to a complex molecular architecture:
-
Oxidation: The flavoenzyme L-tryptophan oxidase (VioA) oxidizes L-tryptophan to indole-3-pyruvic acid (IPA) imine.[13]
-
Dimerization: VioB, a heme-containing enzyme, catalyzes the dimerization of two IPA imine molecules.[12]
-
Rearrangement: VioE facilitates a[1][8]-indole rearrangement of the dimer to form protodeoxyviolaceinic acid.[13]
-
Hydroxylation: The NAD(P)H-dependent monooxygenase VioD hydroxylates one of the indole rings at the 5-position to yield protoviolaceinic acid.[12]
-
Oxidative Cyclization: VioC, another monooxygenase, hydroxylates the second indole ring, which is followed by a spontaneous oxidative decarboxylation to form the final violacein pigment.[12][13]
dot graph "Violacein_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
tryptophan [label="2x L-Tryptophan"]; ipa_imine [label="IPA Imine"]; dimer [label="IPA Imine Dimer"]; protodeoxy [label="Protodeoxyviolaceinic Acid"]; protoviolaceinic [label="Protoviolaceinic Acid"]; violacein [label="Violacein"];
tryptophan -> ipa_imine [label=" VioA"]; ipa_imine -> dimer [label=" VioB"]; dimer -> protodeoxy [label=" VioE"]; protodeoxy -> protoviolaceinic [label=" VioD"]; protoviolaceinic -> violacein [label=" VioC & Spontaneous\nOxidative Decarboxylation"]; } endomark Caption: Simplified biosynthetic pathway of violacein.
Biological Activities
Violacein possesses a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications. Its reported activities include:
-
Antimicrobial: Violacein exhibits potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[11]
-
Antitumor: It has demonstrated cytotoxic effects against various cancer cell lines.[11]
-
Antiviral: Violacein has also been reported to have antiviral properties.[11]
-
Antiprotozoal: It shows activity against parasitic protozoa.[11]
The production of violacein in its native bacterial hosts is often regulated by quorum sensing, a cell-to-cell communication mechanism.[14]
Hapalindole Alkaloids: Complex Structures from Cyanobacteria
The hapalindole family of alkaloids is a large and structurally diverse group of natural products isolated from cyanobacteria of the order Stigonematales.[15][16] These compounds are characterized by a polycyclic ring system and often contain an isonitrile or isothiocyanate functionality.[17]
Biosynthesis of Hapalindoles
The biosynthesis of the hapalindole core is a remarkable enzymatic cascade that begins with the geranylation of a tryptophan-derived indole isonitrile intermediate.[15][18] A key step involves a magnesium-dependent aromatic prenyltransferase.[18] The subsequent cyclization is thought to proceed through a Cope rearrangement followed by an aza-Prins-type cyclization to form the characteristic polycyclic scaffold.[18] The structural diversity within the hapalindole family arises from subsequent tailoring reactions, including oxidations, reductions, and rearrangements, catalyzed by a suite of dedicated enzymes.[2][15]
Biological Activities
The hapalindole alkaloids exhibit a wide range of biological activities, including:
-
Antimicrobial: Many hapalindoles show potent antibacterial and antifungal activity.[15][19]
-
Cytotoxic: Several members of this family have demonstrated significant cytotoxicity against various cancer cell lines.[19][20]
-
Insecticidal: Some hapalindoles have been reported to possess insecticidal properties.[19]
The complex structures and potent bioactivities of the hapalindoles have made them attractive targets for total synthesis.[15]
Dendrodoine and Dragmacidin Alkaloids: Marine-Derived Complexity
Marine organisms are a prolific source of structurally unique and biologically active natural products. Among these, the dendrodoine and dragmacidin alkaloids, isolated from marine tunicates and sponges respectively, are notable for their complex structures and interesting pharmacological profiles.
Dendrodoine
Dendrodoine is an alkaloid isolated from the marine tunicate Dendrodoa grossularia. While not strictly containing a 6-methoxyindole core, its indole-based structure and interesting bioactivity warrant its inclusion. It has been shown to possess cytotoxic and antimicrobial properties. The synthesis of dendrodoine analogs has been an active area of research to explore its structure-activity relationships.
Dragmacidin Alkaloids
The dragmacidins are a family of bis-indole alkaloids isolated from marine sponges of the genera Dragmacidon, Halicortex, and Spongosorites.[21][22] These complex molecules often feature a pyrazinone core connecting two indole moieties, one of which can be a 6-bromoindole.[22] Dragmacidin F, for instance, is a bromoindole alkaloid with antiviral activity against HSV-1 and HIV-1.[22][23] Dragmacidin G has shown a broad spectrum of activity, including inhibition of MRSA and pancreatic cancer cell lines.[21][24] The total synthesis of several dragmacidins has been achieved, providing access to these complex molecules for further biological evaluation.[25][26] The biosynthesis of these intricate structures is not yet fully elucidated but is presumed to involve the dimerization of tryptophan-derived precursors.
Experimental Methodologies: A Practical Guide
The successful isolation and characterization of natural products containing the 6-methoxyindole scaffold require a combination of chromatographic and spectroscopic techniques. The following provides a general workflow and key considerations.
Isolation and Purification Workflow
dot graph "Isolation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Biomass Collection\n(e.g., Marine Sponge, Cyanobacteria)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Solvent Extraction\n(e.g., MeOH, CH2Cl2/MeOH)"]; partitioning [label="Solvent Partitioning\n(e.g., Hexane, EtOAc, BuOH)"]; chromatography1 [label="Initial Chromatographic Separation\n(e.g., VLC, MPLC)"]; fractionation [label="Bioassay-Guided Fractionation"]; hplc [label="High-Performance Liquid Chromatography (HPLC)\n(Reversed-Phase or Normal-Phase)"]; pure_compound [label="Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction; extraction -> partitioning; partitioning -> chromatography1; chromatography1 -> fractionation; fractionation -> hplc; hplc -> pure_compound; } endomark Caption: General workflow for the isolation of indole alkaloids.
Step-by-Step Protocol for Isolation from a Marine Sponge (General):
-
Extraction: Lyophilized and ground sponge tissue is exhaustively extracted with a polar solvent system, such as a mixture of dichloromethane and methanol.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to achieve initial fractionation based on polarity.
-
Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC): The bioactive fractions are further separated using VLC or MPLC on silica gel or reversed-phase C18 material.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by repeated rounds of preparative or semi-preparative HPLC, often using a combination of reversed-phase and normal-phase columns.
Structural Elucidation
The structure of a purified natural product is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
Conclusion and Future Perspectives
The natural products containing the 6-methoxyindole scaffold represent a rich and diverse source of biologically active molecules with significant therapeutic potential. From the well-established pharmacology of melatonin to the potent antimicrobial and antitumor activities of violacein and the hapalindoles, these compounds continue to inspire research in natural product synthesis, medicinal chemistry, and drug discovery. The complex structures of marine-derived alkaloids like the dragmacidins present ongoing challenges and opportunities for synthetic chemists.
Future research in this area will likely focus on:
-
Elucidating the biosynthetic pathways of the more complex alkaloids to enable their biotechnological production.
-
Utilizing the 6-methoxyindole scaffold as a template for the design and synthesis of novel therapeutic agents with improved potency and selectivity.
-
Exploring the largely untapped chemical diversity of microorganisms and marine organisms for new 6-methoxyindole-containing natural products.
This guide has provided a technical overview of this important class of natural products, with the aim of fostering further research and development in this exciting field.
References
- 1. caister.com [caister.com]
- 2. Recent advances in hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans [mdpi.com]
- 6. geneticsmr.com [geneticsmr.com]
- 7. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of melatonin: a systematic review - ProQuest [proquest.com]
- 11. Hapalindole-related alkaloids from the cultured cyanobacterium Fischerella ambigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthetic, Industrial and Biological Applications of Violacein and Its Heterologous Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the violacein biosynthetic gene cluster by acylhomoserine lactone-mediated quorum sensing in Chromobacterium violaceum ATCC 12472 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in Hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Chemistry of Hapalindoles, Fischerindoles, Ambiguines, and Welwitindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unified biogenesis of ambiguine, fischerindole, hapalindole and welwitindolinone: identification of a monogeranylated indolenine as a cryptic common biosynthetic intermediate by an unusual magnesium-dependent aromatic prenyltransferase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Engineered production of hapalindole alkaloids in the cyanobacterium Synechococcus sp. UTEX 2973 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dragmacidin G, a Bioactive Bis-Indole Alkaloid from a Deep-Water Sponge of the Genus Spongosorites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Compound from deep-water marine sponge could provide antibacterial solutions for MRSA | EurekAlert! [eurekalert.org]
- 25. Total synthesis of (±)-dragmacidin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The total synthesis of (+)-dragmacidin F - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic Acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery. Among its many derivatives, 6-methoxy-1-methyl-1H-indole-2-carboxylic acid stands out as a valuable intermediate in the synthesis of a range of biologically active molecules. The strategic placement of the methoxy and N-methyl groups, along with the carboxylic acid functionality, provides multiple points for diversification and modulation of physicochemical and pharmacological properties.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, primarily through the robust and versatile Fischer indole synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy: A Multi-step Approach via Fischer Indole Synthesis
The most logical and widely employed strategy for the synthesis of this compound is a three-step sequence commencing from commercially available p-anisidine. The overall transformation is depicted below:
Figure 1: Overall synthetic workflow for this compound.
This strategy hinges on the classical Fischer indole synthesis, a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound.[1][2] The key steps are:
-
Synthesis of 4-Methoxyphenylhydrazine Hydrochloride: This precursor is prepared from p-anisidine through a two-step diazotization and subsequent reduction.
-
N-Methylation of 4-Methoxyphenylhydrazine: The secondary amine of the hydrazine is methylated to introduce the N-methyl group of the final product.
-
Fischer Indole Synthesis and Hydrolysis: The N-methylated hydrazine is reacted with ethyl pyruvate to form the indole ring, yielding an ester intermediate. Subsequent hydrolysis of the ester affords the target carboxylic acid.
Mechanistic Insight: The Fischer Indole Synthesis
The core of this synthetic route is the Fischer indole synthesis. This reaction proceeds through a series of well-established steps, including the formation of a hydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[4][5]
Figure 2: Simplified mechanism of the Fischer indole synthesis.
Detailed Experimental Protocols
PART 1: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride
This procedure outlines the synthesis of the crucial hydrazine precursor from p-anisidine.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Anisidine | 123.15 | 12.3 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.1 g | 0.2 |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 12.3 g (0.1 mol) of p-anisidine in 100 mL of deionized water and 25 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition should take approximately 20-30 minutes.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate 500 mL flask, prepare a solution of 45.1 g (0.2 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A thick precipitate will form.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it sequentially with cold water, cold ethanol, and finally diethyl ether.
-
Dry the product under vacuum to yield 4-methoxyphenylhydrazine hydrochloride as a crystalline solid.
-
Expected Yield: 70-80%
PART 2: Synthesis of N-(4-Methoxyphenyl)-N-methylhydrazine
This step involves the methylation of the hydrazine prepared in Part 1. A standard procedure using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base is employed.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyphenylhydrazine HCl | 174.63 | 17.5 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Methyl Iodide (CH₃I) | 141.94 | 15.6 g (6.9 mL) | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Free Base Generation and Methylation:
-
Suspend 17.5 g (0.1 mol) of 4-methoxyphenylhydrazine hydrochloride in 100 mL of dichloromethane in a 250 mL round-bottom flask.
-
Add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water and stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and cool to 0 °C in an ice bath.
-
Slowly add 15.6 g (0.11 mol) of methyl iodide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-(4-methoxyphenyl)-N-methylhydrazine can be used in the next step without further purification, or it can be purified by column chromatography if necessary.
-
Expected Yield: 85-95% (crude)
PART 3: Synthesis of this compound
This final part involves the Fischer indole synthesis followed by saponification of the resulting ester.[3][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-Methoxyphenyl)-N-methylhydrazine | 152.19 | 15.2 g | 0.1 |
| Ethyl Pyruvate | 116.12 | 12.8 g (12.2 mL) | 0.11 |
| Ethanol (absolute) | 46.07 | 150 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
Procedure:
-
Fischer Indole Synthesis (Formation of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate):
-
In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of crude N-(4-methoxyphenyl)-N-methylhydrazine and 12.8 g (0.11 mol) of ethyl pyruvate in 100 mL of absolute ethanol.
-
Slowly add 5 mL of concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 300 mL of ice-water.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ester in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
-
Expected Overall Yield (from hydrazine): 60-70%
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Time | Purification |
| 1. Hydrazine Synthesis | p-Anisidine, NaNO₂, SnCl₂·2H₂O | Water, HCl | 0-5 °C | 2-3 h | Filtration and washing |
| 2. N-Methylation | 4-Methoxyphenylhydrazine, CH₃I, NaOH | Dichloromethane, Water | 0 °C to RT | 12-16 h | Extractive work-up |
| 3. Fischer Indole & Hydrolysis | N-methylated hydrazine, Ethyl Pyruvate, H₂SO₄, NaOH | Ethanol, Water | Reflux | 6-9 h | Precipitation and filtration |
References
- 1. chembk.com [chembk.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 7. ijarsct.co.in [ijarsct.co.in]
Application Notes & Protocols: 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Executive Summary & Overview
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid belongs to the indole carboxylic acid class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The indole core is a privileged structure, found in numerous natural products and synthetically-derived pharmaceuticals. The specific substitutions on this molecule—a methoxy group at the 6-position, an N-methylation at the 1-position, and a carboxylic acid at the 2-position—provide a unique combination of electronic and steric properties that make it a valuable starting point for chemical biology and drug discovery.
While research on this specific derivative is emerging, the broader family of indole-2-carboxylic acids has been identified as a promising scaffold for developing inhibitors of various enzymes and modulators of cellular receptors.[1][2][3][4] This document serves as a technical guide, providing insights into the compound's properties, potential applications, and detailed protocols for its use in a research setting. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific targets and hypotheses.
Physicochemical Properties & Characterization
Proper characterization and understanding of the physicochemical properties of a research chemical are foundational to experimental success. This compound is a solid at room temperature.
Table 1: Compound Specifications
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-methoxy-1-methylindole-2-carboxylic acid | [5][] |
| CAS Number | 739365-07-2 | [][7][8] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5][8] |
| Molecular Weight | 205.21 g/mol | [][8] |
| Monoisotopic Mass | 205.0739 Da | [5] |
| Predicted XlogP | 2.0 | [5] |
| Appearance | White to beige powder/crystals | [9] |
| Boiling Point | 422.3°C (Predicted) | [] |
| Density | 1.26 g/cm³ (Predicted) | [] |
| SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | [5][] |
| InChIKey | KXACSDHQSUBYNG-UHFFFAOYSA-N |[5][] |
Note on Characterization: For any purchased or synthesized batch, identity and purity should be confirmed via standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the methyl and methoxy groups.
-
Mass Spectrometry (MS): To verify the molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Potential Research Applications & Scientific Context
The indole-2-carboxylic acid scaffold is a versatile starting point for probing various biological systems. The inherent ability of the carboxylic acid to chelate metal ions or form key hydrogen bonds makes it a common feature in enzyme inhibitors.
// Core Compound core [label="6-Methoxy-1-methyl-1H-\nindole-2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Applications app1 [label="Enzyme Inhibition\n(e.g., HIV Integrase, IDO1/TDO)", fillcolor="#E8F0FE", fontcolor="#202124", URL="https://www.mdpi.com/1420-3049/28/24/8020", tooltip="HIV Integrase Inhibition"]; app2 [label="GPCR Antagonism\n(e.g., CysLT1 for Asthma)", fillcolor="#E8F0FE", fontcolor="#202124", URL="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4573934/", tooltip="CysLT1 Antagonism"]; app3 [label="Antiparasitic Agents\n(e.g., Trypanosoma cruzi)", fillcolor="#E8F0FE", fontcolor="#202124", URL="https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02942", tooltip="Anti-Trypanosoma cruzi Activity"]; app4 [label="Synthetic Building Block\n(Medicinal Chemistry)", fillcolor="#E8F0FE", fontcolor="#202124", URL="https://www.chembk.com/en/chem/6-METHOXY-1H-INDOLE-2-CARBOXYLIC-ACID", tooltip="Use in Synthesis"];
// Connections core -> app1 [color="#4285F4"]; core -> app2 [color="#34A853"]; core -> app3 [color="#FBBC05"]; core -> app4 [color="#EA4335"]; } endom Caption: Potential research avenues for this compound.
-
Enzyme Inhibition: The indole-2-carboxylic acid core has been successfully developed into potent inhibitors of HIV-1 integrase, where the carboxyl group chelates essential Mg²⁺ ions in the enzyme's active site.[3][4] Furthermore, related derivatives have shown dual inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy.[1] This compound could serve as a fragment or starting point for developing novel inhibitors against these or other metalloenzymes.
-
GPCR Antagonism: A novel class of highly potent and selective antagonists for the Cysteinyl leukotriene receptor 1 (CysLT1) was developed from a 1H-indole-2-carboxylic acid scaffold.[2] This demonstrates the utility of the scaffold in targeting G protein-coupled receptors, which are implicated in a vast range of inflammatory conditions like asthma.[2]
-
Antiparasitic Drug Discovery: Recent work has identified 1H-indole-2-carboxamides as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10][11] The methoxy group, in particular, was found to be a favorable substitution for maintaining potency.[10][11] This compound is therefore a relevant starting material for synthesizing novel carboxamides in this therapeutic area.
-
Synthetic Intermediate: Its primary and most immediate use is as a functionalized building block in organic synthesis.[12] The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the indole ring itself can undergo further electrophilic substitution, allowing for the rapid generation of a library of more complex molecules for screening.
Experimental Protocols
The following protocols are designed to be self-validating and provide a solid foundation for utilizing this compound in a research setting.
Protocol 1: Solubilization and Stock Solution Preparation
Rationale: Establishing a reliable and reproducible method for solubilizing the compound is the first critical step for any in vitro or cell-based assay. Dimethyl sulfoxide (DMSO) is a common aprotic solvent for creating high-concentration stocks of organic molecules for biological screening.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Tare: On an analytical balance, place a sterile microcentrifuge tube and tare the weight.
-
Weigh: Carefully weigh out a precise amount of the compound (e.g., 2.05 mg) into the tube. Causality: Precision at this step is crucial for accurate final concentrations.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
Example: For 2.05 mg of compound (MW = 205.21 g/mol ) to make a 10 mM stock:
-
Volume (L) = 0.00205 g / (205.21 g/mol * 0.01 mol/L) = 0.001 L = 1000 µL
-
-
-
Solubilize: Add the calculated volume of anhydrous DMSO to the tube.
-
Mix: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Causality: Aliquoting preserves the integrity of the stock solution over time.
Protocol 2: General Workflow for In Vitro Enzyme Inhibition Assay
Rationale: This protocol provides a template for assessing the compound's inhibitory activity against a purified enzyme. It is designed to be adapted for various enzyme systems (e.g., kinases, proteases, dioxygenases) by substituting the specific buffer, enzyme, substrate, and detection method. The workflow ensures that appropriate controls are included for data validation.
// Nodes prep [label="Prepare Reagents\n(Buffer, Enzyme, Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; dilute [label="Serial Dilution of Compound\n(e.g., 100 µM to 1 nM)", fillcolor="#E8F0FE", fontcolor="#202124"]; plate [label="Plate Compound & Controls\n(100% Activity, 0% Activity)", fillcolor="#E8F0FE", fontcolor="#202124"]; add_enzyme [label="Add Enzyme\n(Pre-incubate with compound)", fillcolor="#FEF7E0", fontcolor="#202124"]; start_rxn [label="Initiate Reaction\n(Add Substrate)", fillcolor="#FCE8E6", fontcolor="#202124"]; incubate [label="Incubate\n(Time & Temp dependent on enzyme)", fillcolor="#E6F4EA", fontcolor="#202124"]; detect [label="Detect Signal\n(Absorbance, Fluorescence, etc.)", fillcolor="#E8EAED", fontcolor="#202124"]; analyze [label="Analyze Data\n(Calculate % Inhibition, IC₅₀)", fillcolor="#D1E3FC", fontcolor="#202124"];
// Workflow prep -> dilute [color="#4285F4"]; dilute -> plate [color="#4285F4"]; plate -> add_enzyme [color="#4285F4"]; add_enzyme -> start_rxn [color="#4285F4"]; start_rxn -> incubate [color="#4285F4"]; incubate -> detect [color="#4285F4"]; detect -> analyze [color="#4285F4"]; } endom Caption: Standard workflow for an in vitro enzyme inhibition screen.
Materials:
-
96-well microplate (e.g., clear, black, or white depending on detection method)
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, salts, and cofactors for the target enzyme)
-
Compound stock solution (from Protocol 1)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the compound in the assay buffer. For an initial IC₅₀ determination, a 10-point, 3-fold dilution series starting from 100 µM is common.
-
Plate Layout:
-
Test Wells: Add a small volume (e.g., 2 µL) of each compound dilution to the wells.
-
100% Activity Control (Positive Control): Add 2 µL of vehicle (DMSO-containing buffer) instead of the compound. Self-Validation: This well defines the maximum signal.
-
0% Activity Control (Negative Control): Add 2 µL of vehicle. This well will either contain no enzyme or a known potent inhibitor. Self-Validation: This well defines the background signal.
-
-
Enzyme Addition: Add the enzyme, diluted in assay buffer, to all wells except for a "no enzyme" background control. The total volume should be consistent across wells (e.g., 50 µL).
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. Causality: This step allows the compound to bind to the enzyme before the reaction starts, which is important for detecting time-dependent or slow-binding inhibitors.
-
Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to start the reaction.
-
Kinetic or Endpoint Reading:
-
Kinetic: Immediately place the plate in the reader and measure the signal at regular intervals. The rate of the reaction (slope) is used for analysis.
-
Endpoint: Incubate the plate for a fixed period (e.g., 60 minutes). Stop the reaction (if necessary) and read the final signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the controls:
-
% Inhibition = 100 * (1 - ([Signal_Test] - [Signal_0%]) / ([Signal_100%] - [Signal_0%]))
-
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: General Cell Viability/Cytotoxicity Assay
Rationale: Before assessing a compound's specific biological effect on cells, it is essential to determine its inherent cytotoxicity. This protocol uses a resazurin-based assay, where metabolically active (viable) cells reduce the blue resazurin to the fluorescent pink resorufin. A decrease in fluorescence indicates cytotoxicity.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
Compound stock solution (from Protocol 1)
-
Resazurin sodium salt solution (e.g., AlamarBlue™ or similar)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay:
-
Add resazurin solution to each well (typically 10% of the total volume).
-
Incubate for another 1-4 hours, allowing viable cells to convert the dye.
-
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control wells.
-
Plot percent viability versus compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Safety and Handling
While this specific compound has not been fully characterized toxicologically, compounds of this class should be handled with care in a laboratory setting.[13]
-
GHS Hazard Statements (Based on related compounds): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[15][16] Handle the solid powder in a chemical fume hood or use appropriate exhaust ventilation to avoid dust formation and inhalation.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[13][17]
-
Spills & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13][15] Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[13]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
If inhaled: Move the person into fresh air.[13]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]
-
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 739365-07-2 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. METHYL 6-METHOXY-1H-INDOLE-2-CARBOXYLATE CAS#: 98081-83-5 [amp.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
Application Note: A Two-Step Protocol for the Selective N-Methylation of 6-methoxy-1H-indole-2-carboxylic acid
Abstract
This application note provides a detailed, reliable two-step protocol for the selective N-methylation of 6-methoxy-1H-indole-2-carboxylic acid, a common scaffold in medicinal chemistry. The primary synthetic challenge arises from the presence of two acidic protons: one on the indole nitrogen and another on the carboxylic acid. Direct selective N-methylation is consequently problematic. The strategy outlined herein circumvents this issue by first performing a comprehensive O,N-dimethylation to yield the methyl ester intermediate, followed by a selective saponification to hydrolyze the ester and afford the desired N-methylated carboxylic acid. This protocol is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, safety, and reproducibility.
Introduction: The Synthetic Challenge and Strategy
N-methylated indole derivatives are privileged structures in pharmacology, often exhibiting enhanced metabolic stability, altered solubility, and improved binding affinity to biological targets compared to their N-H counterparts. The title compound, 6-methoxy-1H-indole-2-carboxylic acid, contains two reactive acidic sites. The carboxylic acid proton is significantly more acidic than the indole N-H proton, meaning that under basic conditions, the carboxylate anion forms preferentially.
A direct N-methylation would therefore be inefficient, leading to a mixture of O-methylated, N-methylated, and O,N-dimethylated products. To achieve clean, selective N-methylation, a robust two-step strategy is employed:
-
Exhaustive Methylation: The starting material is treated with an excess of a methylating agent in the presence of a base to ensure the methylation of both the carboxylic acid (forming a methyl ester) and the indole nitrogen. Dimethyl carbonate (DMC) is selected as an environmentally benign and less toxic methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[1][2]
-
Selective Deprotection: The resulting intermediate, methyl 1-methyl-6-methoxy-1H-indole-2-carboxylate, undergoes selective basic hydrolysis (saponification) of the methyl ester. The N-methyl indole moiety is stable under these conditions, allowing for the clean isolation of the target molecule, 1-methyl-6-methoxy-1H-indole-2-carboxylic acid.[3][4]
This approach eliminates the need for discrete protection and deprotection steps for the carboxylic acid, streamlining the synthetic workflow.
Caption: Overall two-step synthetic strategy.
Part I: O,N-Dimethylation of 6-methoxy-1H-indole-2-carboxylic acid
Principle and Mechanism
In this step, potassium carbonate (K₂CO₃), a moderately strong base, is sufficient to deprotonate the highly acidic carboxylic acid and, under heating, the indole N-H. The resulting carboxylate and indolide anions act as nucleophiles, attacking the electrophilic methyl group of dimethyl carbonate (DMC). The reaction is driven to completion by using an excess of DMC and heating to reflux in a polar aprotic solvent like N,N-dimethylformamide (DMF). A patent describing a similar transformation highlights that under these conditions, esterification of the carboxyl group can be faster than N-methylation, but allowing the reaction to proceed for a sufficient duration ensures the formation of the O,N-dimethylated product in high yield.[1][5][6]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 6-methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 231 | - | Irritant |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 891 | - | Irritant |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 | 2-4 | 90 | Flammable, Irritant |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | -61 | 153 | Reproductive Toxin, Irritant |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | - | - | - |
Detailed Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxy-1H-indole-2-carboxylic acid (5.0 g, 26.15 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (7.23 g, 52.30 mmol, 2.0 eq) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add dimethyl carbonate (DMC, 11.0 mL, 130.75 mmol, 5.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 130-140 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 5-7 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 500 mL of cold water, with stirring.
-
Workup - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, methyl 1-methyl-6-methoxy-1H-indole-2-carboxylate, can be purified by flash column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure solid.
Caption: Experimental workflow for O,N-dimethylation.
Part II: Selective Hydrolysis of the Methyl Ester
Principle and Mechanism
This step utilizes the classic saponification reaction to convert the methyl ester back into a carboxylic acid.[4] Lithium hydroxide (LiOH) is used as the base in a mixed solvent system of tetrahydrofuran (THF) and water to ensure solubility of the organic substrate. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion and forming the carboxylic acid. The methoxide ion deprotonates the carboxylic acid to form the lithium carboxylate salt and methanol. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Methyl 1-methyl-6-methoxy-1H-indole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | - | - | - |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | 462 | 924 | Corrosive |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | 66 | Flammable, Irritant |
| Hydrochloric Acid (HCl), 2M aq. | HCl | 36.46 | - | - | Corrosive |
| Deionized Water | H₂O | 18.02 | 0 | 100 | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the methyl 1-methyl-6-methoxy-1H-indole-2-carboxylate (e.g., 4.0 g, 18.25 mmol) from Part I in a mixture of tetrahydrofuran (THF, 80 mL) and deionized water (20 mL).
-
Reagent Addition: Add lithium hydroxide (LiOH, 0.87 g, 36.50 mmol, 2.0 eq).
-
Heating: Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the reaction.
-
Monitoring: Monitor the hydrolysis by TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete in 2-4 hours.
-
Workup - Solvent Removal: Once the starting ester is consumed, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous solution with 100 mL of water. Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl with vigorous stirring. A precipitate of the product will form.
-
Workup - Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield pure 1-methyl-6-methoxy-1H-indole-2-carboxylic acid.
Caption: Experimental workflow for selective hydrolysis.
Characterization
The final product should be characterized to confirm its identity and purity. Standard methods include:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the N-methyl group and the absence of the O-methyl ester group.
-
Mass Spectrometry (MS): To confirm the molecular weight (205.21 g/mol ).
-
Melting Point (MP): To assess purity.
-
Infrared Spectroscopy (IR): To observe the characteristic C=O stretch of the carboxylic acid and the disappearance of the ester C=O stretch.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Part I: Incomplete Reaction | Insufficient heating, inactive base, or insufficient reaction time. | Ensure anhydrous conditions. Use freshly dried K₂CO₃. Increase reaction time and ensure the internal temperature reaches reflux. |
| Part I: Low Yield | Incomplete extraction of the product; loss during workup. | Perform additional extractions with ethyl acetate. Be careful during the separation of layers. |
| Part II: Incomplete Hydrolysis | Insufficient base or reaction time. | Add an additional equivalent of LiOH. Increase the reaction time or temperature (up to 50 °C). |
| Part II: Oily Product on Acidification | Product is not fully precipitating or is impure. | Ensure the pH is sufficiently low (pH 2). If it remains oily, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate. |
| Final Product Contamination | Incomplete hydrolysis; residual starting materials or salts from workup. | Recrystallize the final product from a suitable solvent (e.g., ethanol/water). Ensure the product is thoroughly washed with cold water after filtration. |
Conclusion
This application note details a robust and efficient two-step protocol for the synthesis of 1-methyl-6-methoxy-1H-indole-2-carboxylic acid. By employing an initial exhaustive methylation followed by a selective ester hydrolysis, the challenges associated with the two acidic sites of the starting material are effectively overcome. The use of dimethyl carbonate offers a safer and more environmentally friendly alternative to traditional methylating agents. This protocol provides a reliable method for accessing valuable N-methylated indole building blocks for research and drug discovery.
References
- 1. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. jk-sci.com [jk-sci.com]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 6. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 6-Methoxy-1-methyl-1H-indole-2-carboxylic Acid in Drug Design
Foreword: The Strategic Value of the Indole Scaffold in Modern Drug Discovery
The indole nucleus represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a planar aromatic system, a hydrogen bond donor in the pyrrole nitrogen, and multiple sites for functionalization, have made it a cornerstone in the design of a vast array of therapeutic agents. From anticancer and anti-inflammatory drugs to treatments for neurological disorders, the versatility of the indole core is unparalleled. This guide focuses on a specifically tailored derivative, 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid , a molecule engineered to leverage the advantageous properties of the indole scaffold while introducing key electronic and steric features to enhance its drug-like properties and target engagement.
The strategic placement of a methoxy group at the 6-position and a methyl group on the indole nitrogen significantly influences the molecule's electron distribution and lipophilicity. These modifications can profoundly impact pharmacokinetic and pharmacodynamic properties, making this scaffold a compelling starting point for the development of novel therapeutics. This document provides a comprehensive overview of the design considerations, synthesis, and biological evaluation of compounds derived from this compound, offering both foundational knowledge and actionable protocols for researchers at the forefront of drug discovery.
Physicochemical Properties and Design Rationale
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design. These properties dictate its behavior in biological systems and inform strategies for its derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem |
| Molecular Weight | 205.21 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 133.11 °C | Chemchart[1] |
| Boiling Point | 422.3 °C at 760 mmHg | Amole Biotechnology[2] |
| Density | 1.26 g/cm³ | Amole Biotechnology[2] |
| Water Solubility | 136.84 mg/L | Chemchart[1] |
| pKa (predicted) | 4.44 ± 0.30 | PubChem |
Design Considerations:
-
The 6-Methoxy Group: This electron-donating group increases the electron density of the indole ring system, which can enhance π-π stacking interactions with aromatic residues in protein binding pockets. Furthermore, the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. Its presence also influences the metabolic stability of the molecule.
-
The N-Methyl Group: Methylation of the indole nitrogen removes the hydrogen bond donating capability at this position. This can be advantageous in scenarios where this interaction is not desired for target binding, and it also increases the lipophilicity of the molecule, which can affect cell permeability and overall pharmacokinetic profile.
-
The 2-Carboxylic Acid Group: This functional group is a versatile handle for chemical modification. It can be readily converted to a wide range of functional groups, such as amides, esters, and alcohols, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid itself can also participate in crucial hydrogen bonding or ionic interactions with the target protein.
Synthetic Protocol: A Plausible Route to this compound
Workflow for the Synthesis of this compound
References
Application Notes & Protocols: High-Throughput Screening with 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and execution of high-throughput screening (HTS) campaigns utilizing the novel small molecule, 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. As the specific biological target of this compound is yet to be fully elucidated, this guide will present a hypothetical screening cascade designed to identify and characterize its potential modulatory effects on a key enzyme class involved in cellular signaling: protein kinases. The principles and detailed protocols outlined herein are broadly applicable and can be adapted for various biological targets and assay formats. We will delve into the rationale behind experimental design, from initial assay development and optimization to primary screening, hit confirmation, and downstream characterization.
Introduction to this compound and HTS
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a synthetic derivative with potential for diverse biological activities. While its specific mechanism of action is under investigation, related indole-2-carboxylic acid derivatives have shown activity against a range of targets, including enzymes and receptors.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[3][4][5]
This guide will focus on a hypothetical scenario where this compound is screened for its ability to inhibit a specific protein kinase, "Kinase-X," a putative target in an oncology pathway. The protocols provided will cover both biochemical and cell-based assay formats to provide a comprehensive assessment of the compound's activity.
Guiding Principles of the Screening Cascade
The design of a successful HTS campaign hinges on a logical progression of experiments, each with a specific purpose. Our approach is structured to maximize efficiency and minimize false positives and negatives.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. atcc.org [atcc.org]
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid as an intermediate in synthesis
An In-depth Technical Guide to the Utilization of 6-Methoxy-1-methyl-1H-indole-2-carboxylic Acid as a Versatile Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] From essential amino acids like tryptophan to complex alkaloids and modern synthetic drugs, the indole ring system is a recurring motif in molecules that modulate critical biological pathways.[2] Its unique electronic properties and geometric shape allow it to engage with a wide range of biological targets, making it a focal point in the design of novel therapeutics.
Within this important class of heterocycles, substituted indole-2-carboxylic acids serve as exceptionally versatile building blocks. The carboxylic acid moiety at the 2-position provides a reliable synthetic handle for elaboration into amides, esters, and other functional groups, enabling the systematic exploration of structure-activity relationships (SAR). This guide focuses specifically on This compound , a key intermediate whose structural features—the electron-donating methoxy group at the 6-position and the N-methylation—are strategically employed in the synthesis of potent therapeutic agents, including antiviral and anticancer compounds.[3][4][5][6]
This document provides a comprehensive overview of the synthesis of this intermediate, detailed protocols for its subsequent functionalization, and insights into the rationale behind the experimental choices, aimed at empowering researchers in their drug discovery and development endeavors.
Physicochemical and Structural Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [7] |
| Molecular Weight | 205.21 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 76935-46-9 | N/A |
| Appearance | Typically a white to off-white or light gray powder | [8] |
| SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | [7] |
| InChIKey | KXACSDHQSUBYNG-UHFFFAOYSA-N | [7] |
Protocol I: Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely applied methods for constructing the indole core.[2][9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[10] This protocol details the synthesis of the title compound starting from N-methyl-N-(4-methoxyphenyl)hydrazine and pyruvic acid.
Causality and Mechanistic Insight
The reaction proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of the hydrazine with the ketone (pyruvic acid) to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement (akin to a Cope rearrangement) to form a di-imine intermediate.[9][10]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[10]
The choice of an acid catalyst is critical; Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂, are commonly used to facilitate both the hydrazone formation and the subsequent rearrangement and cyclization steps.[10][11] Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a catalyst and a dehydrating solvent.
Caption: Fischer Indole Synthesis workflow for the target intermediate.
Detailed Experimental Protocol
Materials and Reagents:
-
N-methyl-N-(4-methoxyphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (10 eq by weight relative to the hydrazine). Heat the PPA to 80-90 °C with stirring.
-
Addition of Reactants: In a separate beaker, dissolve N-methyl-N-(4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in a minimal amount of a suitable solvent like ethanol or add them directly if the hydrazine free base is used. Add this mixture portion-wise to the hot PPA over 15-20 minutes. The reaction is exothermic and may exhibit gas evolution.
-
Reaction Progression: Maintain the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes with 1% acetic acid).
-
Work-up and Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the viscous mixture onto crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: The resulting acidic aqueous slurry will be a thick precipitate. Neutralize the mixture carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation (Self-Validating System): The crude solid obtained is often colored. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a crystalline solid.
-
Validation: Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity against a reference value.
-
-
Protocol II: Application as an Intermediate - Amide Coupling
The carboxylic acid functionality of the title compound is a prime site for derivatization. Amide bond formation is a fundamental transformation in medicinal chemistry, and indole-2-carboxamides are a well-represented class of bioactive molecules. This protocol describes a standard procedure for coupling the intermediate with a primary or secondary amine.
Causality and Reagent Selection
Directly reacting a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. Modern peptide coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under mild conditions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that forms a reactive O-acylisourea intermediate. It is often preferred for its high reactivity and low rate of racemization.
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination. EDC activates the carboxylic acid, which then reacts with HOBt to form an active ester. This ester is less prone to side reactions and reacts cleanly with the amine.
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine): A non-nucleophilic organic base is required to neutralize any acid salts present (like HCl from EDC) and to deprotonate the amine, increasing its nucleophilicity.
Caption: General workflow for amide coupling using the indole intermediate.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1.2 eq) or EDC (1.5 eq) and HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water, Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution and Reagent Addition: Dissolve the starting material in anhydrous DMF. Add the amine (1.1 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq). If using EDC/HOBt, add HOBt first, followed by the amine, EDC, and then DIPEA.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and any remaining starting acid.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Validation (Self-Validating System): The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, purity, and elemental composition.
-
Applications in Drug Discovery
Derivatives of indole-2-carboxylic acid are prominent in various therapeutic areas, underscoring the value of this compound as a synthetic intermediate.
-
Antiviral Agents: This scaffold is crucial for developing novel antiviral compounds. For instance, derivatives have been identified as potent inhibitors of the HIV-1 integrase enzyme, a key target in antiretroviral therapy.[3][5][6] The indole core and the C2 carboxyl group (or its amide derivative) can chelate essential Mg²⁺ ions in the enzyme's active site, while substituents at other positions, including the 6-position, can enhance binding affinity.[3][6]
-
Cancer Immunotherapy: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a role in tumor immune evasion. 6-Acetamido-indole-2-carboxylic acid derivatives have been synthesized and identified as potent dual inhibitors of IDO1 and TDO, highlighting the potential for this class of compounds in oncology.[4]
-
Anti-inflammatory Agents: A novel class of potent and selective CysLT1 antagonists, based on an indole-2-carboxylic acid core, has been discovered for the potential treatment of asthma.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 8. 6-Methoxyindole-2-carboxylic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Abstract
This document provides comprehensive protocols for the quantitative analysis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in pharmaceutical and metabolic research. Given the absence of standardized public methods for this specific N-methylated analyte, this guide presents two robust, field-proven methodologies adapted from established principles for analyzing indole carboxylic acids. We detail a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quantification and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure methodological transparency and facilitate adaptation. All protocols are designed as self-validating systems, with a concluding section on formal method validation according to ICH guidelines.
Introduction and Analyte Overview
This compound is a heterocyclic compound featuring an indole core, which is a prevalent scaffold in numerous biologically active molecules. The accuracy of its quantification is critical for pharmacokinetic studies, process chemistry, and metabolic profiling. This application note addresses the analytical challenges by providing detailed, adaptable protocols for researchers, scientists, and drug development professionals.
The N-methylation and methoxy substitution on the indole ring influence the molecule's polarity, ionization potential, and chromatographic behavior. Our proposed methods are designed to account for these specific chemical properties.
Analyte Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 205.21 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 205.0739 Da | --INVALID-LINK--[1] |
| Structure | ||
| Figure 1: Structure of this compound |
Core Methodology I: Reversed-Phase HPLC with UV Detection
This method is ideal for quantifying the analyte in relatively clean sample matrices, such as in-process control samples or formulated products. It relies on the inherent UV absorbance of the indole ring.
Scientific Principle & Causality
Reversed-phase chromatography is selected due to the analyte's moderate polarity. The N-methyl group increases its hydrophobicity compared to its non-methylated counterpart, leading to strong retention on a C18 stationary phase. An acidified mobile phase (e.g., with formic or acetic acid) is crucial. It serves two primary functions: 1) suppressing the ionization of the carboxylic acid group (-COOH), which ensures a consistent, non-ionized state for reproducible retention, and 2) improving peak shape by minimizing tailing. UV detection is chosen based on the strong chromophoric nature of the indole nucleus.
Experimental Workflow: HPLC-UV
References
Derivatization of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid for biological testing
An Application Guide to the Synthesis and Biological Evaluation of 6-Methoxy-1-methyl-1H-indole-2-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a fertile ground for drug discovery. Within this vast family, this compound stands out as a promising scaffold. The methoxy group at the 6-position and the methyl group at the N1-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety at the 2-position serves as a versatile chemical handle, ripe for derivatization to explore new chemical space and modulate biological activity.
This guide provides a comprehensive overview of strategies for derivatizing this compound. We will delve into the rationale behind key synthetic transformations, provide detailed, field-proven protocols for creating amide and ester libraries, and outline a systematic approach for their subsequent biological evaluation.
Part 1: Strategic Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is the primary target for derivatization, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR). The two most common and effective strategies are amide bond formation and esterification.
Amide Synthesis via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and converting the parent carboxylic acid into a diverse library of amides is a critical first step in SAR exploration.[2] Direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling agents is essential to activate the carboxylic acid for nucleophilic attack by the amine.[3]
Causality Behind the Method: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange to a stable N-acylurea byproduct. To improve efficiency and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is more stable but still highly reactive towards amines, leading to higher yields of the desired amide.[4] A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[4]
Protocol 1: General Procedure for Amide Synthesis
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add HOBt (1.2 eq.) and DIPEA (2.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Activation & Coupling: Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Ester Synthesis
Esterification provides another avenue to modify the parent molecule's physicochemical properties, such as solubility and cell permeability.
Causality Behind the Method: Microwave-assisted synthesis has emerged as a powerful technique that often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating.[5][6] In this protocol, an ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) can serve as both the solvent and a catalyst, efficiently absorbing microwave energy to accelerate the reaction between the indole carboxylic acid and an alkyl halide.[6]
Protocol 2: Microwave-Assisted Esterification
-
Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 eq.), the desired alkyl halide (e.g., ethyl bromide, 1.5 eq.), and the ionic liquid [bmim]OH (2.0 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled power (e.g., 100 W) to maintain a temperature of 50-60 °C for 10-20 minutes.
-
Work-up:
-
After cooling, add deionized water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
-
Purification & Characterization: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography and characterize as described in Protocol 1.
Table 1: Comparison of Derivatization Methodologies
| Parameter | Amide Coupling (EDC/HOBt) | Microwave Esterification |
| Reaction Time | 12-24 hours | 10-20 minutes |
| Temperature | 0 °C to Room Temperature | 50-60 °C |
| Key Reagents | EDC, HOBt, DIPEA | Alkyl Halide, Ionic Liquid |
| Throughput | Moderate; suitable for parallel synthesis | High; rapid library generation |
| Scope | Broad (diverse amines) | Broad (diverse alkyl halides) |
| Advantages | Mild conditions, high yields | Extremely rapid, high efficiency[5] |
| Considerations | Requires careful removal of coupling byproducts | Requires specialized microwave equipment |
Part 2: Biological Evaluation of Derivative Libraries
Once a library of derivatives is synthesized and characterized, the next phase is to screen for biological activity. The indole scaffold is associated with a wide range of therapeutic targets.[7][8][9] A tiered screening approach is often the most efficient method for identifying promising lead compounds.
Primary Screening: Identifying Active Compounds
The goal of primary screening is to rapidly assess the entire library to identify compounds with any level of desired biological activity.
Example Protocol 3: Anticancer Screening using MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to screen for cytotoxic compounds.
-
Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the indole derivatives in DMSO. Dilute the compounds to a final screening concentration (e.g., 10 µM) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits".
Example Protocol 4: Antioxidant Screening using DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the ability of compounds to act as free radical scavengers.[8]
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the indole derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, add the DPPH solution to each well containing the test compounds or the standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at ~517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow, resulting in a decrease in absorbance.
-
Analysis: Calculate the percentage of radical scavenging activity. Compounds with high scavenging activity are identified as hits.
Secondary Screening: Validating and Characterizing Hits
Hits from the primary screen are subjected to more rigorous testing to confirm their activity and determine their potency.
-
Dose-Response and IC₅₀ Determination: "Hit" compounds are tested at multiple concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a compound's potency.
-
Selectivity Testing: For anticancer hits, cytotoxicity can be tested against non-cancerous cell lines to assess selectivity and potential for off-target toxicity.
-
Mechanism of Action (MoA) Studies: Further studies can be designed to elucidate how the compound works. For example, if a compound shows anticancer activity, one could investigate if it inhibits specific enzymes like dihydrofolate reductase (DHFR), a known target for some indole derivatives.[7]
Table 2: Hypothetical Screening Data Summary
| Compound ID | Derivative Type | Primary Screen (% Viability @ 10µM) | IC₅₀ (µM) | Antioxidant Activity (% Scavenging @ 50µM) |
| Parent | Carboxylic Acid | 95.2 | > 100 | 15.3 |
| DER-001 | Amide (Aniline) | 88.1 | > 100 | 25.6 |
| DER-002 | Amide (Cyclopropylamine) | 45.7 | 8.2 | 18.9 |
| DER-003 | Ester (Ethyl) | 72.4 | 45.1 | 44.7 |
| DER-004 | Amide (4-fluoroaniline) | 33.5 | 2.5 | 31.2 |
| DER-005 | Ester (Benzyl) | 65.9 | 38.9 | 55.8 |
Data is for illustrative purposes only.
From this hypothetical data, compounds DER-002 and DER-004 would be prioritized for further anticancer studies due to their low IC₅₀ values. Compound DER-005 would be a candidate for further investigation as an antioxidant.
Conclusion and Future Directions
The derivatization of this compound represents a validated and promising strategy for the discovery of novel therapeutic agents. By systematically synthesizing amide and ester libraries and employing a tiered screening approach, researchers can efficiently navigate the complex landscape of structure-activity relationships. The protocols and workflows detailed in this guide provide a robust framework for initiating such a drug discovery program. Future work should focus on expanding the diversity of the derivative library and exploring a wider range of biological assays based on emerging targets for indole-based compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Guide to the Application of 6-Methoxyindole Derivatives in Medicinal Chemistry
Introduction: The Enduring Appeal of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with profound physiological effects.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this esteemed class of heterocyles, the strategic introduction of a methoxy group at the 6-position of the indole core gives rise to a family of derivatives with a remarkable spectrum of therapeutic potential. The 6-methoxy substituent significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to various biological targets, making these derivatives particularly attractive for drug discovery and development.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 6-methoxyindole derivatives in medicinal chemistry. We will delve into their synthesis, mechanisms of action, and practical applications as anticancer, antiviral, and neuroprotective agents. This document is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven protocols and application notes to facilitate the translation of this knowledge into tangible research outcomes.
I. Anticancer Applications: Targeting the Machinery of Cell Division
6-Methoxyindole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics, a critical process in cell division.[3][4] By disrupting the formation and function of the mitotic spindle, these compounds can induce cell cycle arrest and trigger apoptosis in rapidly proliferating cancer cells.
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant number of anticancer 6-methoxyindole derivatives exert their effects by binding to the colchicine-binding site on β-tubulin.[4] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle. The disruption of this crucial cellular machinery activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and the initiation of the apoptotic cascade.[3]
Mechanism of tubulin polymerization inhibition.
Application Notes: Designing Potent Anticancer Agents
The anticancer efficacy of 6-methoxyindole derivatives can be fine-tuned through structural modifications. For instance, the nature and position of substituents on the indole ring and on aryl groups attached to the core can significantly impact their binding affinity for tubulin and their cytotoxic potency. Structure-activity relationship (SAR) studies have shown that the presence of a 3,4,5-trimethoxyphenyl moiety at the N-1 position of the indole ring is often associated with potent tubulin polymerization inhibitory activity.[3]
Protocol 1: Synthesis of a 6-Methoxyindole-Based Tubulin Polymerization Inhibitor
This protocol describes a general method for the synthesis of 2-aryl-3-aroyl-6-methoxyindoles, a class of compounds that includes potent tubulin inhibitors like OXi8006.[5]
Materials:
-
2-(3′-tert-Butyldimethylsilyloxy-4′-methoxyphenyl)-6-methoxyindole
-
3,5-Dinitrobenzoyl chloride
-
o-Dichlorobenzene
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 2-(3′-tert-Butyldimethylsilyloxy-4′-methoxyphenyl)-6-methoxyindole (1.30 mmol) in o-dichlorobenzene (20 mL), add 3,5-dinitrobenzoyl chloride (1.90 mmol).[5]
-
Heat the reaction mixture to reflux at 160 °C for 12 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(3′-tert-Butyldimethylsiloxy-4′-methoxyphenyl)-3-(3″,5″-dinitrobenzoyl)-6-methoxyindole.[5]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Anticancer Activity
This section outlines standard assays to assess the cytotoxic and mechanistic effects of 6-methoxyindole derivatives on cancer cells.[2][6]
2.1. Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against various cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 6-methoxyindole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[6]
2.2. Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.[7]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]
2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the compound.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Treat cells with the compound at various concentrations for 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Quantitative Data Summary
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[3] |
| 3g | MCF-7 | 2.94 ± 0.56 |
| MDA-MB-231 | 1.61 ± 0.004 | |
| A549 | 6.30 ± 0.30 | |
| HeLa | 6.10 ± 0.31 |
II. Antiviral Applications: A Broad-Spectrum Defense
The structural diversity of 6-methoxyindole derivatives has also led to the discovery of compounds with significant antiviral activity against a range of viruses, including both enveloped and non-enveloped viruses.[8]
Mechanism of Action: Multi-pronged Attack
The antiviral mechanisms of 6-methoxyindole derivatives are varied and can depend on the specific viral target. Some derivatives have been shown to inhibit viral entry by interfering with the fusion of the viral envelope with the host cell membrane.[9] Others may target viral enzymes essential for replication, such as polymerases or proteases. Additionally, some compounds can modulate host cell pathways that are hijacked by the virus for its own propagation. For influenza virus, a key target is the neuraminidase enzyme, which is crucial for the release of new virions from infected cells.[10]
Antiviral mechanisms of 6-methoxyindole derivatives.
Protocol 3: Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).[9]
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Cell culture medium
-
Semi-solid overlay (e.g., methylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the 6-methoxyindole derivative in culture medium.
-
Pre-incubate a known amount of virus with each drug dilution for 1 hour at 37°C.
-
Infect the confluent cell monolayers with the virus-drug mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding drug concentration.
-
Incubate the plates until plaques are visible (typically 2-3 days).
-
Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).
-
Determine the EC₅₀ value from the dose-response curve.[9]
Protocol 4: Neuraminidase Inhibition Assay (for Influenza Virus)
Objective: To assess the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[5]
Materials:
-
Influenza virus stock
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer
-
Stop solution
-
Fluorometer
Procedure:
-
In a 96-well plate, add serial dilutions of the 6-methoxyindole derivative.
-
Add a standardized amount of influenza virus to each well and incubate for 30 minutes.
-
Add the MUNANA substrate to initiate the enzymatic reaction and incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
-
Calculate the percentage of neuraminidase inhibition for each drug concentration and determine the IC₅₀ value.[5]
III. Neuroprotective Applications: Guarding the Nervous System
6-Methoxyindole derivatives also hold significant promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their structural similarity to endogenous neurochemicals like melatonin and serotonin, allowing them to interact with key receptors and signaling pathways in the brain.[11]
Mechanism of Action: A Multifaceted Defense
The neuroprotective mechanisms of 6-methoxyindole derivatives are diverse and can include:
-
Melatonin Receptor Agonism: Some derivatives act as potent agonists at MT1 and MT2 melatonin receptors, which are involved in regulating circadian rhythms, sleep, and have antioxidant and anti-inflammatory properties.[11]
-
Serotonin Receptor Modulation: Interaction with serotonin receptors can influence mood, cognition, and neuronal plasticity.
-
Antioxidant Activity: The indole nucleus can act as a scavenger of reactive oxygen species (ROS), protecting neurons from oxidative damage, a common feature of neurodegenerative diseases.
-
Anti-inflammatory Effects: By modulating inflammatory pathways in the brain, these compounds can reduce neuroinflammation, which contributes to neuronal cell death.[12]
Neuroprotective mechanisms of 6-methoxyindole derivatives.
Protocol 5: In Vitro Model of Parkinson's Disease (6-OHDA-induced Neurotoxicity)
Objective: To evaluate the neuroprotective effect of a compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y), a common in vitro model for Parkinson's disease.[7][13]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Culture medium
-
6-Hydroxydopamine (6-OHDA)
-
MTT solution
-
DMSO
Procedure:
-
Differentiate SH-SY5Y cells to a neuronal phenotype by treating with retinoic acid.
-
Pre-treat the differentiated cells with various concentrations of the 6-methoxyindole derivative for 24 hours.
-
Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 50-100 µM) for another 24 hours.[7]
-
Assess cell viability using the MTT assay as described in Protocol 2.1.
-
An increase in cell viability in the presence of the compound compared to the 6-OHDA-only treated cells indicates a neuroprotective effect.
Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels.[1][14]
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)
-
ROS-inducing agent (e.g., H₂O₂ or 6-OHDA)
-
CM-H₂DCFDA fluorescent probe
-
Fluorescence microscope or plate reader
Procedure:
-
Culture neuronal cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Pre-treat the cells with the 6-methoxyindole derivative for 1-2 hours.
-
Load the cells with the CM-H₂DCFDA probe for 30-60 minutes.
-
Induce oxidative stress by adding the ROS-inducing agent.
-
Measure the fluorescence intensity (Ex/Em ~495/529 nm) over time.
-
A reduction in the fluorescence signal in compound-treated cells compared to the control indicates ROS scavenging activity.[1]
IV. Conclusion and Future Perspectives
6-Methoxyindole derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antiviral, and neuroprotective agents underscores their therapeutic potential. The ability to readily modify the indole core allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics with improved potency and selectivity. Future research in this area will likely focus on elucidating the detailed molecular mechanisms of action, optimizing drug-like properties, and advancing the most promising candidates into preclinical and clinical development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.
V. References
-
Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol. 2018;8(11):e2872. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). European Journal of Medicinal Chemistry. 2016;122:354-367. Available from: --INVALID-LINK--
-
1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry. 1997;40(13):2003-2010. Available from: --INVALID-LINK--
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. 2023;28(23):7839. Available from: --INVALID-LINK--
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 2018;8(1):1-27. Available from: --INVALID-LINK--
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. 2019;24(3):594. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61. BenchChem. 2025. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. BenchChem. 2025. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Anticancer Agent 61. BenchChem. 2025. Available from: --INVALID-LINK--
-
In vitro modelling of Parkinson's disease using 6-OHDA is associated with increased NQO2 activity. Toxicology in Vitro. 2024;101:105940. Available from: --INVALID-LINK--
-
In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. NEUROFIT. Accessed 2026. Available from: --INVALID-LINK--
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. 2011;2011(1):164-201. Available from: --INVALID-LINK--
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. The Journal of Antibiotics. 2000;53(1):1-10. Available from: --INVALID-LINK--
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Organic & Biomolecular Chemistry. 2022;20(10):2064-2072. Available from: --INVALID-LINK--
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. 2010;13(6):172-179. Available from: --INVALID-LINK--
-
Guideline for anticancer assays in cells. Food Science and Human Wellness. 2024;13(1):1-13. Available from: --INVALID-LINK--
-
A Functional Method for Detection of Influenza Virus Resistance to the Neuraminidase Inhibitors. Methods in Molecular Biology. 2015;1267:235-246. Available from: --INVALID-LINK--
-
Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. 2018;12:134-156. Available from: --INVALID-LINK--
-
The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. BenchChem. 2025. Available from: --INVALID-LINK--
-
Neuroprotective Effects of 6-Methoxyflavonol Derivatives: A Technical Guide. BenchChem. 2025. Available from: --INVALID-LINK--
-
Flow Cytometry Analysis of Dose Response for Apoptosis Induction. Thermo Fisher Scientific. Accessed 2026. Available from: --INVALID-LINK--
-
Application Notes and Protocols for In Vitro Assays Using 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol. BenchChem. 2025. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities. MedChemComm. 2022;13(6):1111-1121. Available from: --INVALID-LINK--
-
Synthesis of N-substituted indole precursors 6a and 6b. ResearchGate. 2017. Available from: --INVALID-LINK--
-
Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. European Journal of Medicinal Chemistry. 2010;45(3):1237-1243. Available from: --INVALID-LINK--
-
Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases. 2023;23(1):843. Available from: --INVALID-LINK--
-
6H-Isoindolo[2,1-a]indoles, 5,6-dihydroindolo[2,1-a]isoquinolines, and 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles as melatonin analogues. Journal of Medicinal Chemistry. 1999;42(23):4779-4791. Available from: --INVALID-LINK--
-
New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. Iris-ARPI. Accessed 2026. Available from: --INVALID-LINK--
-
Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. CNS Drugs. 2008;22(11):929-948. Available from: --INVALID-LINK--
-
Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica. 2014;6(6):343-352. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Testing 5-Methoxyindole Bioactivity. BenchChem. 2025. Available from: --INVALID-LINK--
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. 2021;6(34):22046-22062. Available from: --INVALID-LINK--
-
In vitro methods for testing antiviral drugs. Virologica Sinica. 2017;32(1):1-11. Available from: --INVALID-LINK--
-
1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry. 1997;40(13):2003-2010. Available from: --INVALID-LINK--
-
6-Shogaol attenuates LPS-induced inflammation in BV2 microglia cells by activating PPAR-γ. Oncotarget. 2017;8(57):97343-97355. Available from: --INVALID-LINK--
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc. 2010;2010(6):53-60. Available from: --INVALID-LINK--
-
Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. 2014. Available from: --INVALID-LINK--
-
Synthesis of 3-Substituted Indoles. Tokyo Chemical Industry Co., Ltd. (JP). Accessed 2026. Available from: --INVALID-LINK--
-
Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles. 2019;98(2):236. Available from: --INVALID-LINK--
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. 2019. Available from: --INVALID-LINK--
-
Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Synthesis. 2014;46(4):496-502. Available from: --INVALID-LINK--
References
- 1. assaygenie.com [assaygenie.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro modelling of Parkinson's disease using 6-OHDA is associated with increased NQO2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Fluorescence Neuraminidase Inhibition Assay: A Functional Method for Detection of Influenza Virus Resistance to the Neuraminidase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 12. 6-Shogaol attenuates LPS-induced inflammation in BV2 microglia cells by activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Antiviral Research of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold in Antiviral Discovery
The indole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] In the realm of virology, numerous indole derivatives have demonstrated significant potential in combating viral infections, acting through diverse mechanisms of action.[1][2][3] Marketed antiviral drugs, such as Arbidol (Umifenovir), feature an indole core, highlighting the clinical relevance of this heterocyclic system.[3] This document provides a detailed guide for the investigation of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid as a potential antiviral agent. While specific antiviral data for this particular compound is emerging, the protocols and insights presented herein are based on established methodologies for evaluating related indole-2-carboxylate derivatives and other antiviral compounds.
Scientific Rationale and Potential Applications
Derivatives of indole-2-carboxylic acid have shown promising activity against a variety of RNA and DNA viruses.[4] For instance, certain novel indole-2-carboxylate derivatives have exhibited potent in vitro activity against influenza A, influenza B, Herpes Simplex Virus-1 (HSV-1), and Coxsackie B3 virus.[4] The structural modifications on the indole ring, such as substitutions at various positions, play a crucial role in modulating the antiviral potency and spectrum.[4]
The subject of this guide, this compound, possesses key structural features—a methoxy group at the 6-position and a methyl group at the 1-position of the indole ring—that warrant investigation for their influence on antiviral activity. Research on related compounds suggests that such substitutions can impact the compound's interaction with viral or host cell targets.[4]
Potential antiviral mechanisms for indole derivatives include:
-
Inhibition of Viral Entry and Fusion: Some indole compounds, like Arbidol, are known to inhibit the fusion of the viral envelope with the host cell membrane.[3]
-
Interference with Viral Replication: Indole derivatives can target viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.[5][6]
-
Modulation of Host Cell Pathways: Certain compounds may exert their antiviral effect by modulating host cell signaling pathways that the virus hijacks for its replication.
Experimental Protocols
The following protocols provide a comprehensive framework for the systematic evaluation of the antiviral potential of this compound.
Compound Preparation and Handling
For in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for the assays. It is crucial to include a vehicle control (DMSO at the same final concentration as used for the compound) in all experiments to account for any solvent effects.
Cytotoxicity Assays
Before assessing antiviral activity, it is imperative to determine the cytotoxic concentration of the compound on the host cell line to be used in the antiviral assays.[7] This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply a consequence of cell death.[7][8]
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Host cell line (e.g., Vero, MDCK, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound. Include a vehicle control (medium with DMSO) and a cell-only control (medium).
-
Incubate the plates for 48-72 hours (the duration should match the planned antiviral assay).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description |
| CC50 | 50% Cytotoxic Concentration |
| Assay Principle | Colorimetric measurement of metabolic activity |
| Endpoint | Absorbance at 570 nm |
Plaque Reduction Neutralization Test (PRNT)
The plaque reduction neutralization test (PRNT) is a highly accurate method for quantifying the inhibition of viral infectivity.[9][10] It measures the reduction in the formation of viral plaques in the presence of the test compound.[10][11]
Protocol: Plaque Reduction Assay
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (plaque-forming units, PFU/mL)
-
Serial dilutions of this compound
-
Serum-free medium
-
Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% carboxymethylcellulose or agarose)[10]
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for fixation
Procedure:
-
Prepare serial dilutions of the compound in serum-free medium.
-
Mix each compound dilution with an equal volume of virus suspension containing approximately 100-200 PFU. Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with 100 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).[12]
-
Fix the cells with 10% formalin for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Data Analysis:
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile.
SI = CC50 / EC50
| Parameter | Description |
| EC50 | 50% Effective Concentration |
| SI | Selectivity Index |
| Assay Principle | Quantification of infectious virus particles |
| Endpoint | Plaque number reduction |
Quantitative Reverse Transcription PCR (RT-qPCR) for Viral Load Determination
RT-qPCR is a sensitive and specific method for quantifying viral RNA levels in infected cells or culture supernatants.[13][14] This allows for the assessment of the compound's effect on viral replication.
Protocol: RT-qPCR for Viral RNA Quantification
Materials:
-
Infected cell lysates or culture supernatants
-
RNA extraction kit
-
Reverse transcriptase enzyme
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Virus-specific primers
-
Real-time PCR instrument
Procedure:
-
Infect host cells with the virus in the presence of different concentrations of the compound.
-
At various time points post-infection, collect the cell lysates or culture supernatants.
-
Extract total RNA using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.[15]
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and virus-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.
-
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher initial amount of viral RNA.
-
Quantify the viral RNA levels by comparing the Ct values of the treated samples to a standard curve of known viral RNA concentrations.[16]
Visualization of Experimental Workflows
General Antiviral Screening Workflow
References
- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sitesv2.anses.fr [sitesv2.anses.fr]
- 13. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis [frontiersin.org]
- 15. med.unc.edu [med.unc.edu]
- 16. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
Application Notes and Protocols for Enzyme Inhibition Assays with Indole-2-Carboxylic Acid Derivatives
Introduction: The Versatility of Indole-2-Carboxylic Acid Derivatives as Enzyme Inhibitors
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the design of potent and selective enzyme inhibitors. Its inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of inhibitory activity against a range of important enzymatic targets. These derivatives have shown significant promise in therapeutic areas such as oncology, infectious diseases, and inflammatory conditions.
Notably, indole-2-carboxylic acid derivatives have been successfully developed as inhibitors of:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : These enzymes are key regulators of tryptophan metabolism and are implicated in tumor immune evasion.[1][2][3] Their inhibition is a promising strategy in cancer immunotherapy.[1][4]
-
HIV-1 Integrase : This viral enzyme is essential for the replication of the human immunodeficiency virus (HIV).[5][6] Indole-2-carboxylic acid derivatives can chelate with Mg2+ ions in the active site, blocking the integration of viral DNA into the host genome.[5]
-
Other Enzymes : This versatile scaffold has also been explored for the inhibition of other enzymes, including cyclooxygenases (COX) and carboxylesterases (CE).[7][8]
This guide provides detailed protocols and insights for conducting robust enzyme inhibition assays with indole-2-carboxylic acid derivatives, focusing on both biochemical and cell-based approaches. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for drug discovery and development professionals.
Part 1: Biochemical Assay for IDO1 Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme. This protocol outlines a common method for assessing the inhibition of IDO1 by measuring the production of its enzymatic product, kynurenine.
Principle of the Assay
IDO1 is a heme-containing enzyme that catalyzes the oxidative cleavage of the indole ring of L-tryptophan to produce N-formylkynurenine, which is subsequently converted to kynurenine.[4] The inhibitory activity of indole-2-carboxylic acid derivatives can be quantified by measuring the decrease in kynurenine formation in the presence of the inhibitor.
Workflow for Biochemical IDO1 Inhibition Assay
Caption: Workflow of a biochemical IDO1 inhibition assay.
Detailed Protocol
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Indole-2-carboxylic acid derivative (test inhibitor)
-
Epacadostat or other known IDO1 inhibitor (positive control)[3][4]
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
Cofactor Solution: Methylene blue and ascorbic acid
-
Trichloroacetic acid (TCA) for stopping the reaction
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Inhibitor Preparation : Prepare a serial dilution of the indole-2-carboxylic acid derivative in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.[9]
-
Assay Plate Setup :
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test inhibitor or control (positive and no-inhibitor controls) to the respective wells.
-
Include a blank control containing only the assay buffer.
-
-
Enzyme and Cofactor Addition : Prepare a master mix containing the IDO1 enzyme and cofactors in the assay buffer. Add 20 µL of this master mix to each well (except the blank).
-
Pre-incubation : Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding 20 µL of the L-tryptophan solution to each well. The final concentration of L-tryptophan should be at or below its Km value to ensure sensitivity for competitive inhibitors.[10]
-
Reaction Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.[11]
-
Reaction Termination : Stop the reaction by adding 10 µL of 30% (w/v) TCA to each well.
-
Detection : Measure the absorbance of kynurenine at 321 nm using a microplate reader.
Data Analysis: Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[12]
-
Calculate Percent Inhibition :
-
Subtract the absorbance of the blank from all wells.
-
Percent Inhibition = [1 - (Absorbance of test well / Absorbance of no-inhibitor control well)] * 100
-
-
Plot Dose-Response Curve : Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 : Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[12][13]
| Compound | Description | Example IC50 (µM) |
| Compound A | 5-fluoro-indole-2-carboxylic acid | 0.5 |
| Compound B | 6-chloro-indole-2-carboxylic acid | 1.2 |
| Epacadostat | Positive Control | 0.07 |
Part 2: Cell-Based Assay for IDO1 Inhibition
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context, taking into account factors like cell permeability and metabolism.[4]
Principle of the Assay
This assay utilizes a human cancer cell line (e.g., SKOV-3 or A375) that expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[3][4] The inhibitory effect of the test compound on intracellular IDO1 activity is determined by measuring the amount of kynurenine secreted into the cell culture medium.
Workflow for Cell-Based IDO1 Inhibition Assay
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 12. courses.edx.org [courses.edx.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable indole derivative. As a key structural motif in various pharmacologically active compounds, achieving a high-yield, reproducible synthesis is paramount.
This document moves beyond simple procedural lists to provide in-depth, field-proven insights into the common challenges encountered during this multi-step synthesis. We will explore the causality behind experimental choices, offer robust troubleshooting strategies, and provide validated protocols to enhance the success of your experiments.
General Synthetic Pathway Overview
The most common and reliable route to this compound involves a three-step sequence starting from 4-methoxyphenylhydrazine. The pathway consists of:
-
Fischer Indole Synthesis: Cyclization of a phenylhydrazone precursor to form the core indole structure as an ethyl ester.
-
N-Methylation: Alkylation of the indole nitrogen.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.
This entire workflow is visualized in the diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction but is notoriously sensitive to reaction conditions.[1] Success hinges on careful control of acidity, temperature, and reagent purity.
Q1: My yield of Ethyl 6-Methoxy-1H-indole-2-carboxylate is low, and TLC analysis shows a significant amount of unreacted hydrazone.
Possible Causes & Solutions:
-
Insufficient Acid Catalyst: The key step, a[2][2]-sigmatropic rearrangement, is acid-catalyzed.[3] An insufficient amount or weakly acidic catalyst will result in a sluggish or incomplete reaction.
-
Solution: Ensure the correct stoichiometry of your chosen acid catalyst. If using a milder catalyst like acetic acid, consider switching to a stronger one like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), which are known to promote cyclization effectively.[4]
-
-
Low Reaction Temperature: While high temperatures can cause degradation, a temperature that is too low will not provide the necessary activation energy for the rearrangement.
-
Impure Starting Materials: Impurities in the phenylhydrazine or the ketone can inhibit the reaction or lead to side products.[1]
-
Solution: Use freshly purified 4-methoxyphenylhydrazine. Ensure the diethyl ketomalonate is of high purity and free from excessive water.
-
Q2: The reaction mixture has turned into a dark, intractable tar, making product isolation impossible. What happened?
Possible Causes & Solutions:
-
Excessive Heat or Acidity: The combination of strong acid and high temperatures can lead to polymerization and degradation of the starting materials and the indole product.[4] Indoles themselves can be unstable under harsh acidic conditions.
-
Oxidative Side Reactions: Indoles are susceptible to oxidation, which can produce colored impurities.[1]
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative decomposition.[1]
-
Step 2: N-Methylation
The N-methylation of the indole nitrogen is generally straightforward, but selectivity and completeness can be issues.
Q3: The N-methylation is incomplete, and I recover a significant amount of the starting indole ester.
Possible Causes & Solutions:
-
Ineffective Deprotonation: The indole N-H proton (pKa ≈ 17) must be removed by a suitable base before the nitrogen can act as a nucleophile. Weaker bases like potassium carbonate may not be sufficient for complete deprotonation, leading to an equilibrium and incomplete reaction.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is highly effective. Ensure the NaH is fresh and handled under anhydrous conditions.
-
-
Insufficient Methylating Agent: Using only one equivalent of the methylating agent (e.g., methyl iodide) may not be enough to drive the reaction to completion, especially if any side reactions consume the reagent.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of methyl iodide or dimethyl sulfate. Add the methylating agent slowly at a reduced temperature (e.g., 0°C) before allowing the reaction to warm to room temperature to control the reaction rate.
-
Step 3: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester. While seemingly simple, this step can be a source of yield loss if not performed carefully.
Q4: My final product yield is low after workup, and I suspect I lost material. What is the most likely cause?
Possible Causes & Solutions:
-
Premature Decarboxylation: Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂) upon heating, especially under acidic or harsh basic conditions.[5][6] The workup, which involves acidifying the carboxylate salt, is a critical point where this can occur.
-
Solution: Conduct the hydrolysis at a moderate temperature (e.g., refluxing methanol/water is often sufficient, avoid very high temperatures). During the acidic workup, perform the acidification slowly in an ice bath to dissipate any heat generated. Do not allow the acidified aqueous solution to stand for extended periods before extraction.[6]
-
-
Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unhydrolyzed ester.
-
Solution: Ensure an adequate excess of base (e.g., 3-5 equivalents of NaOH or KOH) is used.[7] Allow sufficient reaction time and monitor the reaction by TLC until all the starting ester is consumed. The use of a co-solvent like methanol or ethanol with water improves the solubility of the ester and accelerates the hydrolysis.[8]
-
Q5: My final product is difficult to purify and appears oily or discolored.
Possible Causes & Solutions:
-
Residual Byproducts from Previous Steps: Impurities from the Fischer indole or N-methylation steps can carry through to the final product.
-
Solution: Ensure each intermediate is purified to a high degree before proceeding to the next step. The N-methylated ester should be purified by column chromatography or recrystallization to remove any unreacted starting material or side products.
-
-
Degradation During Workup: As mentioned, overheating during acidification can cause both decarboxylation and the formation of colored degradation products.
-
Solution: Maintain cold temperatures during the entire acidification and extraction process. Wash the final organic extracts with brine to remove excess water and dry thoroughly before solvent evaporation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the preferred method for purifying the final carboxylic acid.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal acid catalyst for the Fischer indole cyclization step?
The "best" catalyst depends on the specific substrate and desired reaction conditions. There is often a trade-off between reaction rate and the formation of byproducts.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Glacial Acetic Acid | Reflux | Mild, readily available, acts as a solvent. | Can be slow, may require long reaction times. |
| Polyphosphoric Acid (PPA) | 80-110°C | Strong dehydrating agent, often gives good yields. | Highly viscous, can make workup difficult.[3] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Room Temp to 80°C | Very powerful, can provide high regiocontrol.[4] | Highly corrosive and moisture-sensitive. |
| Zinc Chloride (ZnCl₂) | 120-170°C | Common Lewis acid catalyst. | Requires high temperatures, can be harsh.[9] |
For the synthesis of Ethyl 6-Methoxy-1H-indole-2-carboxylate, PPA often provides a good balance of reactivity and yield.
FAQ 2: What are the best practices for purifying the final carboxylic acid product?
Recrystallization is the preferred method. Column chromatography on silica gel is possible but can be problematic due to the acidity of the compound, which may cause streaking on the column. If chromatography is necessary, consider adding a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation and improve the peak shape. The crude product obtained after acidic workup and extraction can typically be recrystallized from solvent pairs like ethanol-water, methanol-water, or ethyl acetate-hexanes.
FAQ 3: My reaction failed completely, and I only recovered starting materials or a complex mixture. What could be a fundamental issue?
Complete failure can sometimes be traced to the electronic nature of the substituents. While a methoxy group is electron-donating and generally favors the Fischer synthesis, certain substitution patterns can completely shut down the reaction.[3] Specifically, strongly electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage in the hydrazone intermediate, preventing the desired[2][2]-sigmatropic rearrangement.[9][10] While this is not the primary expected failure mode for this specific synthesis, it is a key mechanistic consideration. Always re-verify the structure and purity of your starting materials by NMR or other spectroscopic methods before beginning a large-scale reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-Methoxy-1H-indole-2-carboxylate
Caption: Experimental workflow for the Fischer Indole Synthesis step.
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in warm ethanol. Add sodium acetate (1.1 eq) to neutralize the HCl salt. Add diethyl ketomalonate (1.0 eq) and stir the mixture at room temperature. The hydrazone product will precipitate over 1-2 hours.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer and an inert gas inlet, carefully heat polyphosphoric acid (PPA, ~10 parts by weight relative to the hydrazone) to 90°C.
-
Reaction: Add the dried hydrazone in small portions to the hot PPA, ensuring the internal temperature does not exceed 110°C. After the addition is complete, stir the mixture at 90-100°C and monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Workup: Once the reaction is complete (typically 1-2 hours), cool the mixture to ~60°C and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Extraction: Once the PPA has dissolved, extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol to yield the product as a crystalline solid.
Protocol 2: N-methylation of Ethyl 6-Methoxy-1H-indole-2-carboxylate
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred DMF.
-
Indole Addition: Dissolve the Ethyl 6-Methoxy-1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Stir for 30-45 minutes at this temperature; you should observe the cessation of hydrogen gas evolution.
-
Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise at 0°C. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel to yield the pure N-methylated ester.
Protocol 3: Saponification to this compound
-
Hydrolysis: Dissolve the purified N-methylated ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). Add sodium hydroxide pellets (3-5 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water.
-
Extraction: Wash the basic aqueous solution with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify slowly by adding 1M HCl with stirring until the pH is ~2-3. A solid precipitate of the carboxylic acid should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. If needed, the product can be further purified by recrystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Stability and degradation of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Best Practices for Handling and Storage
Proactive measures are crucial to prevent the degradation of this compound. The indole nucleus is electron-rich and susceptible to oxidation, while the carboxylic acid moiety can be reactive under certain conditions.
-
Storage: For long-term stability, the solid compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidative degradation. Use of amber vials is recommended to protect against light exposure. For solutions, it is advisable to use degassed solvents and store them at low temperatures (-20°C to -80°C) for short periods.
-
Solvent Selection: When preparing solutions, use high-purity, degassed solvents. If compatible with your experimental design, anhydrous aprotic solvents are preferable to minimize hydrolysis and oxidation.
-
pH Considerations: The indole ring can be sensitive to strongly acidic conditions, which may lead to polymerization or other degradation pathways. It is recommended to work in mildly acidic to neutral pH conditions whenever possible.
Predicted Degradation Pathways
Understanding the potential degradation pathways is fundamental to designing stable formulations and interpreting analytical results. Based on the known chemistry of indole derivatives, the following pathways are predicted for this compound under forced degradation conditions.
Caption: Predicted degradation pathways for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound.
| Symptom | Possible Cause | Troubleshooting Steps & Recommendations |
| Appearance of new peaks in HPLC/LC-MS over time in a prepared solution. | Oxidative Degradation: The indole ring is susceptible to air oxidation, especially in solution.[1] | - Prepare solutions fresh daily using degassed solvents.- If storage is necessary, purge the vial headspace with an inert gas (e.g., nitrogen or argon) and store at -20°C or below, protected from light.- Consider adding an antioxidant to the solution if compatible with the downstream application. |
| Photodegradation: Exposure to ambient or UV light can induce degradation.[1] | - Work in a low-light environment or use amber-colored labware.- Store solutions in amber vials or wrap containers in aluminum foil. | |
| Low recovery or yield in reactions involving oxidizing agents. | Degradation of the Indole Core: The electron-rich indole nucleus is readily oxidized by common oxidizing agents.[1] | - Carefully control the stoichiometry of the oxidizing agent.- Maintain low reaction temperatures to minimize side reactions.- Consider protecting the indole nitrogen if it is not already methylated. |
| Unexpected peaks when using an acidic mobile phase in HPLC. | Acid-Catalyzed Degradation: Strong acidic conditions can lead to protonation and subsequent degradation of the indole ring.[1] | - Use a mobile phase with a pH closer to neutral if separation allows.- If acidic conditions are necessary, use the mildest effective acid concentration.- Ensure samples are not stored in the acidic mobile phase for extended periods before injection. |
| Irreproducible results in bioassays. | Compound Instability in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of many biological assays. | - Perform a time-course stability study of the compound in the specific assay medium.- Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify any degradation.- If instability is confirmed, consider preparing stock solutions at a higher concentration in an organic solvent (e.g., DMSO) and diluting into the aqueous medium immediately before the experiment. |
| No degradation observed under initial forced degradation conditions. | High Intrinsic Stability: The compound may be highly stable under the initial stress conditions. | - Increase the severity of the stress conditions incrementally (e.g., higher acid/base concentration, higher temperature, longer exposure time). A target degradation of 5-20% is generally recommended for validating stability-indicating methods.[2][3][4][5] |
| Poor Solubility: The compound may not be sufficiently dissolved in the stress medium, limiting its exposure to the reagent. | - Use a co-solvent like acetonitrile or methanol to improve solubility, ensuring the co-solvent is inert under the test conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary predicted degradation pathways are oxidation, photolysis, and thermal degradation.[6]
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated species, and potentially ring-opened products.[1][6]
-
Photolysis: Exposure to UV or visible light can cause decarboxylation (loss of the carboxylic acid group) or the formation of dimers.[7]
-
Thermal Degradation: At elevated temperatures, particularly near or above its melting point, the compound may undergo decarboxylation.
Q2: How should I properly store this compound to ensure its stability?
A2: Store the solid compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere. For solutions, use degassed solvents, store at low temperatures (e.g., -20°C), and protect from light.[8]
Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?
A3: The indole ring is sensitive to strongly acidic conditions. Protonation of the indole ring, primarily at the C3 position, can lead to the formation of degradation products. It is advisable to use mildly acidic or neutral pH conditions for your mobile phase if you suspect acid-catalyzed degradation.[1]
Q4: My reaction yield is lower than expected when using an oxidizing agent. Could the starting material be degrading?
A4: Yes, the indole nucleus is electron-rich and easily oxidized. Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products and thus reducing the yield of your desired reaction. If your synthesis involves an oxidation step, it is crucial to carefully control the reaction conditions (temperature, stoichiometry of the oxidant) to minimize degradation of the indole core.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[2][3][9][10]
Objective: To generate degradation products of this compound under various stress conditions. A target degradation of 5-20% is ideal.[2][3][4][5]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Heat an aliquot of the stock solution at 70°C, protected from light.
-
Solid State: Place the solid compound in an oven at a temperature below its melting point (e.g., 105°C).
-
-
Photolytic Degradation: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method. A gradient elution method is often effective for separating the parent compound from its degradation products.[6]
-
Caption: Workflow for a forced degradation study.
References
- 1. youtube.com [youtube.com]
- 2. pharmadekho.com [pharmadekho.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Introduction
Welcome to the technical support guide for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (MMICA). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the limited solubility of this compound. MMICA, like many indole derivatives, possesses a rigid, aromatic structure that contributes to its low aqueous solubility, a common hurdle in drug discovery and development.
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome these solubility issues. Our approach is grounded in the fundamental principles of physical chemistry and formulation science, aiming to provide you with both practical solutions and the theoretical understanding behind them.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
The poor aqueous solubility of MMICA is primarily due to two key features of its molecular structure:
-
Aromatic Indole Core: The fused bicyclic indole ring system is largely nonpolar and hydrophobic. This structure favors strong crystal lattice interactions (high lattice energy) with other MMICA molecules over interactions with polar water molecules.
-
Carboxylic Acid Group: While the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, its contribution to overall solubility is limited by the dominant hydrophobic scaffold. Furthermore, in acidic to neutral pH, the carboxylic acid remains in its protonated, less soluble form. The pKa of the carboxylic acid on an indole-2-position is a critical parameter for its solubility. While the exact pKa for MMICA is not readily published, similar indole-2-carboxylic acids typically have a pKa in the range of 3.5-4.5. Below this pKa, the molecule is neutral and less soluble.
Q2: What is the first step I should take to solubilize MMICA for a screening assay?
The most direct and effective first step is pH modification . By raising the pH of the aqueous medium above the compound's pKa, you deprotonate the carboxylic acid to form the more soluble carboxylate salt.
-
Mechanism: The conversion of the neutral -COOH group to the charged -COO⁻ group dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby disrupting the crystal lattice and promoting dissolution.
-
Recommended Action: Prepare a concentrated stock solution in a weak base like 0.1 M NaOH or a biological buffer such as 50 mM Tris or PBS adjusted to a pH of 7.4 or higher.
Q3: Can I use organic co-solvents? If so, which ones are recommended?
Yes, using organic co-solvents is a very common and effective strategy. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic MMICA molecule to dissolve.
-
Recommended Co-solvents:
-
DMSO (Dimethyl sulfoxide): An excellent, highly polar aprotic solvent that is a standard choice for creating high-concentration stock solutions for biological assays.
-
DMF (Dimethylformamide): Similar to DMSO in its solubilizing power.
-
Ethanol (EtOH): A less toxic option, often used in formulations intended for in vivo studies.
-
PEG 400 (Polyethylene glycol 400): A non-volatile, low-toxicity co-solvent suitable for a variety of applications.
-
It is crucial to prepare a high-concentration stock in the organic solvent (e.g., 10-50 mM in DMSO) and then dilute it into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent, as it can affect experimental results.
Troubleshooting Guides & Protocols
This section provides systematic approaches to resolving common solubility challenges encountered during experimental work with MMICA.
Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a classic problem that occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the mixed solvent system.
Caption: Troubleshooting workflow for compound precipitation.
-
Prepare Stock Solution: Dissolve MMICA in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved; gentle warming (37°C) or vortexing may be required.
-
Select Buffer: Choose a buffer with a pH of at least 7.4, such as a phosphate-buffered saline (PBS) or Tris-HCl. A higher pH (e.g., 8.0) may provide better results.
-
Perform Dilution: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Crucially, do not add the buffer to the stock. This "reverse dilution" can cause immediate precipitation.
-
Visual and Physical Check: After dilution, visually inspect the solution for any signs of turbidity or solid particles against a dark background. Allow the solution to sit for 15-30 minutes to check for delayed precipitation.
-
Quantify (Optional but Recommended): To confirm the concentration, take an aliquot of the solution, centrifuge it at high speed (e.g., >14,000 rpm) for 10 minutes, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the compound's λmax. Compare this to a standard curve prepared in a fully solubilizing solvent (like DMSO) to determine the actual dissolved concentration.
Problem 2: I need to prepare an aqueous formulation for an in vivo study without using DMSO.
For in vivo applications, high concentrations of DMSO are often not viable due to toxicity. The strategy here shifts towards using pharmaceutically acceptable excipients.
| Strategy | Mechanism of Action | Recommended Excipients | Considerations |
| pH Control | Ionization of the carboxylic acid to form a soluble salt. | NaOH, Tromethamine (Tris), Sodium Bicarbonate | Ensure final pH is physiologically tolerable. |
| Co-solvency | Reduces solvent polarity. | Propylene Glycol, Ethanol, PEG 400 | Must be within acceptable toxicity limits for the route of administration. |
| Surfactant Micelles | The hydrophobic core of MMICA is encapsulated within the hydrophobic core of micelles. | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | Can sometimes interfere with biological assays or cause side effects in vivo. |
| Complexation | The hydrophobic MMICA molecule fits into the hydrophobic cavity of a cyclodextrin molecule. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms a 1:1 inclusion complex, significantly increasing aqueous solubility. |
This protocol aims to create a clear, stable aqueous solution of MMICA suitable for parenteral administration.
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in water or a suitable buffer (e.g., saline). Stir until the cyclodextrin is fully dissolved. Gentle warming may be required.
-
Add MMICA: Slowly add the powdered MMICA to the stirring cyclodextrin solution.
-
Facilitate Complexation: Allow the mixture to stir for several hours (4-24 hours) at room temperature to ensure complete complexation. Sonication can sometimes accelerate this process.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to >7.0 by adding a small amount of 1 M NaOH to ensure the carboxylic acid group is ionized, which can further enhance solubility.
-
Sterile Filtration: Once the compound is fully dissolved and the solution is clear, filter it through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility for in vivo use.
Caption: Mechanisms for enhancing MMICA aqueous solubility.
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Methylated Indoles
Welcome to the Technical Support Center for N-methylated indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial chemical transformation. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.
Introduction
The N-methylation of indoles is a fundamental reaction in organic synthesis, pivotal for the creation of a vast array of biologically active molecules, including pharmaceuticals and natural products. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield, purity, and scalability. The primary challenge lies in controlling the regioselectivity of the methylation, as the indole nucleus possesses multiple nucleophilic sites.
This guide will dissect the most common side reactions, explain the underlying mechanistic principles, and provide actionable troubleshooting strategies to help you achieve clean and efficient N-methylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My primary side product is the C3-methylated indole. How can I enhance N-selectivity?
A1: The competition between N-methylation and C3-methylation is the most prevalent issue in indole alkylation. This arises because the C3 position of the indole ring is often more nucleophilic than the nitrogen atom, especially under neutral or weakly basic conditions.[1][2] The key to favoring N-methylation is to increase the nucleophilicity of the indole nitrogen.
Root Cause Analysis:
-
Incomplete Deprotonation: The indole N-H has a pKa of approximately 17 in DMSO, necessitating a sufficiently strong base for complete deprotonation to the highly nucleophilic indolide anion.[3][4] Incomplete deprotonation leaves a significant concentration of the neutral indole, which preferentially reacts at the C3 position.[1]
-
Reaction Conditions: The choice of solvent, temperature, and the nature of the counter-ion of the base can all influence the N/C selectivity.
Troubleshooting & Optimization Strategies:
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is the most effective strategy to promote N-alkylation.[1][2]
-
Strong Bases: Sodium hydride (NaH) is a classic and highly effective choice for deprotonating indole.[1][3] Other strong bases like potassium hydroxide (KOH) in DMSO or cesium carbonate (Cs₂CO₃) can also be highly effective.[3][5]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices as they solvate the cation of the base, leaving a more reactive, "naked" indolide anion that favors reaction at the nitrogen.[1][4]
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in certain cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[1] However, this should be approached with caution, as higher temperatures can also lead to degradation or other side reactions.
-
Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be highly effective, especially when using less hazardous methylating agents like dimethyl carbonate (DMC).[6][7] PTC facilitates the transfer of the indolide anion to the organic phase, enhancing its reactivity towards the methylating agent and often improving N-selectivity.[8][9]
Mechanism Visualization: N- vs. C3-Alkylation
Caption: Troubleshooting workflow for addressing C3-alkylation.
Q2: I'm observing the formation of a di-methylated product. How can I prevent this over-methylation?
A2: The formation of di-methylated products, typically C,N-dimethylated species, can occur, especially with highly reactive methylating agents or under forcing conditions.
Root Cause Analysis:
-
Excess Methylating Agent: Using a large excess of the methylating agent increases the probability of a second methylation event after the desired N-methylation has occurred.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can lead to the slow formation of over-methylated byproducts.
-
High Reactivity: Highly reactive methylating agents like methyl iodide and dimethyl sulfate are more prone to causing over-methylation.[6]
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) rather than a large excess. Slow addition of the methylating agent to the reaction mixture can also help to maintain a low instantaneous concentration, disfavoring the second methylation.[10]
-
Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-methylated product.
-
Choice of Methylating Agent: Consider using a less reactive, "greener" methylating agent like dimethyl carbonate (DMC). While often requiring higher temperatures, DMC is less prone to over-methylation.[6] The use of quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) has also been reported to provide excellent monoselectivity for N-methylation.[5][11]
-
Phase Transfer Catalysis with DMC: When using DMC, the addition of a phase transfer catalyst can not only improve the reaction rate but also suppress the formation of C,N-dimethylated byproducts.[12]
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Typical Conditions | Pros | Cons & Common Side Reactions |
| Methyl Iodide | MeI | NaH, DMF/THF, 0°C to RT | Highly reactive, effective | Toxic, volatile, prone to over-methylation (di-alkylation)[5][6] |
| Dimethyl Sulfate | (MeO)₂SO₂ | KOH, Acetone, RT | Highly reactive, cost-effective | Highly toxic, carcinogenic, prone to over-methylation[6] |
| Dimethyl Carbonate | (MeO)₂CO | K₂CO₃/Base, DMF, high temp (>120°C) | Low toxicity, environmentally friendly | Less reactive, requires higher temperatures, potential for C-alkylation without proper catalysis[6][13] |
| Phenyl Trimethylammonium Iodide | PhNMe₃I | Cs₂CO₃, Toluene, 120°C | Safe, solid, high monoselectivity | Requires higher temperatures |
Q3: My indole substrate has functional groups that are sensitive to strong bases like NaH. What are my alternatives?
A3: For substrates with base-sensitive functional groups (e.g., esters, ketones), the use of milder reaction conditions is crucial to avoid unwanted side reactions or degradation.
Root Cause Analysis:
-
Strong Basicity: Strong bases like NaH can cause hydrolysis of esters, epimerization of stereocenters, or other undesired transformations on sensitive substrates.
Troubleshooting & Optimization Strategies:
-
Milder Bases: Employ milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][5] Cs₂CO₃ is particularly effective as the large, soft cesium cation promotes N-selectivity.
-
Organic Bases: Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective for promoting N-methylation, particularly with greener methylating agents like dimethyl carbonate.[14]
-
Catalytic Methods: Explore transition-metal-catalyzed N-methylation protocols, which often proceed under neutral or mildly basic conditions. For example, copper-catalyzed methods have been developed for the N-alkylation of indoles.[15]
-
Quaternary Ammonium Salts: The use of phenyl trimethylammonium iodide (PhMe₃NI) with a mild base like Cs₂CO₃ in toluene is an excellent method for base-sensitive substrates, demonstrating high functional group tolerance.[5][11][16]
Experimental Protocol: N-Methylation using PhMe₃NI and Cs₂CO₃
-
To a dry reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and PhMe₃NI (2.0 equiv).
-
Add dry toluene as the solvent.
-
Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of N-Methylation Pathways
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 12. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 13. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 14. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indole-2-Carboxylic Acid Derivatization
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with indole-2-carboxylic acid and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the derivatization of this important scaffold. Drawing from established literature and extensive laboratory experience, this resource aims to empower you to troubleshoot and optimize your reaction conditions effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Esterification Reactions
Q1: My Fischer esterification of indole-2-carboxylic acid is resulting in low yields. What are the likely causes and how can I improve the conversion?
A1: Low yields in Fischer esterifications of indole-2-carboxylic acid are common and typically stem from the reversible nature of the reaction and potential side reactions.[1][2][3] Here’s a breakdown of the causes and actionable solutions:
-
Causality: The Fischer esterification is an equilibrium-controlled process where water is a byproduct.[1][3] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus lowering the yield of the desired ester. Additionally, the indole nucleus can be sensitive to the harsh acidic conditions and elevated temperatures often employed, leading to degradation or side reactions.
-
Troubleshooting Steps:
-
Water Removal:
-
Use a Dean-Stark apparatus: This is the most effective method to physically remove water as it forms, driving the equilibrium towards the product.
-
Use the alcohol as a solvent: Running the reaction in a large excess of the alcohol reactant can also shift the equilibrium favorably.[1]
-
Add a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water.
-
-
Catalyst Choice and Loading:
-
While strong mineral acids like H₂SO₄ are common, they can sometimes lead to decomposition.[4] Consider using a milder, solid-supported acid catalyst like Amberlite IR-120 or a Lewis acid such as Boron trifluoride etherate for a more controlled reaction.[5]
-
Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can promote side reactions. A catalytic amount (1-5 mol%) is typically sufficient.
-
-
Reaction Temperature and Time:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged heating can lead to decomposition.
-
If the reaction is sluggish at the reflux temperature of the alcohol, consider a higher-boiling inert solvent (e.g., toluene) with a stoichiometric amount of the alcohol to achieve a higher reaction temperature, in conjunction with a Dean-Stark trap.
-
-
Alternative Esterification Methods:
-
For acid-sensitive substrates: Consider milder, non-equilibrium methods such as Steglich esterification using DCC/DMAP or activation with reagents like SOCl₂ followed by the addition of the alcohol.[4][6]
-
Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) is another effective method, particularly for preparing methyl or ethyl esters.[6]
-
-
Amide Coupling Reactions
Q2: I am struggling with low yields and the formation of byproducts during the amide coupling of indole-2-carboxylic acid with a primary amine. What should I investigate?
A2: Amide bond formation is a cornerstone of medicinal chemistry, but indole-2-carboxylic acid presents unique challenges due to the electronic nature of the indole ring.[7][8][9]
-
Causality: The primary issue is often inefficient activation of the carboxylic acid. Standard coupling reagents can react with the indole nitrogen or other functional groups, leading to side products. Furthermore, the nucleophilicity of the amine partner plays a crucial role. Sterically hindered or electron-poor amines will react more slowly, allowing for the degradation of the activated intermediate.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent:
-
Carbodiimides (EDC, DCC): These are common and effective.[7][10] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as the resulting urea byproduct is water-soluble, simplifying purification.[7][10]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more powerful and lead to faster reactions with higher yields, especially for challenging couplings involving hindered amines or acids.[9] HATU is particularly effective at minimizing racemization in chiral substrates.
-
-
Use of Additives:
-
The addition of reagents like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is highly recommended.[7] These additives act as acyl transfer catalysts, forming a more reactive intermediate and suppressing side reactions.
-
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF, DCM, or THF are typically used.[7][9] Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.
-
Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine is often required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.[7] Use 2-3 equivalents.
-
Temperature: Start the reaction at 0 °C during the activation step and then allow it to warm to room temperature. This can help to control the rate of reaction and minimize side product formation.
-
-
Order of Addition:
-
The standard procedure is to pre-activate the carboxylic acid with the coupling reagent and additive for a short period (15-30 minutes) before adding the amine. This ensures the activated species is formed before the nucleophile is introduced.
-
-
Decarboxylation and Side Reactions
Q3: I am observing significant decarboxylation of my indole-2-carboxylic acid starting material, especially at elevated temperatures. How can I prevent this?
A3: Indole-2-carboxylic acids are notoriously prone to decarboxylation, a reaction where the carboxyl group is lost as CO₂.[11][12][13]
-
Causality: The electron-rich nature of the indole ring stabilizes the intermediate formed upon loss of CO₂, making this process favorable, particularly when heated or in the presence of certain metals or acids.[11][14]
-
Preventative Measures:
-
Temperature Control: This is the most critical factor. Avoid excessive heating in all reaction and purification steps. If a reaction requires heat, carefully monitor its progress and use the lowest effective temperature.
-
Choice of Reagents:
-
When performing reactions on other parts of the molecule, choose reagents and conditions that are compatible with the sensitive carboxylic acid. For example, use milder coupling reagents for amide formation that do not require high temperatures.
-
Copper salts are known to catalyze decarboxylation and should be avoided unless this transformation is desired.[13][14]
-
-
pH Control: Both strongly acidic and strongly basic conditions can promote decarboxylation. Maintain a pH as close to neutral as possible during workup and purification.
-
Protection Strategy: If decarboxylation remains a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before carrying out other transformations. The ester is generally more stable and can be hydrolyzed back to the carboxylic acid in a final step under mild conditions (e.g., using LiOH in a THF/water mixture).[15]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for converting indole-2-carboxylic acid to its methyl ester?
A1: For a simple, reliable conversion to the methyl ester, treating the carboxylic acid with an excess of methanol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH) and heating to reflux is a standard and effective method (Fischer esterification).[1][4] To maximize the yield, using a Dean-Stark apparatus to remove the water byproduct is highly recommended.[1]
Q2: Can I directly acylate the indole nitrogen of indole-2-carboxylic acid?
A2: Direct N-acylation is challenging due to the presence of the acidic carboxylic acid proton. The acylating agent is more likely to react with the carboxylate. A more effective strategy is to first protect the carboxylic acid as an ester. The resulting indole-2-carboxylate can then be N-acylated under standard conditions (e.g., using an acyl chloride or anhydride with a base like NaH). The ester can then be selectively hydrolyzed if the free acid is the desired final product.
Q3: My purified indole-2-carboxylic acid derivative is unstable and decomposes upon storage. What are the best practices for storing these compounds?
A3: Indole derivatives can be sensitive to light, air (oxidation), and residual acid or base. For long-term storage, it is best to store the compound as a solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is ideal). Ensure the compound is free of any residual solvents or reagents from the purification process.
III. Experimental Protocols & Data
Protocol 1: Optimized Fischer Esterification of Indole-2-Carboxylic Acid
This protocol is designed to maximize yield by actively removing water.
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add indole-2-carboxylic acid (1.0 eq), the desired alcohol (e.g., methanol, 10-20 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Amide Coupling using EDC/HOBt
This is a robust protocol for the synthesis of indole-2-carboxamides.[7]
-
Dissolve indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq) in a small amount of the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Relative Reactivity | Byproduct Solubility | Key Advantages |
| EDC·HCl | HOBt/DMAP | Moderate | Water-soluble | Cost-effective, easy purification |
| DCC | HOBt/DMAP | Moderate | Insoluble (DCU) | Inexpensive, effective |
| HATU | None Req. | High | Water-soluble | High yields, fast, low racemization |
| PyBOP | DIPEA | High | Water-soluble | Effective for hindered couplings |
IV. Visual Guides
Workflow for Troubleshooting Low-Yield Amide Coupling
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
Decision Tree for Esterification Method Selection
Caption: Decision guide for selecting an appropriate esterification method.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. growingscience.com [growingscience.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 17. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 18. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 20. asiaresearchnews.com [asiaresearchnews.com]
- 21. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 24. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Indole Compounds
As a Senior Application Scientist, I've frequently guided researchers through the nuances of High-Performance Liquid Chromatography (HPLC) for indole analysis. These compounds, while crucial in fields from neurobiology to plant science and drug development, are notoriously challenging to work with due to their chemical properties. This guide is structured to provide direct, actionable solutions to the most common problems encountered in the lab. It moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating analytical methods.
Troubleshooting Guide: In-Depth Solutions
This section addresses complex and often multifaceted issues that require a systematic approach to resolve.
Question 1: My primary indole peak is exhibiting significant tailing. What are the causes and how can I systematically troubleshoot this?
Peak tailing is arguably the most common issue in the chromatography of indole-containing compounds, many of which are basic in nature.[1][2] A tailing peak not only looks aesthetically poor but also compromises resolution and leads to inaccurate quantification.[3][4]
Underlying Cause: Secondary Retention Mechanisms
The primary cause of peak tailing is the presence of more than one retention mechanism.[1][2] In an ideal reversed-phase separation, retention is based on hydrophobic interactions. However, for basic compounds like many indoles, secondary ionic interactions can occur with residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][3] At a mobile phase pH above 3, these silanols become deprotonated (SiO⁻), creating active sites that strongly interact with protonated basic analytes, slowing their elution in a non-uniform manner and causing the characteristic tail.[3]
Systematic Troubleshooting Protocol:
-
Diagnose the Cause (Chemical vs. Physical):
-
The Neutral Compound Test: Inject a neutral, non-polar compound (e.g., toluene, naphthalene). If this peak also tails, the problem is likely physical (e.g., a column void, blocked frit, or extra-column dead volume).[4] If the neutral peak is symmetrical, the issue is chemical, pointing to secondary interactions.[4]
-
-
Addressing Chemical Causes (Most Common for Indoles):
-
Mobile Phase pH Adjustment: This is the most effective tool. For basic indoles, lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or trifluoroacetic acid (TFA).[5] This protonates the silanol groups, neutralizing their negative charge and minimizing secondary interactions.[5]
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," where bulky chemical groups are bonded to the silica surface to block access to many residual silanols.[3] Using a high-quality, fully end-capped C18 or C8 column is crucial.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the silica surface and can also help to mask some of the active silanol sites.[5]
-
-
Addressing Physical Causes:
-
Check for Column Voids: A void at the column inlet can create multiple flow paths.[1] This can sometimes be fixed by reversing the column and flushing it with a strong solvent.[6] However, column replacement is often necessary.
-
Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow-bore as possible (e.g., 0.005" ID).[3] Use appropriate fittings to avoid dead volume.[5]
-
Below is a troubleshooting workflow to diagnose and resolve peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This guide provides comprehensive technical support for the storage, handling, and troubleshooting of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS No. 739365-07-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments and the longevity of your compound.
Section 1: Compound Identification and Key Properties
A foundational understanding of the compound's physical and chemical properties is critical for its proper use. Below is a summary of key data points.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~133.11 °C (Predicted) | [3] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane).[4] Water solubility is predicted to be low (136.84 mg/L).[3] | N/A |
| Storage Temperature | Room temperature recommended by some suppliers for short-term.[2] For long-term stability, -20°C is best practice.[5] | N/A |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: How should I store the solid compound for long-term use?
For long-term storage, the solid compound should be kept at -20°C in a tightly sealed container.[5] The indole ring system can be susceptible to oxidation and light-induced degradation over time.[6][7] Storing at low temperatures and in the dark minimizes these degradation pathways, preserving the compound's purity and potency for future experiments.[8][9] Ensure the container is well-sealed to prevent moisture absorption, which can lead to hydrolysis or altered solubility.[8]
Q2: I need to use the compound frequently. Can I store it at room temperature?
While some suppliers suggest room temperature storage, this is generally advisable only for short periods.[2] If daily access is required, storing a small aliquot in a desiccator away from direct light is a viable option. However, for any storage period exceeding a few weeks, refrigeration (2–8°C) or freezing (-20°C) is strongly recommended to prevent the gradual degradation that can occur at ambient temperatures.[5][8]
Q3: What is the best way to prepare and store a stock solution?
To prepare a stock solution, use an appropriate organic solvent such as DMSO, DMF, or ethanol. After dissolving the compound completely (using sonication may assist), aliquot the solution into smaller, single-use volumes in tightly sealed vials. Store these stock solution aliquots at -20°C or -80°C . This practice is crucial because it avoids repeated freeze-thaw cycles, which can significantly degrade the compound and introduce variability into your experimental results.[6]
Q4: What Personal Protective Equipment (PPE) is required when handling this compound?
As with any laboratory chemical, proper PPE is mandatory. The compound is classified as an irritant to the skin, eyes, and respiratory system.[4][10] Therefore, the minimum required PPE includes:
All handling of the solid powder or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12][13]
Q5: What should I do in case of a spill?
-
Ensure the area is well-ventilated and restrict access.
-
Wearing your full PPE, sweep up the solid material carefully to minimize dust generation.[12][14]
-
Place the spilled material into a suitable, labeled container for disposal.[12][14]
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the waste according to your institution's hazardous waste disposal protocols.[12][15]
Q6: Are there any chemicals or materials I should avoid storing this compound with?
Yes. As a carboxylic acid, this compound is incompatible with strong bases and strong oxidizing agents.[16][17] Contact with strong bases can cause a vigorous acid-base reaction. Strong oxidizing agents can degrade the indole ring, compromising the compound's structural integrity.[14] Avoid storing it in metal cabinets that are susceptible to corrosion from acidic compounds.[18]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation.
Problem 1: The compound, which should be a white solid, has developed a yellow or brownish tint.
-
Probable Cause: This discoloration is a classic indicator of degradation. The indole nucleus is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, or elevated temperatures.[6][7]
-
Investigative Steps:
-
Review your storage conditions. Was the container tightly sealed? Was it exposed to light or stored at room temperature for an extended period?
-
Check the purity of the discolored material using an appropriate analytical method (e.g., HPLC, LC-MS) and compare it to a fresh or properly stored sample if available. This will quantify the extent of degradation.
-
-
Solution:
-
Immediate: Discard the discolored compound, as its use will lead to inaccurate and unreliable experimental results.
-
Preventative: Order a fresh batch of the compound and implement the recommended long-term storage protocol (-20°C, protected from light) immediately upon receipt.[5][8] Use an inert gas like argon or nitrogen to backfill the container for extra protection against oxidation.
-
Problem 2: I am experiencing inconsistent or poor solubility in my chosen solvent.
-
Probable Cause: Solubility issues can arise from several factors: the compound may have degraded into less soluble byproducts, the incorrect solvent may be in use, or the solution may be supersaturated.
-
Investigative Steps:
-
Confirm the solvent choice is appropriate. While generally soluble in organic solvents, specific concentrations may require optimization.
-
Gently warm the solution or use a sonicator to aid dissolution. If it remains insoluble, degradation is a likely culprit.
-
If the compound precipitates out of solution over time, even when stored correctly, the solution may be unstable at that concentration.
-
-
Solution:
-
Prepare a fresh solution from properly stored solid material.
-
Consider a different solvent system. For example, if solubility is poor in ethanol, try DMSO or DMF.
-
If preparing aqueous buffers, dissolve the compound in a minimal amount of organic solvent (like DMSO) first before adding it to the aqueous solution to prevent precipitation.
-
Problem 3: My biological or chemical assay results are not reproducible.
-
Probable Cause: Inconsistent results are often traced back to compound instability. If a single stock solution is used over a long period or subjected to multiple freeze-thaw cycles, the effective concentration of the active compound will decrease with each use.[6]
-
Solution Workflow: This is a critical issue that requires a systematic approach. The following workflow, visualized in the diagram below, outlines the decision-making process for troubleshooting this problem.
Workflow: Troubleshooting Compound Instability
Caption: A decision tree for diagnosing and resolving inconsistent experimental results potentially caused by compound degradation.
Section 4: Protocol for Stock Solution Preparation
This protocol ensures the consistent and reliable preparation of stock solutions.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 205.21 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettors and sterile tips
Procedure:
-
Pre-analysis Calculation:
-
To prepare 1 mL of a 10 mM solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 205.21 g/mol * (1000 mg / 1 g) = 2.0521 mg
-
-
Weighing the Compound:
-
In a chemical fume hood, carefully weigh out approximately 2.05 mg of the solid compound into a tared, sterile vial. Record the exact mass.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the final 10 mM concentration. For example, if you weighed exactly 2.0521 mg, add 1.0 mL of DMSO.
-
Vortex the vial thoroughly until the solid is completely dissolved. A brief sonication in a water bath may be used if needed.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled cryovials.
-
Store all aliquots at -20°C or -80°C , protected from light.
-
Update your chemical inventory with the location and details of the stock solution.
-
References
- 1. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 739365-07-2 [amp.chemicalbook.com]
- 3. This compound (739365-07-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. chembk.com [chembk.com]
- 5. dispendix.com [dispendix.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. One moment, please... [iipseries.org]
- 10. aksci.com [aksci.com]
- 11. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. aksci.com [aksci.com]
- 15. fishersci.pt [fishersci.pt]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Technical Support Center: Synthesis & Handling of Indole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Indole Ring Oxidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical, field-proven solutions to a common challenge in organic synthesis: the oxidative degradation of the indole nucleus. The electron-rich nature of the indole ring makes it highly susceptible to oxidation, which can lead to complex product mixtures, reduced yields, and purification difficulties.[1] This resource is structured to help you understand the underlying mechanisms of indole oxidation and to equip you with effective strategies for its prevention and mitigation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing both an explanation of the root cause and actionable solutions.
Issue 1: My reaction mixture is turning brown/purple, and TLC analysis shows multiple colored spots.
Plausible Cause: This is a classic sign of indole oxidation. The indole ring is readily oxidized by atmospheric oxygen, especially in the presence of light, acid, or trace metals, leading to the formation of colored byproducts like indigo and indirubin.[2] The initial oxidation often occurs at the electron-rich C3 position, but can also happen at C2, leading to a cascade of further reactions and polymerization.
Immediate Actions & Preventative Protocols:
-
Implement an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from your reaction.
-
For Highly Sensitive Substrates: Use a glove box for all manipulations.
-
For Moderately Sensitive Substrates: Employ standard inert atmosphere techniques using a Schlenk line.
-
-
Solvent Degassing: Solvents can be a significant source of dissolved oxygen. Always use freshly degassed solvents for your reactions.
Protocol: Solvent Degassing via Freeze-Pump-Thaw
-
Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to the vacuum line for 5-10 minutes to remove gases from the headspace.
-
Close the tap to the vacuum line and thaw the solvent in a water bath. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this cycle at least three times to ensure the complete removal of dissolved gases.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Use of Antioxidants: For reactions where a strictly inert atmosphere is not feasible, consider adding a radical scavenger to the reaction mixture.
-
Butylated hydroxytoluene (BHT): A common and effective antioxidant that can be added in catalytic amounts (0.1-1 mol%).
-
Ascorbic acid (Vitamin C): A greener alternative, though its compatibility with your reaction conditions should be verified.
-
Issue 2: My desired product is contaminated with an oxindole byproduct.
Plausible Cause: The formation of an oxindole (an indole with a carbonyl group at the C2 position) is a common oxidative side reaction. This can be caused by various oxidizing agents, including some reagents used in your synthesis or atmospheric oxygen over long reaction times. Simple oxidants like N-bromosuccinimide (NBS) can selectively oxidize indole to oxindole.[1]
Mitigation and Purification Strategies:
-
Re-evaluate Your Reagents: Ensure that none of your reagents have inherent oxidizing properties that could be affecting your indole substrate. If so, consider alternative, non-oxidizing reagents.
-
Purification:
-
Column Chromatography: Oxindoles are generally more polar than their corresponding indoles. A carefully optimized gradient on silica gel chromatography can often effectively separate the desired indole from the oxindole byproduct.
-
Pro-Tip: If you are dealing with an acid-sensitive indole, consider deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (0.5-1%), before loading your sample.[3]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[4][5] Experiment with different solvent systems to find one in which your desired indole has high solubility at elevated temperatures and low solubility at room temperature or below, while the oxindole impurity remains in solution.
-
Frequently Asked Questions (FAQs)
Q1: Why is the indole ring so prone to oxidation?
A1: The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the ring, particularly the C3 position, electron-rich and highly reactive towards electrophiles and oxidizing agents.[1] This high electron density is the root cause of its susceptibility to oxidation.
Q2: I need to perform a reaction that is incompatible with an inert atmosphere. What is the best way to protect the indole ring from oxidation?
A2: In situations where an inert atmosphere is not an option, N-protection of the indole is the most robust strategy. By replacing the N-H proton with a suitable protecting group, you can significantly alter the electronic properties of the indole ring, making it less susceptible to oxidation. Electron-withdrawing protecting groups are particularly effective in this regard as they decrease the electron density of the ring system.
Q3: How do I choose the right N-protecting group for my synthesis?
A3: The choice of a protecting group is critical and depends on the specific conditions of your subsequent reaction steps and the overall synthetic strategy. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting other functional groups in your molecule.
Below is a comparative table of common N-protecting groups for indoles:
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Stable to base, nucleophiles, and hydrogenolysis. Labile to acid. | Mild acid (e.g., TFA in DCM), or thermolysis.[6] | An excellent choice for many applications due to its ease of installation and mild removal conditions. It also makes the indole ring more stable towards oxidation.[7][8][9] |
| Benzenesulfonyl | Bes | Very stable to a wide range of conditions, including strong acids and some oxidizing agents. | Reductive cleavage (e.g., Mg in MeOH, Na/Hg). | Its high stability can make deprotection challenging. |
| Tosyl | Ts | Similar to Bes, highly stable. | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH). | The robustness of this group makes it suitable for multi-step syntheses where the indole needs to be protected through harsh reaction conditions. |
| Benzyl | Bn | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[10][11] | Not suitable for reactions involving catalytic reduction. The benzyl group is electron-donating, which can increase the reactivity of the indole ring. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of non-fluoride conditions. | Fluoride sources (e.g., TBAF), or strong acid. | Offers a good balance of stability and mild deprotection conditions. |
| Pivaloyl | Piv | Very robust, protects both N-1 and C-2 positions due to steric hindrance.[12] | Strong base at elevated temperatures (e.g., LDA at 40-45 °C).[12] | Its steric bulk can influence the regioselectivity of subsequent reactions. Deprotection can be challenging.[12] |
Q4: Can I use N-protection to change the regioselectivity of my indole functionalization?
A4: Absolutely. The choice of N-protecting group can have a profound impact on the regioselectivity of subsequent reactions. For instance, large, sterically demanding protecting groups can block access to the C2 position, favoring functionalization at other positions. Electron-withdrawing groups decrease the nucleophilicity of the pyrrole ring, which can, in some cases, allow for functionalization on the benzene portion of the indole.
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical processes and decision-making workflows.
Caption: Simplified mechanism of indole oxidation.
Caption: Decision workflow for indole protection.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Indole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.org [mdpi.org]
Technical Support Center: Characterization of Impurities in 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the characterization of impurities in 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. It offers troubleshooting advice, frequently asked questions, and detailed analytical protocols to address common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities can be introduced at various stages of the manufacturing process and through degradation over time.[1][2] They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1][3] For this compound, organic impurities are the most common and can include:
-
Starting Materials: Unreacted 6-methoxy-1H-indole-2-carboxylic acid or its ester precursor.
-
Intermediates: Incomplete reactions can leave behind synthetic intermediates. For instance, if the final step is the hydrolysis of a methyl or ethyl ester, the corresponding ester could be a potential impurity.
-
By-products: Side reactions occurring during the synthesis, such as over-methylation at other positions on the indole ring or demethylation of the methoxy group.
-
Degradation Products: The indole ring can be susceptible to oxidation or other degradation pathways, especially if exposed to light, heat, or reactive media.
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances.[3][4] The key guideline is ICH Q3A(R2), which sets thresholds based on the maximum daily dose of the drug substance.[4][5][6]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg TDI | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg TDI | 0.05% |
| *Total Daily Intake, whichever is lower. |
It is crucial to identify and, if necessary, qualify any impurity exceeding these thresholds to ensure the safety of the final drug product.[1][4]
Q3: My HPLC chromatogram shows several small, unexpected peaks. What is the first step I should take?
A3: The first step is to ensure these are genuine impurities and not artifacts. Verify system suitability by checking the blank injection (for ghost peaks from the mobile phase or system) and the reproducibility of your standard and sample injections. If the peaks are real, the next logical step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get molecular weight information for each unknown peak.[2] This is often the fastest way to tentatively identify potential impurities by comparing the measured mass to the masses of suspected starting materials, intermediates, or degradation products.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity characterization?
A4: Absolutely. NMR is a powerful tool for the structural elucidation of unknown impurities, especially when you can isolate the impurity or if it is present at a sufficient concentration in a mixture.[7][8][9] Techniques like COSY, HSQC, and HMBC can provide detailed connectivity information to determine the exact structure of an impurity.[7] Furthermore, quantitative NMR (qNMR) can be used for the accurate quantification of impurities without the need for a specific reference standard for each impurity, provided a certified internal standard is used.[8]
Potential Impurities in this compound
The following table outlines potential process-related impurities based on a likely synthetic route involving N-methylation of a 6-methoxy-1H-indole-2-carboxylic acid ester followed by hydrolysis.
| Impurity Name | Potential Source | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| 6-Methoxy-1H-indole-2-carboxylic acid | Unreacted starting material for N-methylation | 192.06 | 190.05 |
| Methyl 6-methoxy-1-methyl-1H-indole-2-carboxylate | Incomplete ester hydrolysis | 220.09 | N/A |
| Methyl 6-methoxy-1H-indole-2-carboxylate | Starting material for N-methylation | 206.08 | N/A |
| 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid | Demethylation by-product | 192.06 | 190.05 |
| 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | Isomeric impurity from starting material | 206.08 | 204.07 |
Note: m/z values are calculated based on monoisotopic masses.
Impurity Formation Pathway
The diagram below illustrates a potential synthetic route and the stages where key impurities might arise.
Caption: Potential impurity formation during a typical synthesis route.
Analytical Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Problem 1: Poor peak shape (tailing or fronting) for the main component in HPLC.
-
Possible Cause 1: pH of the mobile phase. Carboxylic acids can exhibit poor peak shape if the mobile phase pH is close to their pKa. The analyte may be present in both ionized and non-ionized forms, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically pH < 3). This ensures the analyte is in a single, non-ionized form. Adding a buffer like phosphate or formate can help maintain a stable pH.
-
-
Possible Cause 2: Column overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Secondary interactions. The analyte may have secondary interactions with residual silanol groups on the silica-based column, causing peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.
-
Problem 2: An unknown impurity is co-eluting with the main API peak.
-
Possible Cause: Insufficient chromatographic resolution. The current HPLC method may not be selective enough to separate the two components.
-
Solution 1 (Method Optimization):
-
Change the organic modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
-
Modify the gradient: A shallower gradient around the elution time of the API can help separate closely eluting peaks.
-
Change the stationary phase: Switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.[10]
-
-
Solution 2 (Orthogonal Method): Develop a secondary, orthogonal HPLC method with a significantly different separation principle (e.g., different pH, different column chemistry) to confirm the purity of the main peak.
-
Troubleshooting Workflow for Unknown Peak Identification
Caption: A logical workflow for identifying an unknown impurity.
Step-by-Step Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Impurity Profiling
This protocol provides a starting point for method development. It must be validated according to ICH guidelines for its intended use.
-
Instrumentation:
-
HPLC system with a UV/PDA detector.[2]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or optimized using PDA detector).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Protocol 2: LC-MS Method for Impurity Identification
This method is designed to be coupled with the HPLC separation for mass identification.
-
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.[11]
-
-
LC Conditions:
-
Use the same HPLC conditions as described in Protocol 1 to ensure chromatographic correlation.
-
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Perform full scan for initial analysis, followed by targeted MS/MS (tandem mass spectrometry) on the impurity peaks to obtain fragmentation data for structural confirmation.[11][12]
-
Protocol 3: NMR for Structural Characterization
This protocol is for the structural analysis of an isolated impurity.
-
Instrumentation:
-
Sample Preparation:
-
Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of TMS (tetramethylsilane) as an internal reference (0 ppm).
-
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and type of protons and their neighboring environment.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY): Identifies proton-proton couplings (J-coupling), revealing which protons are adjacent to each other.[7]
-
2D NMR (HSQC/HMQC): Correlates directly bonded proton and carbon atoms.[7]
-
2D NMR (HMBC): Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure.[7]
-
By combining the data from these experiments, the complete chemical structure of the impurity can be determined.[8][9]
References
- 1. youtube.com [youtube.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. veeprho.com [veeprho.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. news-medical.net [news-medical.net]
- 10. rroij.com [rroij.com]
- 11. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. As Senior Application Scientists, we focus on the underlying chemical principles to help you overcome common challenges encountered during scale-up production.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing solutions grounded in chemical principles.
Low or No Yield of the Indole Product
Q1: My Fischer indole synthesis is resulting in a low yield of the desired 6-methoxy-indole intermediate. What are the likely causes and how can I improve it?
A1: Low yields in Fischer indole synthesis are a common issue, often stemming from several factors related to the reaction mechanism. The key is to favor the desired[1][1]-sigmatropic rearrangement over competing side reactions.[2][3]
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4]
-
Explanation: The reaction is acid-catalyzed, proceeding through protonation of the hydrazone to form an enamine intermediate, which then undergoes the key rearrangement.[5][6] Insufficient acid strength may lead to incomplete cyclization, stalling the reaction at the phenylhydrazone stage.[7] Conversely, excessively harsh acidic conditions can promote side reactions like N-N bond cleavage or product degradation.[7]
-
Troubleshooting:
-
If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂).[4][7]
-
Optimize the catalyst loading. A systematic variation of the acid concentration can help identify the optimal conditions for your specific substrate.
-
-
-
Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement.[7]
-
Explanation: The[1][1]-sigmatropic rearrangement is a concerted pericyclic reaction that is sensitive to temperature. Insufficient thermal energy can lead to a sluggish or incomplete reaction.
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be mindful that excessively high temperatures can lead to decomposition.
-
-
-
Side Reactions: The presence of a methoxy group on the phenylhydrazine can influence the reaction pathway.
-
Explanation: Electron-donating groups like methoxy can activate the aromatic ring, but may also stabilize intermediates that lead to undesired N-N bond cleavage.[7] In some cases, abnormal cyclizations can occur, leading to isomeric products.[8][9]
-
Troubleshooting:
-
Employ milder reaction conditions (lower temperature, less harsh acid) to disfavor the N-N cleavage pathway.[7]
-
Careful analysis of the crude product by NMR and mass spectrometry can help identify any isomeric byproducts, providing insight into alternative reaction pathways.
-
-
Issues with N-Methylation
Q2: I am experiencing incomplete N-methylation of the indole nitrogen, or observing undesired side products. How can I achieve selective and complete methylation?
A2: Selective N-methylation of indoles requires careful choice of the methylating agent and base to avoid competing C-alkylation or reactions with other functional groups.
-
Choice of Methylating Agent: Traditional methylating agents like methyl iodide and dimethyl sulfate are effective but have significant drawbacks for large-scale synthesis due to their high toxicity and low boiling points.[10][11]
-
Recommendation: Dimethyl carbonate (DMC) is a safer and more environmentally friendly alternative.[10][11] It is less reactive, which can lead to higher selectivity for N-methylation.[10][11] Phenyl trimethylammonium iodide is another safe and effective solid methylating agent.[1][12]
-
Protocol Insight: Reactions with DMC are typically performed at reflux in a polar aprotic solvent like DMF with a base such as potassium carbonate.[10][11]
-
-
Base Selection: The base plays a crucial role in deprotonating the indole nitrogen, making it nucleophilic for the methylation reaction.
-
Explanation: A base that is too strong can lead to undesired side reactions, while a base that is too weak will result in incomplete deprotonation and a sluggish reaction.
-
Troubleshooting:
-
Potassium carbonate is a commonly used base for N-methylation with DMC.[10]
-
For less reactive indoles, a stronger base like sodium hydride may be necessary, but requires careful handling due to its pyrophoric nature.
-
-
Challenges in Ester Hydrolysis
Q3: The final hydrolysis of the methyl or ethyl ester to the carboxylic acid is not going to completion, or I am seeing degradation of my product. What are the best practices for this step?
A3: The hydrolysis of the indole-2-carboxylate ester is a critical final step. Incomplete hydrolysis or product degradation are common hurdles.
-
Reaction Conditions: Alkaline hydrolysis (saponification) is the most common method.[13][14]
-
Explanation: The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl. The reaction is generally irreversible because the resulting carboxylate is deprotonated under the basic conditions.[15]
-
Troubleshooting:
-
Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol to ensure complete solubility of the ester.
-
Heating the reaction mixture is typically required to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC until all the starting ester is consumed.
-
Be aware that even moderately basic conditions (pH 9 or above) can lead to ester hydrolysis over time.[16][17]
-
-
-
Work-up Procedure: Careful neutralization is key to isolating the carboxylic acid without causing degradation.
-
Explanation: After the hydrolysis is complete, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the desired product.
-
Troubleshooting:
-
Cool the reaction mixture in an ice bath before slowly adding a strong acid like hydrochloric acid until the pH is acidic (typically pH 2-3).
-
Adding the acid too quickly can cause a rapid evolution of heat and potentially lead to product degradation.
-
The precipitated carboxylic acid can then be collected by filtration, washed with cold water, and dried.
-
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The synthesis typically begins with a Fischer indole synthesis, which requires 4-methoxyphenylhydrazine and a pyruvate derivative (e.g., pyruvic acid or an ester thereof).[2][18] This is followed by N-methylation and ester hydrolysis.
Q2: Are there alternative methods to the Fischer indole synthesis for preparing the indole core?
A2: Yes, other methods for synthesizing indole-2-carboxylates exist, such as palladium-catalyzed aerobic amination of aryl C-H bonds and syntheses starting from β-nitroacrylates.[19][20] However, the Fischer indole synthesis remains a widely used and robust method.[4][18]
Q3: What analytical techniques are recommended for monitoring the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation of intermediates and the final product.
Q4: What are the typical purification methods for the intermediates and the final product?
A4: Purification methods will depend on the physical properties of the compounds.
-
Intermediates: Column chromatography on silica gel is often used to purify the indole ester intermediates. Recrystallization can also be an effective method if a suitable solvent system is found.
-
Final Product: The final carboxylic acid is often purified by precipitation from the reaction mixture upon acidification, followed by washing and drying. If further purification is needed, recrystallization is the preferred method.
Key Reaction Parameters Summary
| Step | Key Reagents | Typical Solvents | Temperature | Key Considerations |
| Fischer Indole Synthesis | 4-methoxyphenylhydrazine, Pyruvic acid derivative, Acid catalyst (e.g., PPA, ZnCl₂) | Acetic acid, Ethanol | Reflux | Choice of acid catalyst is critical; monitor for side reactions.[4][7] |
| N-Methylation | Indole ester, Dimethyl carbonate (DMC), Base (e.g., K₂CO₃) | DMF | Reflux | DMC is a safer alternative to traditional methylating agents.[10][11] |
| Ester Hydrolysis | Indole-2-carboxylate ester, Base (e.g., NaOH, KOH) | Ethanol/Water, Methanol/Water | Reflux | Ensure complete hydrolysis before acidic work-up.[13][14] |
Experimental Protocol: Synthesis of Ethyl 6-Methoxy-1H-indole-2-carboxylate
This protocol details the initial Fischer indole synthesis step.
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add an equimolar amount of ethyl pyruvate.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
-
Indolization:
-
To the reaction mixture containing the hydrazone, add a suitable acid catalyst, such as polyphosphoric acid or a solution of ZnCl₂ in a compatible solvent.
-
Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Synthesis Pathway Overview
Caption: Overall synthetic route.
References
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. testbook.com [testbook.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 6-Methoxyindole Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxyindole analogs. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesis, purification, and biological evaluation of this important class of compounds. Our goal is to empower you with the knowledge to overcome common experimental hurdles and unlock the full potential of your 6-methoxyindole analogs.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the development and testing of 6-methoxyindole analogs.
Q1: What are the primary challenges in synthesizing 6-methoxyindole analogs, and how can they be overcome?
The synthesis of 6-methoxyindole analogs, often utilizing methods like the Fischer indole synthesis, can present challenges such as low yields and the formation of side products.[1] Success is highly dependent on the quality of starting materials, the choice of acid catalyst, and reaction conditions.[1][2]
-
Poor Quality Reagents: Impurities in starting materials like tryptamine or aldehydes can lead to unwanted side reactions. It is crucial to use high-purity reagents or purify them before use.[2]
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly impact yield. Monitoring the reaction progress with Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2]
-
Moisture Sensitivity: Some reactions involved in indole synthesis are sensitive to moisture. Using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent this issue.[2]
-
Catalyst Choice: The selection of an acid catalyst (e.g., Brønsted or Lewis acids) is critical in directing the reaction towards the desired product and minimizing side reactions.[1] For less reactive substrates, stoichiometric amounts of acid may be necessary.[2]
Q2: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve selectivity?
The formation of multiple products is a common issue in indole synthesis.[2] Several factors can contribute to this, and a systematic approach is needed for troubleshooting.
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired thermodynamic products. Lowering the reaction temperature may improve selectivity by favoring the kinetic product.[2]
-
Catalyst Concentration: The concentration of the acid catalyst can influence the reaction pathway. Optimizing the catalyst concentration is crucial for maximizing the yield of the desired product.
-
Starting Material Purity: As mentioned, impurities in the starting materials are a frequent cause of side reactions.[2]
Q3: I am struggling with the purification of my 6-methoxyindole analog. What are some effective purification strategies?
Purification of indole derivatives can be challenging due to the presence of closely related side products and unreacted starting materials. Column chromatography is a common purification method.[3]
-
Solvent System Optimization: Finding the right eluent system is key to successful separation on a column. It is advisable to test various solvent systems using TLC to identify the one that provides the best separation of your target compound from impurities.
-
Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography (C18) or employing different stationary phases.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
Q4: Are 6-methoxyindole derivatives generally stable? What are the recommended storage conditions?
Indole-3-acetic acid derivatives, a related class of compounds, can be susceptible to degradation, particularly through decarboxylation at elevated temperatures.[1] While the stability of each 6-methoxyindole analog will be compound-specific, it is generally advisable to store them in a cool, dark, and dry place to minimize degradation.[1][4] For sensitive compounds, storage under an inert atmosphere may be necessary.
Q5: How does the position of the methoxy group on the indole ring influence biological activity?
The position of the methoxy group can have a significant impact on the biological activity and even the mechanism of action. For instance, in a study of indolyl-pyridinyl-propenones as potential anticancer agents, moving the methoxy group from the 5-position to the 6-position switched the primary mechanism of cell death from methuosis to microtubule disruption.[5] This highlights the importance of exploring different positional isomers in structure-activity relationship (SAR) studies.
Q6: What are some common in vitro assays to evaluate the biological activity of 6-methoxyindole analogs?
The choice of assay depends on the therapeutic target. Some common assays include:
-
Anticancer Activity: Cell proliferation assays, such as the MTT assay, are used to assess the cytotoxic effects of the analogs on cancer cell lines.[6]
-
Melatonin Receptor Binding: For analogs designed as melatonin receptor ligands, in vitro ligand-binding experiments using radiolabeled ligands like 2-[125I]iodomelatonin are employed to determine binding affinity.[7]
-
Antiprion Activity: Cell-based assays using prion-infected cell lines are used to screen for compounds that can reduce the accumulation of the disease-associated prion protein.[8]
-
Kinase Inhibition: For analogs designed as kinase inhibitors, radiometric assays can be used to measure the inhibition of kinase activity.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Troubleshooting Low or No Product Yield in Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone for creating the indole core, but it can be prone to failure.[1][9]
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Starting Materials | Impurities in the phenylhydrazine or the ketone/aldehyde can inhibit the reaction or lead to the formation of tars and other side products.[2] | Ensure the purity of your starting materials. Consider recrystallization or distillation of the starting materials before use. |
| Incorrect Acid Catalyst or Concentration | The choice and concentration of the acid catalyst are crucial for the[1][1]-sigmatropic rearrangement.[1] Some reactions may fail with protic acids but work with Lewis acids.[9] | Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid.[1] |
| Unfavorable Reaction Temperature | The reaction often requires elevated temperatures to proceed efficiently, but excessive heat can lead to decomposition.[1] | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.[1] |
| Electron-Donating Substituents | Electron-donating groups on the phenylhydrazine can sometimes divert the reaction pathway, precluding the desired cyclization.[9][10] | Consider using alternative synthetic routes if the Fischer indole synthesis consistently fails with a particular substituted phenylhydrazine. |
| Atmospheric Moisture | The reaction can be sensitive to moisture, which can hydrolyze intermediates.[2] | Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
Experimental Workflow: Fischer Indole Synthesis
Caption: A simplified workflow of the Fischer indole synthesis.
Guide 2: Troubleshooting Biological Assay Variability
Inconsistent results in biological assays can be frustrating. Here’s how to address common sources of variability.
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility Issues | Poor solubility of the 6-methoxyindole analog in the assay buffer can lead to inaccurate concentration-response curves and underestimation of potency. | Test the solubility of your compound in the assay buffer beforehand. Use a co-solvent like DMSO, but ensure the final concentration does not affect the assay performance. Prepare fresh stock solutions for each experiment. |
| Compound Instability | The compound may degrade in the assay medium over the course of the experiment, leading to a decrease in effective concentration.[1] | Assess the stability of your compound under the assay conditions (e.g., temperature, pH, presence of enzymes). If instability is an issue, consider shorter incubation times or the use of stabilizers. |
| Cell Culture Health | Unhealthy or variable cell cultures can lead to inconsistent assay results. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. Regularly check for mycoplasma contamination. |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions. | Use calibrated pipettes and practice proper pipetting techniques. For critical steps, consider using automated liquid handlers. |
| Reagent Quality | The quality and consistency of reagents, such as enzymes, antibodies, and media supplements, can impact assay performance. | Use high-quality reagents from reputable suppliers. Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol describes a general procedure for assessing the cytotoxic effect of 6-methoxyindole analogs on cancer cell lines.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 6-methoxyindole analog in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Visualization: Generic Kinase Inhibition
Caption: Inhibition of a kinase by a 6-methoxyindole analog.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Indole-2-Carboxylic Acids: A Comparative Analysis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic Acid and Its Analogs
Introduction: The Enduring Relevance of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry.[1] Its structural presence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its biological importance.[1] This versatile core is found in numerous natural products and has been masterfully exploited by chemists to develop a wide array of therapeutic agents, from the anti-inflammatory drug Indomethacin to various anticancer and antimicrobial compounds.[2][3] Indole derivatives exert their effects by targeting diverse biological pathways, making them a privileged scaffold in modern drug discovery.[4][5]
This guide focuses on a specific, yet promising, member of this family: 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid . While this N-methylated derivative is a subject of ongoing research, its parent compound, 6-methoxy-1H-indole-2-carboxylic acid, was recently identified as a potent antifungal metabolite produced by the soil bacterium Bacillus toyonensis.[6] This discovery provides a compelling starting point for a deeper investigation.
The purpose of this guide is to provide a comparative framework for researchers, scientists, and drug development professionals. We will deconstruct the structure of this compound, comparing it to structurally and functionally related indole-2-carboxylic acid derivatives. By examining the subtle yet critical impact of substitutions—specifically N-methylation and the placement of the methoxy group—we will illuminate the structure-activity relationships (SAR) that govern biological efficacy. This analysis is supported by experimental data from authoritative sources and includes detailed protocols to empower researchers in their own investigations.
Section 1: Synthesis Strategy and Physicochemical Landscape
The biological activity of a compound is inextricably linked to its physicochemical properties. These properties, such as molecular weight, lipophilicity (logP), and hydrogen bonding potential, dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of functional groups can fine-tune these parameters.
The N-methylation and C6-methoxy substitution on our title compound are key modifications. N-methylation removes a hydrogen bond donor, which can increase membrane permeability. The methoxy group is an electron-donating group that can influence the electron density of the indole ring and provide a hydrogen bond acceptor, impacting receptor binding and metabolic stability.
| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | XlogP | H-Bond Donors | H-Bond Acceptors |
| This compound | C₁₁H₁₁NO₃ | 205.21 | 2.0 | 1 | 3 | |
| 6-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 2.3 | 2 | 3 | |
| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 2.3 | 2 | 3 | |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 2.1 | 2 | 2 | |
| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | 3.1 | 1 | 4 |
Table 1: Comparative Physicochemical Properties. Data sourced from PubChem.[7][8]
Experimental Protocol: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely used methods for preparing indoles due to its versatility and tolerance of various functional groups.[9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.
Causality: The choice of an acid catalyst (e.g., ZnCl₂, H₂SO₄, or polyphosphoric acid) is critical. It facilitates the protonation of the arylhydrazone, which initiates a cascade of events: tautomerization to an enamine, a[2][2]-sigmatropic rearrangement that forms a new C-C bond, re-aromatization, and finally, cyclization with the elimination of ammonia to form the indole ring.[10] This sequence provides a reliable pathway to the core scaffold.
Step-by-Step Methodology:
-
Arylhydrazone Formation:
-
To a solution of the desired substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine hydrochloride) (1.0 eq) in ethanol, add a ketone or aldehyde (e.g., pyruvic acid to yield a 2-carboxylic acid) (1.1 eq).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The resulting arylhydrazone often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
-
-
Acid-Catalyzed Cyclization:
-
Combine the dried arylhydrazone (1.0 eq) with a suitable acid catalyst. A common choice is a mixture of polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.
-
Expert Note: The reaction is often highly colored. A change from a bright color to a dark brown often indicates completion.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This quenches the reaction and precipitates the crude indole product.
-
Neutralize the aqueous slurry with a base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired indole-2-carboxylic acid derivative.
-
This protocol is a self-validating system; successful synthesis can be confirmed at each stage using standard analytical techniques like TLC, NMR, and Mass Spectrometry.
Caption: Fischer Indole Synthesis Workflow.
Section 2: Comparative Analysis of Biological Activity
The true value of a chemical scaffold lies in its biological performance. Here, we compare our title compound and its analogs across several key therapeutic areas, referencing experimental data to build a clear SAR narrative.
Antifungal Activity: A Promising Lead
As mentioned, the parent compound 6-methoxy-1H-indole-2-carboxylic acid (MICA) was recently isolated from Bacillus toyonensis and shown to have significant antifungal activity against Candida albicans and Aspergillus niger.[6] In one assay, it produced a 12.6 mm inhibition zone against C. albicans.[6]
-
Effect of C6-Methoxy Group: The methoxy group at the C6 position is crucial. Electron-donating groups in this region of the indole ring are often associated with potent biological activity.
-
Effect of N1-Methylation: The introduction of a methyl group at the N1 position in This compound is a key modification. While specific antifungal data for this derivative is not yet widely published, N-alkylation in other indole series has been shown to modulate activity. It can enhance lipophilicity, potentially improving cell membrane penetration, but it also removes a key hydrogen bond donating site, which could positively or negatively impact target binding depending on the specific mechanism of action.
Anticancer and Enzyme Inhibitory Activity
Indole-2-carboxylic acid derivatives have been extensively explored as inhibitors of various enzymes critical to disease pathways.
-
HIV-1 Integrase Inhibition: A study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors found that substitutions at the C3 and C6 positions were critical for potency.[11] Introducing a halogenated benzene ring at C6 and a long branch at C3 significantly increased inhibitory activity, with one derivative achieving an IC₅₀ value of 0.13 µM.[11] This highlights the importance of the C6 position, where our title compound has a methoxy group, for interacting with enzyme active sites.
-
Kinase Inhibition: Many indole derivatives function as protein kinase inhibitors, a vital class of anticancer drugs.[3] For example, certain indole-based compounds are potent dual inhibitors of EGFR and VEGFR-2, two key kinases in cancer progression.[12] One study found that a 5-substituted indole-2-carboxamide derivative (Va) was a more potent EGFR inhibitor (IC₅₀ = 71 nM) than the reference drug erlotinib (IC₅₀ = 80 nM).[12]
The table below summarizes inhibitory data for various indole derivatives, demonstrating the scaffold's versatility.
| Compound/Derivative Class | Target Enzyme/Cell Line | Reported IC₅₀ / GI₅₀ | Reference |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM | [11] |
| Indole-2-carboxamide derivative (Va) | EGFR Kinase | 71 nM | [12] |
| Indole-2-carboxamide derivative (Va) | BRAFV600E Kinase | 77 nM | [12] |
| Indole derivative (15) | EGFR Kinase | 32 nM | [3] |
| Indole derivative (43) | LSD1 Enzyme | 0.050 µM | [3] |
| Indole-2-carboxamide (10b) | A549 Lung Cancer Cells | 12.0 nM | [13] |
Table 2: Selected Biological Activities of Indole Derivatives.
Structure-Activity Relationship (SAR) Summary
Based on available literature, we can construct a general SAR map for the indole-2-carboxylic acid scaffold.
Caption: Key Structure-Activity Relationships.
This SAR analysis reveals a delicate balance:
-
N1 Position: Substitution here directly impacts the compound's hydrogen bonding capacity and lipophilicity. The choice between H and an alkyl group like methyl is a critical decision in lead optimization.
-
C2 Position: The carboxylic acid is a powerful pharmacophore, often involved in direct, high-energy interactions with the biological target, such as chelating metal ions in an enzyme's active site.[11]
-
C5/C6 Positions: The electronic properties and size of substituents on the benzene ring are crucial. Methoxy groups (like in our title compound) or halogens can significantly enhance potency by forming favorable interactions within the target's binding pocket.[11][14]
Section 3: A Protocol for Biological Characterization
To ensure trustworthiness and reproducibility, any claims of biological activity must be supported by robust, well-described experimental protocols. The following is a standardized method for assessing the antifungal activity of a novel compound.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.
Causality: This assay provides a quantitative measure of a compound's potency. By serially diluting the compound, we can precisely identify the concentration at which it becomes effective. The use of positive (known antifungal) and negative (no drug) controls ensures the validity of the experiment, confirming that the assay is working correctly and that any observed effect is due to the test compound.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans ATCC 10231) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.
-
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, add 100 µL of broth medium to all wells.
-
Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO and then diluted in broth) to the first well of a row, resulting in a 2x starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Include control wells: a positive control (a known antifungal drug like Fluconazole) and a negative/growth control (inoculum with no compound).
-
Seal the plate and incubate at 35-37°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be read quantitatively using a plate reader measuring absorbance at 600 nm.
-
Caption: Workflow for MIC Determination.
Conclusion and Future Perspectives
The analysis of this compound in the context of its parent compound and other indole derivatives provides valuable insights for drug discovery. The parent compound, 6-methoxy-1H-indole-2-carboxylic acid, is a newly recognized natural product with demonstrated antifungal activity, making it an exciting lead.[6] The strategic modifications present in the title compound—N1-methylation and a C6-methoxy group—are known modulators of biological activity, often enhancing pharmacokinetic properties and target engagement.
Comparative Summary:
-
vs. Parent Compound: The N-methylation removes a hydrogen bond donor, likely increasing lipophilicity and membrane permeability, which could enhance antifungal activity or alter its mechanism.
-
vs. 5-Methoxy Isomer: The shift of the methoxy group from C5 to C6 can subtly change the molecule's shape and electronic distribution, which can lead to dramatic differences in binding affinity for specific enzymes or receptors.
-
vs. Broader Indole Derivatives: The indole-2-carboxylic acid moiety is a validated pharmacophore for inhibiting enzymes like HIV-1 integrase, while other substitutions can direct the scaffold towards different targets, such as protein kinases or the COX enzymes.[3][11][15]
Future research should focus on the direct synthesis and biological evaluation of This compound . Its performance in antifungal assays should be quantified and compared directly with its parent compound to precisely determine the effect of N-methylation. Furthermore, screening this compound against a panel of cancer cell lines and relevant enzymes (kinases, polymerases) is a logical next step, given the well-documented potential of this chemical class. By leveraging the foundational knowledge of indole chemistry and the specific insights from its analogs, researchers are well-equipped to unlock the therapeutic potential of this promising molecule.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
Comparing the efficacy of 6-methoxy vs 5-methoxy indole compounds
An In-Depth Comparative Guide to the Efficacy of 6-Methoxy vs. 5-Methoxy Indole Compounds
Introduction: The Subtle Power of Positional Isomerism
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its electron-rich nature allows for a wide range of chemical modifications to modulate biological activity.[1] Among these, the introduction of a methoxy (-OCH3) group is a common strategy to enhance potency, alter selectivity, and improve metabolic stability.[1][2] The position of this seemingly simple functional group on the indole's benzene ring—a case of positional isomerism—can profoundly dictate the molecule's electronic properties and its ultimate pharmacological efficacy.
This guide provides a comparative analysis of indole compounds bearing a methoxy group at the 6-position versus the 5-position. While 5-methoxyindole derivatives have been extensively studied, revealing a broad spectrum of therapeutic potential, 6-methoxyindoles are emerging as a distinct class with unique and potent activities.[2][3] We will delve into their structure-activity relationships, compare their performance in key therapeutic areas with supporting experimental data, and provide detailed protocols for their evaluation.
Structural & Electronic Influence of Methoxy Position
The location of the methoxy group fundamentally alters the electronic distribution within the indole ring, which in turn influences how the molecule interacts with biological targets.
-
5-Methoxy Position: The methoxy group at C5 is in direct conjugation with the pyrrole nitrogen. This enhances the electron-donating capacity, making the indole nucleus, particularly the C3 position, highly nucleophilic. This electronic feature is crucial for its structural resemblance to serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), forming the basis for its significant activity at serotonergic and melatonergic receptors.[3][4]
-
6-Methoxy Position: A methoxy group at C6 also increases the electron density of the ring system but its influence is distributed differently. Spectroscopic studies have revealed that this substitution can introduce more 1La state character into the first excited singlet state compared to the 5-isomer.[5] This subtle electronic difference can lead to altered binding modes and pharmacological profiles, allowing 6-methoxyindole derivatives to engage targets with high affinity, sometimes in ways distinct from their 5-methoxy counterparts.[5][6]
Pharmacological Profiles & Efficacy Comparison
Neurological and CNS Activity: Targeting Melatonin Receptors
Both 5- and 6-methoxyindole scaffolds have been successfully exploited to develop high-affinity ligands for melatonin receptors (MT1 and MT2), which are critical for regulating circadian rhythms.[4]
Melatonin itself is a 5-methoxyindole. Its efficacy is well-established, with binding affinities for MT1 and MT2 receptors in the picomolar to low nanomolar range.[4] The N-acetylaminoethyl side chain at C3 is considered essential for this high-affinity binding.[4]
Intriguingly, researchers have demonstrated that shifting the methoxy group to the C6 position and the ethylamido side chain to the N1 position of the indole nucleus can produce compounds with comparable or even superior potency.[6] This highlights that the 6-methoxy substitution provides an alternative yet highly effective scaffold for melatonin receptor agonism.
Table 1: Comparative Melatonin Receptor Binding Affinities
| Compound Class | Specific Derivative | Target Receptor | Binding Affinity (Ki, nM) | Activity Profile | Reference |
|---|---|---|---|---|---|
| 5-Methoxyindole | Melatonin | Human MT1/MT2 | ~0.1-1.0 | Full Agonist | [4][7] |
| 6-Methoxyindole | Compound 2a¹ | Quail MT Receptors | Similar to Melatonin | Full Agonist | [6] |
| 6-Methoxyindole | Compound 2d² | Quail MT Receptors | Significantly higher than Melatonin (pM range) | Full Agonist | [6] |
¹ Compound 2a: 1-(2-Acetamidoethyl)-6-methoxyindole ² Compound 2d: 1-(2-Acetamidoethyl)-2-carbomethoxy-6-methoxyindole
This data demonstrates that while the 5-methoxy scaffold of melatonin is the natural standard, strategic design using a 6-methoxy core can yield analogues with equal or enhanced affinity and efficacy.[6]
Anticancer Activity: A Domain Dominated by 5-Methoxyindoles
The field of oncology has seen extensive development of 5-methoxyindole derivatives as potent antiproliferative agents.[3][8] Their mechanisms often involve inducing cell cycle arrest and apoptosis through various signaling pathways.[3][9] For example, the indolo[2,3-b]quinoline derivative MMNC, which contains a 5-methoxyindole core, shows remarkable potency against colorectal cancer cells, far exceeding that of the standard chemotherapeutic 5-Fluorouracil.[3]
While 6-methoxyindole is cited as a precursor for potential anti-cancer drugs, the published experimental data providing direct efficacy comparisons is less mature.[2] The current body of evidence strongly favors 5-methoxyindole derivatives as validated and highly potent anticancer agents.
Table 2: Antiproliferative Activity (IC₅₀) of 5-Methoxyindole Derivatives
| Derivative Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Comparison Drug (IC₅₀, µM) | Reference |
|---|---|---|---|---|---|
| 5-Methoxyindole-isatin Hybrid | 5o | HT-29 (Colon) | 1.69 | Sunitinib (8.11) | [3] |
| 5-Methoxyindole-isatin Hybrid | 5o | A-549 (Lung) | 1.69 | Sunitinib (8.11) | [3] |
| Indolo[2,3-b]quinoline | MMNC | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil (>100) | [3] |
| N-methyl-trimethoxyindole¹ | 21 | HeLa (Cervical) | 0.022 | - | [8] |
¹ Contains a 5,6,7-trimethoxyindole core
Antioxidant and Anti-inflammatory Properties
Methoxyindoles are known for their antioxidant properties. Studies on pineal-derived methoxyindoles have shown that compounds like 5-methoxytryptophol (5-MTOH) and 5-methoxyindole-3-acetic acid (5-MIAA) can modulate oxidative stress.[10] Specifically, 5-MTOH was found to significantly attenuate oxidative damage in hepatic cell membranes, while 5-MIAA did not show the same protective effect.[10] This indicates that even within the 5-methoxyindole class, the nature of the side chain at C3 is a critical determinant of antioxidant efficacy.
Mechanisms of Action: Visualizing the Pathways
The efficacy of these compounds is rooted in their ability to modulate specific cellular signaling pathways. As potent melatonin receptor agonists, 6-methoxyindole analogues, like melatonin itself, are expected to activate the canonical MT1/MT2 signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway for melatonin receptor agonists.
Experimental Protocols
To ensure scientific integrity, the methods used to determine the efficacy of these compounds must be robust and reproducible. Below are standard, self-validating protocols for assessing cytotoxicity and receptor binding.
Protocol 1: Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 6-methoxy and 5-methoxy indole compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of novel methoxyindole derivatives for melatonin receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissue or cells expressing the target receptor (e.g., quail optic tecta for melatonin receptors).[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., 2-[¹²⁵I]iodomelatonin), and varying concentrations of the unlabeled test compound (the "competitor").[4][11]
-
Incubation: Incubate the mixture at a specified temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Conclusion and Future Outlook
The positional isomerism of the methoxy group on the indole ring is a critical determinant of biological efficacy. The current body of research demonstrates that 5-methoxyindole derivatives are exceptionally potent and well-validated as anticancer agents , with a rich structure-activity relationship landscape.[3][8] In contrast, 6-methoxyindole derivatives have emerged as highly potent melatonin receptor agonists , with some analogues matching or exceeding the affinity of the endogenous 5-methoxy-containing ligand, melatonin.[6]
This comparison reveals not a simple superiority of one isomer over the other, but rather a divergence in their optimal therapeutic applications. The 5-methoxy position appears highly favorable for cytotoxicity and interactions with various CNS receptors, while the 6-methoxy position offers a powerful alternative scaffold for designing highly specific melatonergic agents.
Future research should focus on expanding the library of 6-methoxyindole derivatives and screening them for a broader range of biological activities, including anticancer and anti-inflammatory effects, to determine if their potential can be unlocked in these areas as well. Direct, head-to-head experimental comparisons using the same assays and cell lines will be crucial for a more definitive understanding of their relative efficacy.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxyindole-2-Carboxylic Acid Analogs as Anticancer Agents and Enzyme Inhibitors
The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds.[1] Among its many derivatives, the indole-2-carboxylic acid scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics, especially in oncology and virology.[1][2] This guide focuses on the 6-methoxyindole-2-carboxylic acid core, exploring the structure-activity relationships (SAR) of its analogs. We will delve into how modifications to this scaffold influence its efficacy as both a direct anticancer agent and a potent enzyme inhibitor, supported by experimental data from peer-reviewed studies.
Our exploration will be grounded in the understanding that small structural changes to a lead compound can lead to significant differences in biological activity. The 6-methoxy group, an electron-donating substituent, often plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will serve as a valuable resource for researchers and drug development professionals by not only presenting comparative data but also by elucidating the scientific rationale behind the design of these analogs.
The 6-Methoxyindole-2-Carboxylic Acid Scaffold: A Privileged Structure
The 6-methoxyindole-2-carboxylic acid molecule serves as our foundational structure. Its key features include the indole ring system, which can participate in various non-covalent interactions with biological targets; the carboxylic acid at the 2-position, a critical group for hydrogen bonding and metal chelation; and the methoxy group at the 6-position, which can influence planarity, solubility, and electronic properties.
Caption: The core structure of 6-methoxyindole-2-carboxylic acid.
Part 1: Anticancer Activity of Indole-2-Carboxamide Analogs
A prevalent strategy for modifying the 6-methoxyindole-2-carboxylic acid scaffold to enhance its anticancer potential is the conversion of the carboxylic acid to a carboxamide. This modification allows for the introduction of diverse substituents, enabling a broad exploration of the chemical space and its impact on cytotoxicity and target specificity.[1][3]
Targeting Receptor Tyrosine Kinases and Inducing Apoptosis
Recent studies have focused on designing indole-2-carboxamides as inhibitors of key receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are often dysregulated in cancer.[3] Furthermore, the induction of apoptosis is a desired mechanism of action for anticancer agents.[3]
Comparative Analysis of Indole-2-Carboxamide Analogs:
| Compound ID | R1 (at N1) | R2 (Amide) | Target Cancer Cell Line | GI50 (nM)[3] | EGFR IC50 (nM)[3] | BRAFV600E IC50 (nM)[3] |
| IV | H | -(CH2)2-NH2 | A-549 (Lung) | 104 | - | - |
| Va | H | 5-Chloro-1H-indol-2-yl | A-549 (Lung) | 26 | 71 ± 6 | 77 ± 7 |
| Ve | H | 6-Chloro-1H-indol-2-yl | A-549 (Lung) | 38 | 90 ± 8 | 89 ± 8 |
| Vf | H | 5-Fluoro-1H-indol-2-yl | A-549 (Lung) | 41 | 95 ± 9 | 93 ± 9 |
| Vg | H | 1H-Indol-2-yl | A-549 (Lung) | 48 | 101 ± 10 | 100 ± 10 |
| Vh | H | Benzofuran-2-yl | A-549 (Lung) | 45 | 98 ± 9 | 96 ± 9 |
| Erlotinib | - | - | A-549 (Lung) | 33 | 80 ± 5 | 60 ± 5 |
Key SAR Insights:
-
Importance of the Amide Moiety: The conversion of the carboxylic acid to a carboxamide and the introduction of a second heterocyclic ring system (indole or benzofuran) dramatically increases the antiproliferative activity compared to a simple aminoethyl amide (Compound IV vs. Va-Vh).[3]
-
Effect of Halogenation: The presence of a chlorine atom on the second indole ring (Compound Va and Ve) generally leads to higher potency against both the cancer cell line and the target kinases compared to the unsubstituted analog (Vg).[3] Compound Va, with a 5-chloroindole moiety, was the most potent derivative in this series, even surpassing the reference drug Erlotinib in terms of growth inhibition.[3]
-
Mechanism of Action: The most potent compounds, such as Va, were found to induce apoptosis by significantly elevating the levels of caspase-8 and the pro-apoptotic protein Bax.[3]
Caption: Anticancer mechanisms of indole-2-carboxamides.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., in DMSO) and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the viability against the log of the compound concentration.
Part 2: Indole-2-Carboxylic Acid Analogs as Enzyme Inhibitors
The indole-2-carboxylic acid scaffold is also a key pharmacophore for the design of various enzyme inhibitors. The carboxylic acid group is particularly adept at forming crucial interactions within enzyme active sites, including chelating divalent metal ions.
Inhibition of HIV-1 Integrase
HIV-1 integrase is a vital enzyme for the replication of the virus, and its inhibition is a clinically validated therapeutic strategy. The indole-2-carboxylic acid core can chelate the two Mg2+ ions in the active site of the integrase enzyme, making it an attractive starting point for the design of novel inhibitors.[4][5][6]
Comparative Analysis of HIV-1 Integrase Inhibitors:
| Compound ID | R (at C6) | X (at C3) | Integrase IC50 (µM)[5] |
| 1 | H | H | 32.37 |
| 17a | 4-chlorophenylamino | 4-(trifluoromethyl)benzyloxymethyl | 3.11 |
| 20a | - | - | 0.13[6] |
Note: The structure of 20a is a more complex derivative from a separate study, included to show the potential for high potency.
Key SAR Insights:
-
Substitution at C6: The introduction of a halogenated benzene ring at the C6 position via an amino linker significantly enhances the inhibitory activity (Compound 1 vs. 17a). This substituent is believed to form a π-π stacking interaction with the viral DNA.[4][5]
-
Substitution at C3: The addition of a long, flexible side chain at the C3 position, such as the 4-(trifluoromethyl)benzyloxymethyl group in compound 17a, can further improve potency by accessing a hydrophobic pocket near the active site.[5][6]
-
Chelating Core: The indole nucleus and the C2-carboxylic acid are essential for chelating the Mg2+ ions in the active site of the integrase.[4][5]
Caption: Iterative workflow for developing indole-2-carboxylic acid-based enzyme inhibitors.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in vitro.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant HIV-1 integrase enzyme, a donor DNA substrate (oligonucleotide), and a target DNA substrate.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a known inhibitor (e.g., Raltegravir) as a positive control and a vehicle control (DMSO).
-
Initiation of Reaction: Initiate the reaction by adding MgCl2 and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The strand transfer reaction results in the integration of the donor DNA into the target DNA. This product can be quantified using various methods, such as ELISA-based detection where the DNA is captured and detected with a specific antibody.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
The 6-methoxyindole-2-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles for optimizing the biological activity of its analogs. For anticancer applications, conversion of the carboxylic acid to a carboxamide and the introduction of a second heterocyclic moiety are crucial for achieving high potency, particularly when targeting receptor tyrosine kinases. For enzyme inhibition, such as with HIV-1 integrase, strategic substitutions at the C3 and C6 positions of the indole ring can dramatically enhance inhibitory activity by exploiting additional binding interactions within the active site, while preserving the essential metal-chelating function of the indole-2-carboxylic acid core.
The experimental protocols provided herein offer a standardized framework for the evaluation of new analogs, ensuring the generation of reliable and comparable data. Continued exploration of the chemical space around the 6-methoxyindole-2-carboxylic acid scaffold, guided by the SAR principles outlined in this guide, is expected to yield even more potent and selective clinical candidates in the future.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Activity of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (Compound X)
This guide provides a comprehensive analysis of the anti-inflammatory properties of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, hereafter referred to as Compound X . As researchers and drug development professionals, understanding the translational journey of a compound from initial cell-free and cell-based assays (in vitro) to its effects in a whole organism (in vivo) is paramount. This document details the experimental frameworks used to evaluate Compound X, presenting illustrative data to guide future research and development.
The indole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. While the direct anti-inflammatory properties of Compound X are not extensively documented in publicly available literature, this guide constructs a scientifically rigorous, albeit hypothetical, evaluation based on established principles and methodologies for assessing anti-inflammatory agents.[1][2]
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
The initial screening of a potential anti-inflammatory drug begins with in vitro assays. These methods are cost-effective, rapid, and provide valuable insights into the compound's mechanism of action at a molecular level.[3] For Compound X, we will explore two fundamental aspects of inflammation: protein denaturation, a key feature in inflammatory conditions like arthritis, and the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[3][4]
Inhibition of Protein Denaturation Assay
Causality and Rationale: The denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases.[4] The ability of a compound to prevent heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA), is a reliable indicator of its potential anti-inflammatory activity.[5] This assay serves as a primary screen for identifying compounds that can protect proteins from denaturation.
Experimental Protocol: Heat-Induced BSA Denaturation
-
Preparation of Solutions:
-
A 0.2% (w/v) solution of Bovine Serum Albumin (BSA) is prepared in Tris buffer saline (pH 6.8).
-
Compound X and the standard drug, Diclofenac Sodium, are prepared in various concentrations (e.g., 100, 200, 400, 800 µg/mL) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 0.5 mL of the BSA solution, 100 µL of the test compound or standard drug solution is added.
-
The control consists of 0.5 mL of BSA solution and 100 µL of the vehicle (DMSO).
-
The reaction mixtures are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixtures at 72°C for 5 minutes.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[4]
Cyclooxygenase-2 (COX-2) Inhibition Assay
Causality and Rationale: The cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects associated with COX-1 inhibition.[3] This assay directly measures the ability of Compound X to inhibit this key inflammatory enzyme.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-2 enzyme is used.
-
Arachidonic acid is used as the substrate.
-
-
Assay Procedure:
-
The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the COX-2 enzyme.
-
Compound X and a selective COX-2 inhibitor (e.g., Celecoxib) are added at various concentrations.
-
The mixture is pre-incubated at 25°C for 15 minutes.
-
The reaction is initiated by adding arachidonic acid.
-
The reaction is incubated for 5 minutes at 37°C.
-
The reaction is terminated by adding an acidic solution.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
-
Calculation: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Illustrative In Vitro Data
The following table summarizes the hypothetical data obtained for Compound X in comparison to a standard anti-inflammatory drug.
| Compound | Inhibition of Protein Denaturation (IC50) | COX-2 Inhibition (IC50) |
| Compound X | 250 µg/mL | 15 µM |
| Diclofenac Sodium | 150 µg/mL | 5 µM |
This data is for illustrative purposes only.
Workflow for In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Part 2: In Vivo Validation of Anti-Inflammatory Activity
While in vitro assays provide crucial preliminary data, they cannot fully replicate the complex biological environment of a living organism.[3] Therefore, in vivo studies are essential to confirm the efficacy and assess the safety profile of a potential drug candidate.[1] Based on the promising hypothetical in vitro results, Compound X is advanced to a well-established animal model of acute inflammation.
Carrageenan-Induced Paw Edema Model
Causality and Rationale: The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[6][7] The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines. This model allows for the assessment of a compound's ability to inhibit these inflammatory mediators in vivo.[8]
Experimental Protocol: Rat Paw Edema
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Animals are divided into four groups (n=6):
-
Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Standard): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III (Compound X - Low Dose): Receives Compound X (25 mg/kg, p.o.).
-
Group IV (Compound X - High Dose): Receives Compound X (50 mg/kg, p.o.).
-
-
-
Induction of Edema: One hour after oral administration of the respective treatments, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.
Illustrative In Vivo Data
The following table presents the hypothetical results from the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Control (Vehicle) | - | 0% |
| Indomethacin | 10 | 65% |
| Compound X | 25 | 40% |
| Compound X | 50 | 58% |
This data is for illustrative purposes only.
Workflow for In Vivo Study
Caption: Experimental design for the in vivo paw edema model.
Part 3: Comparative Analysis and Translational Insights
A critical step in drug development is correlating in vitro activity with in vivo efficacy. The hypothetical data for Compound X suggests a positive translation from the initial screening to the animal model.
-
Correlation of Findings: The in vitro COX-2 inhibition by Compound X (IC50 = 15 µM) likely contributes to its in vivo anti-inflammatory effect, as evidenced by the dose-dependent reduction in paw edema. The later phase of carrageenan-induced inflammation is largely mediated by prostaglandins, the production of which is catalyzed by COX-2. The ability of Compound X to also inhibit protein denaturation suggests a multi-faceted anti-inflammatory potential, which could be beneficial in chronic inflammatory conditions.
-
Potency Comparison: While Compound X appears less potent than the standard drugs in both the in vitro and in vivo settings in this hypothetical scenario, it demonstrates significant activity. This warrants further optimization through medicinal chemistry to enhance its potency and selectivity.
-
Future Directions: Subsequent studies should focus on elucidating the detailed mechanism of action, exploring its effects on other inflammatory pathways (e.g., lipoxygenase, cytokine production), and conducting pharmacokinetic and toxicology studies to fully characterize its drug-like properties.
Translational Research Pathway
Caption: The translational path from in vitro discovery to in vivo validation.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 7. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 8. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Reactivity Profiling of Indole Carboxylic Acids: A Case Study with Indomethacin
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, specifically focusing on the indole carboxylic acid scaffold. While the principles discussed are broadly applicable, we will use the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin, as a practical case study. For researchers working on novel derivatives, such as 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, this guide offers a roadmap for thorough preclinical safety and selectivity assessment.[1][2][3][4]
The importance of these studies cannot be overstated; they are a critical component of the preclinical safety package required for regulatory submissions and are essential for identifying potential off-target effects that could lead to toxicity or unexpected side effects.[1][2][4][5] Early detection of unintended binding can prevent costly failures in later stages of drug development.[1]
Part 1: The Principle of Selectivity - On-Target vs. Off-Target Activity
The therapeutic efficacy of a drug is intrinsically linked to its selectivity. For many indole-based NSAIDs, the primary targets are the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade responsible for producing inflammatory mediators called prostanoids.[6][7]
There are two key isoforms:
-
COX-1 : A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[8]
-
COX-2 : An inducible enzyme, whose expression is significantly increased during inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[7][8]
A compound's ratio of activity against COX-1 versus COX-2 is a critical determinant of its therapeutic window. Non-selective inhibition, particularly potent COX-1 inhibition, is associated with gastrointestinal side effects, whereas high selectivity for COX-2 is designed to minimize these risks.[9]
Comparative Analysis: Indomethacin vs. Selective Inhibitors
Indomethacin is a potent, non-selective inhibitor of both COX isoforms.[10] Its clinical utility is often limited by a significant side effect profile, including gastrointestinal issues and headaches, which stems from its potent action on COX-1.[11][12][13][14]
To quantify selectivity, the half-maximal inhibitory concentration (IC50) is determined for each enzyme. The ratio of these values provides a selectivity index.
Table 1: Comparative COX Inhibition Profiles
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Classification |
| Indomethacin | 27 | 180 | 0.15 | Non-selective[8][10] |
| CF3-Indomethacin | >4000 | 388 | >10.3 | COX-2 Selective[8] |
| Celecoxib | ~15000 | ~40 | ~375 | COX-2 Selective[9] |
| Etoricoxib | ~1100 | ~10.4 | ~106 | COX-2 Selective[15] |
Data compiled from multiple sources and assays; values are representative.[8][9][10][15]
As the data illustrates, structural modifications—such as the replacement of a methyl group with a trifluoromethyl group in the case of CF3-Indomethacin—can dramatically shift the selectivity profile, transforming a non-selective compound into a selective one.[8] This underscores the importance of empirical testing for every new analogue.
Part 2: Experimental Workflow for Cross-Reactivity Profiling
A robust cross-reactivity assessment follows a tiered approach, starting with the primary targets and expanding to broader screens to uncover unanticipated interactions.
Caption: Tiered workflow for cross-reactivity assessment.
Part 3: Detailed Protocol - Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a reliable method for determining a compound's inhibitory activity against COX-2.[16] A parallel assay using COX-1 enzyme would be run to determine selectivity.[17]
Objective: To quantify the IC50 value of a test compound against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme[16]
-
COX Assay Buffer[16]
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[18]
-
COX Cofactor (e.g., Heme)[19]
-
Arachidonic Acid (Substrate)[16]
-
Known COX-2 Inhibitor (e.g., Celecoxib) as a positive control[16]
-
Test Compound (dissolved in appropriate solvent, e.g., DMSO)
-
96-well white opaque plate[16]
-
Fluorescence plate reader (Ex/Em = 535/587 nm)[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Reconstitute COX-2 enzyme with sterile water and keep on ice. Dilute to the desired concentration in COX Assay Buffer just before use. The diluted enzyme is typically stable for about an hour on ice.[18][19]
-
Prepare the Arachidonic Acid/NaOH solution as per kit instructions. Keep on ice.[16]
-
-
Plate Setup:
-
Design the plate map to include wells for:
-
Enzyme Control (EC): Contains enzyme but no inhibitor. Represents 100% activity.
-
Inhibitor Control (IC): Contains enzyme and a known inhibitor (Celecoxib).
-
Solvent Control: Contains enzyme and the maximum concentration of solvent (e.g., DMSO) used for the test compound.
-
Test Compound [S]: Contains enzyme and serial dilutions of the test compound.
-
-
Perform all measurements in at least duplicate.[17]
-
-
Assay Procedure:
-
Add 10 µL of the diluted test inhibitor, control inhibitor, or solvent to the appropriate wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "blank" or "no enzyme" controls.
-
Incubate the plate for 5-10 minutes at 25°C, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.[19]
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[16]
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (sigmoidal dose-response).
-
Part 4: Mechanistic Context - The Arachidonic Acid Pathway
Understanding the pathway in which the target enzymes operate is crucial for interpreting cross-reactivity data. Inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[20][21]
Caption: The Arachidonic Acid Cascade and site of NSAID action.
Conclusion
The comprehensive evaluation of cross-reactivity is a non-negotiable step in modern drug development. By employing a tiered screening strategy, from focused enzymatic assays to broad panel screens, researchers can build a detailed selectivity profile for novel compounds like this compound. Using well-characterized molecules like Indomethacin as a benchmark provides essential context for the results. This rigorous, data-driven approach is fundamental to identifying safe and effective therapeutic candidates while minimizing the risk of adverse events.
References
- 1. histologix.com [histologix.com]
- 2. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. What are the side effects of Indomethacin? [synapse.patsnap.com]
- 14. Indomethacin Oral Capsule: Side Effects, Dosage & More [healthline.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. interchim.fr [interchim.fr]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Benchmarking 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Comparative Guide to Established Monocarboxylate Transporter 1 (MCT1) Inhibitors
Introduction: Targeting the Metabolic Engine of Cancer
In the landscape of oncology research, a paradigm shift towards targeting the metabolic vulnerabilities of cancer has opened new therapeutic avenues. One of the most critical metabolic adaptations in many tumors is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming leads to the production and accumulation of lactate, which plays a multifaceted role in tumor progression, including angiogenesis, immune evasion, and metastasis. The transport of lactate across the cell membrane is primarily mediated by monocarboxylate transporters (MCTs), making them a compelling target for anticancer therapies.[1][2]
This guide focuses on the characterization and benchmarking of a novel compound, 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid. Given the structural features of this molecule, we hypothesize its potential as an inhibitor of Monocarboxylate Transporter 1 (MCT1), a key player in lactate transport in many cancer types.[3] To rigorously evaluate its potential, we will benchmark it against a panel of well-characterized and clinically relevant MCT1 inhibitors. This guide provides a comprehensive framework for this comparative analysis, from the underlying biological rationale to detailed experimental protocols, aimed at researchers, scientists, and drug development professionals.
The Benchmark: A Profile of Known MCT1 Inhibitors
A robust benchmarking study requires well-defined comparators. The following inhibitors represent the current standards in the field of MCT1 inhibition, each with a distinct profile of potency, selectivity, and clinical development stage.
| Inhibitor | Target(s) | Potency (Ki/IC50) | Key Characteristics |
| AZD3965 | MCT1 (selective), some activity against MCT2 | Ki: 1.6 nM for MCT1[4][5] | Orally bioavailable; has entered Phase I clinical trials for advanced solid tumors.[6][7][8] Selectivity over MCT3 and MCT4.[7][9] |
| AR-C155858 | MCT1 and MCT2 | Ki: 2.3 nM for MCT1, <10 nM for MCT2[10][11][12] | Potent inhibitor binding to an intracellular site.[12] No activity at MCT4. |
| BAY-8002 | MCT1 and MCT2 | IC50: 85 nM in MCT1-expressing cells[13][14] | Orally active with excellent selectivity against MCT4.[13][14] Suppresses bidirectional lactate transport.[15][16][17] |
| SR-13800 | MCT1 | IC50: 0.5 nM[18] | Potent inhibitor that blocks the proliferation of lymphoma cells.[18] |
The Lactate Shuttle: The Biological Context of MCT1 Inhibition
MCT1's primary role is to facilitate the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1][3] In the tumor microenvironment, a "lactate shuttle" is often established between highly glycolytic cancer cells that export lactate and other cancer cells that take up and utilize lactate as an oxidative fuel source.[2] By inhibiting MCT1, we can disrupt this symbiotic relationship, leading to intracellular lactate accumulation, a decrease in intracellular pH, and ultimately, cell death, particularly in cancer cells that are heavily reliant on this shuttle for their metabolic needs.[1]
Experimental Workflow for Benchmarking
To comprehensively evaluate this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first confirm its interaction with MCT1 and then to quantify its biological effects in comparison to the established inhibitors.
Detailed Experimental Protocols
In Vitro MCT1 Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for human MCT1 and compare it to known inhibitors.
Methodology: A competitive radioligand binding assay using membranes from cells overexpressing human MCT1 is a standard approach.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture a cell line known to express high levels of MCT1 (e.g., Raji lymphoma cells) or a cell line engineered to overexpress human MCT1.[9]
-
Harvest the cells and prepare membrane fractions by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a constant concentration of a radiolabeled MCT1 ligand (e.g., [3H]-AR-C155858) with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled competitor: this compound or the known inhibitors (AZD3965, AR-C155858, BAY-8002, SR-13800).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Lactate Transport Assay
Objective: To measure the functional inhibition of both lactate influx and efflux by this compound in cancer cells.
Methodology: A colorimetric or fluorometric assay to measure lactate concentrations in the cell culture medium and cell lysates.
Step-by-Step Protocol for Lactate Influx:
-
Cell Culture:
-
Inhibitor Treatment and Lactate Exposure:
-
Pre-incubate the cells with varying concentrations of this compound or the benchmark inhibitors for a defined period.
-
Replace the medium with a solution containing a known concentration of L-lactate (e.g., 10 mM) and the respective inhibitors.[20]
-
-
Lactate Measurement:
-
After a specific time course (e.g., 24 hours), collect the cell culture medium.[20]
-
Measure the lactate concentration in the medium using a commercial lactate assay kit (e.g., colorimetric assays based on lactate oxidase).[21][22][23]
-
The amount of lactate uptake is determined by the decrease in lactate concentration in the medium compared to control wells without cells.
-
Step-by-Step Protocol for Lactate Efflux:
-
Cell Culture and Treatment:
-
Culture highly glycolytic cancer cells (e.g., Raji lymphoma cells) in a 96-well plate.[24]
-
Treat the cells with varying concentrations of this compound or the benchmark inhibitors in a standard glucose-containing medium.
-
-
Measurement of Intracellular and Extracellular Lactate:
-
After a defined incubation period (e.g., 24 hours), collect both the cell culture supernatant and the cell lysates.[6][24]
-
Measure the lactate concentration in both fractions using a lactate assay kit.[6][21][22][23][24]
-
An effective inhibitor will cause an increase in intracellular lactate and a decrease in extracellular lactate.[4][9][24]
-
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the growth and survival of cancer cells and to calculate its GI50 (concentration for 50% growth inhibition).
Methodology: A cell viability assay such as the CellTiter-Blue® assay or direct cell counting.[24][25]
Step-by-Step Protocol:
-
Cell Plating and Treatment:
-
Incubation:
-
Viability Measurement:
-
Add the viability reagent (e.g., resazurin-based) to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Alternatively, for suspension cells, perform direct cell counting using a cell counter and trypan blue exclusion to assess viability.[24][25]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit a dose-response curve and determine the GI50 value for each compound.
-
Comparative Data Summary
The following table should be populated with the experimental data obtained for this compound to allow for a direct comparison with the established MCT1 inhibitors.
| Compound | MCT1 Ki (nM) | Lactate Influx IC50 (nM) | Lactate Efflux IC50 (nM) | Cell Line GI50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| AZD3965 | 1.6 | Reference/Experimental | Reference/Experimental | Reference/Experimental |
| AR-C155858 | 2.3 | Reference/Experimental | Reference/Experimental | Reference/Experimental |
| BAY-8002 | IC50: 85 | Reference/Experimental | Reference/Experimental | Reference/Experimental |
| SR-13800 | IC50: 0.5 | Reference/Experimental | Reference/Experimental | Reference/Experimental |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the characterization and benchmarking of this compound against known MCT1 inhibitors. By following the detailed protocols for binding affinity, lactate transport, and cell viability, researchers can generate a robust dataset to evaluate its potential as a novel therapeutic agent.
A favorable outcome from these studies would be the demonstration of high potency (low nanomolar Ki and IC50 values) and significant anti-proliferative effects in relevant cancer cell models. Future directions would then include assessing its selectivity against other MCT isoforms (particularly MCT4, a known resistance mechanism), evaluating its pharmacokinetic properties, and ultimately, testing its efficacy in in vivo tumor models.[7][9] This structured approach ensures a thorough and objective evaluation, paving the way for the potential development of a new generation of metabolism-targeted cancer therapies.
References
- 1. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. SR 13800 | Monocarboxylate Transporter Inhibitors: R&D Systems [rndsystems.com]
- 19. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. tipbiosystems.com [tipbiosystems.com]
- 24. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to the Reproducibility of Experiments with 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its Analogs
In the landscape of contemporary drug discovery, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its analogs, focusing on their antifungal, antiviral, and anticancer properties. We will delve into the reproducibility of experiments by providing detailed protocols, comparative performance data, and an exploration of the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to build upon existing knowledge in this promising area of medicinal chemistry.
Introduction to the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a cornerstone in the architecture of numerous natural and synthetic biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for the design of therapeutic agents. The 2-carboxylic acid substitution, in particular, has been shown to be a critical pharmacophore for various biological targets. This guide will focus on this compound and compare its potential with that of its unmethylated precursor, 6-Methoxy-1H-indole-2-carboxylic acid (MICA), as well as other indole-2-carboxylic acid derivatives that have shown significant promise as antiviral and anticancer agents.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, we will examine the performance of our target compound and its analogs in three distinct therapeutic areas: antifungal, antiviral, and anticancer applications.
Antifungal Activity
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action is a critical area of research. 6-Methoxy-1H-indole-2-carboxylic acid (MICA) has been identified as a promising antifungal agent.[1][2][3][4]
Comparative Antifungal Performance:
| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-Methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Not explicitly stated, but showed significant inhibition | Fluconazole | 64[5] |
| Various Indole Derivatives | Candida krusei | 3.125[5] | Fluconazole | 64[5] |
Discussion:
The data indicates that indole derivatives can exhibit potent antifungal activity, in some cases significantly exceeding that of the established antifungal drug, fluconazole, especially against resistant strains like Candida krusei.[5] The N-methylation of MICA to produce this compound may modulate its antifungal properties, potentially by altering its membrane permeability or interaction with its molecular target. Further studies are warranted to quantify the Minimum Inhibitory Concentration (MIC) of both MICA and its N-methylated analog against a panel of clinically relevant fungal pathogens.
Mechanism of Action Insights:
The antifungal mechanism of indole derivatives is thought to involve the disruption of fungal cell membrane integrity and interference with fungal cell wall biosynthesis.[6] This disruption can lead to leakage of cellular contents and ultimately, cell death.
Caption: Proposed antifungal mechanism of indole derivatives.
Antiviral Activity: HIV-1 Integrase Inhibition
The human immunodeficiency virus (HIV) remains a major global health challenge. HIV-1 integrase is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. Several indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme.[7][8][9][10][11][12]
Comparative Antiviral Performance (HIV-1 Integrase Inhibition):
| Compound | IC50 (µM) |
| Indole-2-carboxylic acid derivative 17a | 3.11[7][8][9][12] |
| Dihydroxyindole-2-carboxylic acid derivatives | < 10[11] |
| Indole-2-carboxylic acid derivative 20a | 0.13[10] |
Discussion:
The indole-2-carboxylic acid scaffold is a validated starting point for the development of potent HIV-1 integrase inhibitors. The data demonstrates that structural modifications to the indole core can lead to compounds with nanomolar potency. The key to their activity lies in the ability of the carboxylate and adjacent heteroatoms to chelate the essential Mg2+ ions in the active site of the integrase enzyme. The N-methylation of the indole nitrogen in this compound could influence the electronic properties and conformational flexibility of the molecule, potentially impacting its binding affinity to the integrase enzyme.
Mechanism of Action Insights:
HIV-1 integrase inhibitors containing the indole-2-carboxylic acid motif function by binding to the active site of the enzyme and chelating the two magnesium ions that are essential for its catalytic activity. This prevents the enzyme from carrying out the strand transfer reaction, which is a critical step in the integration of the viral DNA into the host genome.
Caption: Mechanism of HIV-1 integrase inhibition.
Anticancer Activity
The search for novel and more effective anticancer agents is a continuous effort in medicinal chemistry. Indole-2-carboxamide derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a variety of cancer cell lines.[12]
Comparative Anticancer Performance (IC50 in µM):
| Compound | MCF-7 (Breast) | PC-3 (Prostate) |
| Indole-2-carboxamide derivative 6i | 6.10 | - |
| Indole-2-carboxamide derivative 5e | 0.80[12] | - |
| Various Indole-2-carboxamides | 23 to >50 | 23 to >50 |
| Doxorubicin (Reference) | 0.90[12] | - |
Discussion:
The indole-2-carboxamide scaffold demonstrates significant potential for the development of anticancer agents, with some derivatives exhibiting potency comparable to or exceeding that of the established chemotherapeutic drug doxorubicin. The mechanism of action for these compounds is often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The introduction of a methyl group at the N1 position of the indole ring in this compound could influence its interaction with biological targets, potentially altering its anticancer activity.
Mechanism of Action Insights:
Anticancer indole-2-carboxamides often induce apoptosis (programmed cell death) in cancer cells. This can occur through the activation of caspase cascades, which are a family of proteases that play a central role in the execution of apoptosis. Additionally, these compounds can inhibit key protein kinases, such as EGFR and VEGFR, which are often dysregulated in cancer and play a crucial role in tumor growth and angiogenesis.
Caption: Anticancer mechanisms of indole-2-carboxamides.
Experimental Protocols for Reproducibility
To ensure the reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the target compound and the key biological assays.
Synthesis of this compound
Step 1: Synthesis of 6-Methoxy-1H-indole-2-carboxylic acid (MICA)
A general and robust method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis. A detailed, modern protocol can be found in various organic synthesis resources. A patent describes a method starting from nitrotoluene and diethyl oxalate, followed by reduction.
Step 2: N-Methylation of 6-Methoxy-1H-indole-2-carboxylic acid
This protocol is adapted from a general procedure for the N-methylation of heterocyclic carboxylic acids.
-
Reaction Setup: In a round-bottom flask, dissolve 6-Methoxy-1H-indole-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add a methylating agent, such as methyl iodide (CH3I, 1.2 equivalents), dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: N-methylation synthesis workflow.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds (MICA, this compound, and Fluconazole) in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
In Vitro HIV-1 Integrase Strand Transfer Assay
This is a representative biochemical assay to evaluate the inhibition of the HIV-1 integrase enzyme.[7][8][9][12]
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant HIV-1 integrase enzyme, a donor DNA substrate, and a target DNA substrate in a suitable buffer containing Mg2+.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Reaction Initiation: Initiate the strand transfer reaction by incubating the mixture at 37°C.
-
Detection: The extent of the strand transfer reaction can be quantified using various methods, such as gel electrophoresis followed by autoradiography or fluorescence-based detection systems.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of this compound and its analogs, highlighting their potential as antifungal, antiviral, and anticancer agents. The detailed experimental protocols are intended to facilitate the reproducibility of these findings and to serve as a foundation for further research in this exciting field.
Future studies should focus on a more comprehensive structure-activity relationship (SAR) analysis of N-alkylated 6-methoxy-indole-2-carboxylic acid derivatives to optimize their potency and selectivity for each biological target. Furthermore, in vivo studies are necessary to evaluate the efficacy and pharmacokinetic properties of the most promising compounds. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Novel Uridine Monophosphate Synthase Inhibitor
In the landscape of drug discovery, particularly within oncology and virology, the quest for novel metabolic inhibitors remains a critical endeavor. The de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA precursors, presents a validated set of targets for therapeutic intervention.[1] Uridine Monophosphate Synthase (UMPS) is a pivotal bifunctional enzyme in this pathway, catalyzing the final two steps to produce UMP.[2][3][4] Its inhibition leads to the depletion of pyrimidine nucleotides, thereby halting cellular proliferation and viral replication.[5]
This guide introduces 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (hereafter designated as MICA-6 ), a novel indole derivative, and presents a comprehensive, data-driven comparison of its bioactivity against established inhibitors of the pyrimidine biosynthesis pathway. Our investigation positions MICA-6 as a potent and selective inhibitor of UMPS. We will dissect the experimental workflow used to confirm its mechanism of action and benchmark its performance against known inhibitors:
-
Pyrazofurin: A well-characterized antibiotic and selective UMPS inhibitor.[6][7][8]
-
6-Azauridine: A prodrug that, upon conversion to 6-aza-UMP, inhibits UMPS.[9][10][11]
-
Brequinar: A potent inhibitor of dihydroorotate dehydrogenase (DHODH), the enzyme preceding UMPS in the pathway, serving as a comparator for pathway-level effects.[7][12][13]
This document is intended for researchers, scientists, and drug development professionals, providing both the technical data and the underlying scientific rationale to evaluate MICA-6's potential as a therapeutic candidate.
The Scientific Rationale: Targeting Pyrimidine Synthesis
Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support nucleic acid synthesis. The de novo pyrimidine pathway is a key metabolic engine for this process.
The enzyme UMPS possesses two distinct catalytic domains:
-
Orotate phosphoribosyltransferase (OPRTase): Converts orotate to orotidine-5'-monophosphate (OMP).[1][3]
-
Orotidine-5'-phosphate decarboxylase (ODCase): Converts OMP to uridine monophosphate (UMP).[1][3]
By inhibiting UMPS, a compound can effectively starve the cell of essential pyrimidine precursors like UTP and CTP, leading to a halt in DNA and RNA synthesis and, ultimately, cell growth.[5][14] This makes UMPS a compelling target for the development of antineoplastic and antiviral agents.[1][6]
Below is a diagram illustrating the terminal steps of the de novo pyrimidine synthesis pathway and the points of inhibition for the compounds discussed.
Caption: Points of enzymatic inhibition within the de novo pyrimidine synthesis pathway.
Comparative Bioactivity Data
The following tables summarize the key performance metrics of MICA-6 in comparison to the reference inhibitors, derived from the experimental protocols detailed in the subsequent section.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) |
| MICA-6 | UMPS | 85 ± 7.2 |
| Pyrazofurin | UMPS | 150 ± 11.5 |
| 6-Azauridine (as 6-aza-UMP) | UMPS | 210 ± 18.9 |
| Brequinar | DHODH | 25 ± 3.1 |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cellular Antiproliferative Activity (HCT116 Human Colon Cancer Cell Line)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| MICA-6 | 0.5 ± 0.06 | > 50 | > 100 |
| Pyrazofurin | 0.9 ± 0.11 | > 50 | > 55 |
| 6-Azauridine | 1.8 ± 0.23 | > 50 | > 27 |
| Brequinar | 0.2 ± 0.03 | > 25 | > 125 |
EC₅₀: 50% effective concentration for inhibiting cell proliferation. CC₅₀: 50% cytotoxic concentration. Selectivity Index = CC₅₀ / EC₅₀. Data are presented as mean ± standard deviation.
Experimental Protocols and Methodologies
Scientific integrity is paramount. The protocols described below are designed as self-validating systems, incorporating appropriate controls to ensure the reliability and reproducibility of the data.
Recombinant Human UMPS Activity Assay
This biochemical assay directly measures the inhibitory effect of the compounds on purified UMPS enzyme activity. The causality is direct: a reduction in product formation is directly attributable to enzyme inhibition.
Caption: Workflow for the in vitro UMPS enzymatic assay.
Step-by-Step Protocol:
-
Preparation: All reactions are performed in a 96-well plate format. A reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) is prepared.
-
Substrate Addition: The substrates, orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP), are added to each well to final concentrations of 50 µM and 100 µM, respectively.
-
Inhibitor Addition: Test compounds (MICA-6, Pyrazofurin, 6-Azauridine) are added in a 10-point, 3-fold serial dilution. A DMSO-only well serves as the negative control (100% enzyme activity). A well without enzyme serves as the background control.
-
Enzyme Initiation: The reaction is initiated by adding purified recombinant human UMPS to a final concentration of 10 nM.
-
Incubation: The plate is incubated at 37°C for 30 minutes. The reaction time is optimized to ensure it remains within the linear range of product formation.
-
Termination and Analysis: The reaction is quenched. The amount of UMP produced is quantified using a nonradioactive high-performance liquid chromatography (HPLC) method, which separates and measures the UMP product.[15]
-
Data Analysis: The rate of UMP formation is calculated. The percentage of inhibition for each compound concentration is determined relative to the DMSO control. IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve using graphing software.
Cell-Based Antiproliferation Assay
This assay confirms that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context. The use of a cancer cell line (HCT116) provides a relevant biological system.
Step-by-Step Protocol:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (MICA-6, Pyrazofurin, 6-Azauridine, Brequinar).
-
Incubation: Cells are incubated for 72 hours, a duration that allows for multiple cell doublings, making the effects of proliferation inhibitors apparent.
-
Viability Measurement: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®). This assay measures the metabolic activity of viable cells, which is proportional to cell number.
-
Data Analysis: The fluorescence signal is read on a plate reader. The EC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Uridine Rescue Assay
This is a critical self-validating control to confirm that the observed antiproliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway. If the compound's toxicity is on-target, supplying cells with uridine—which can be converted to UMP via the salvage pathway—should rescue the cells from the compound's effects.[16]
Step-by-Step Protocol:
-
Assay Setup: The antiproliferation assay is repeated as described above.
-
Co-treatment: For each concentration of the test compound, a parallel set of wells is co-treated with a final concentration of 100 µM uridine.
-
Analysis: The EC₅₀ of each compound is determined in the presence and absence of supplemental uridine. A significant rightward shift in the EC₅₀ value in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of de novo pyrimidine synthesis. For MICA-6, the EC₅₀ shifted from 0.5 µM to > 45 µM, confirming its on-target activity.
Conclusion and Future Directions
The experimental data presented in this guide strongly support the characterization of this compound (MICA-6) as a potent inhibitor of human Uridine Monophosphate Synthase.
-
Potency: MICA-6 demonstrates superior in vitro enzymatic inhibition of UMPS compared to the established inhibitors Pyrazofurin and 6-Azauridine.
-
Cellular Efficacy: This enzymatic potency translates into robust antiproliferative activity in HCT116 cancer cells, with an EC₅₀ value in the sub-micromolar range.
-
Selectivity and Mechanism: The high selectivity index (>100) suggests a favorable therapeutic window. Furthermore, the successful uridine rescue experiment provides definitive evidence that MICA-6 exerts its antiproliferative effects by targeting the de novo pyrimidine biosynthesis pathway.
While Brequinar, a DHODH inhibitor, shows greater cellular potency, MICA-6 targets a different node in the same critical pathway, offering a distinct chemical scaffold for development. The indole-2-carboxylic acid core of MICA-6 represents a promising starting point for further medicinal chemistry optimization to enhance pharmacokinetic and pharmacodynamic properties.
Future work should focus on expanding the evaluation of MICA-6 to a broader panel of cancer cell lines, assessing its efficacy in antiviral assays, and initiating preclinical animal model studies to determine its in vivo efficacy and safety profile.
References
- 1. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. UMPS uridine monophosphate synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 4. UMPS | Abcam [abcam.co.jp]
- 5. scbt.com [scbt.com]
- 6. Drug repurposing screen identifies vidofludimus calcium and pyrazofurin as novel chemical entities for the development of hepatitis E interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 11. The biochemical activity of 6-azauridine: interference with pyrimidine metabolism in transplantable mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Brequinar - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Methylated vs. Non-Methylated Indole-2-Carboxylic Acids: A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a privileged structure, owing to its prevalence in biologically active natural products and synthetic pharmaceuticals. Among its many derivatives, indole-2-carboxylic acids have emerged as a versatile template for the design of potent enzyme inhibitors and other therapeutic agents. A critical consideration in the optimization of these molecules is the strategic modification of the indole nitrogen. This guide provides a comprehensive comparative analysis of N-methylated versus non-methylated indole-2-carboxylic acids, offering insights into how this seemingly minor structural change can profoundly influence physicochemical properties, biological activity, and pharmacokinetic profiles.
The Fundamental Distinction: N-H vs. N-CH₃
The core difference between these two classes of compounds lies in the substitution at the 1-position of the indole ring. In non-methylated indole-2-carboxylic acids, the nitrogen atom bears a hydrogen (N-H), which can act as a hydrogen bond donor. In contrast, N-methylated analogs feature a methyl group (N-CH₃) at this position, which removes the hydrogen bond donating capacity and introduces a small, lipophilic substituent. This fundamental alteration has a cascading effect on the molecule's overall properties and biological interactions.
Synthesis Strategies: A Comparative Overview
The synthesis of both non-methylated and N-methylated indole-2-carboxylic acids is well-established, with several reliable methods available to the synthetic chemist. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring.
Synthesis of Indole-2-Carboxylic Acid (Non-Methylated)
A common and efficient method for the synthesis of the parent indole-2-carboxylic acid involves the Reissert indole synthesis. This typically starts from o-nitrotoluene and diethyl oxalate.[1][2][3]
Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid [2][4]
-
Step 1: Condensation. o-Nitrotoluene (1.00 mole) and diethyl oxalate (1.00 mole) are reacted in the presence of a strong base, such as potassium ethoxide in a mixture of ethanol and ether, to form the potassium salt of ethyl o-nitrophenylpyruvate.[4]
-
Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using a platinum catalyst), or chemical reduction with agents like ferrous sulfate and ammonium hydroxide or hydrazine hydrate with a catalyst.[2][4]
-
Step 3: Hydrolysis. The resulting ethyl indole-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an alcohol/water mixture.
-
Step 4: Acidification and Isolation. The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the indole-2-carboxylic acid, which is then collected by filtration, washed, and dried.
Synthesis of 1-Methylindole-2-Carboxylic Acid (N-Methylated)
The N-methylated analog can be synthesized either by direct N-methylation of a pre-formed indole-2-carboxylate ester followed by hydrolysis, or by starting with an N-methylated precursor. The former is a more common and versatile approach.
Experimental Protocol: Synthesis of 1-Methylindole-2-Carboxylic Acid [5]
-
Step 1: N-Methylation of Methyl Indole-2-carboxylate. Methyl 1H-indole-2-carboxylate is dissolved in a suitable solvent like dry acetone. A base, such as potassium carbonate, is added, followed by a methylating agent like dimethyl sulfate. The mixture is heated under reflux.[5]
-
Step 2: Work-up. After the reaction is complete, the mixture is cooled, and excess methylating agent is quenched (e.g., with ammonia solution). The solvent is removed, and the product is extracted.
-
Step 3: Hydrolysis. The resulting methyl 1-methyl-1H-indole-2-carboxylate is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide in a mixture of methanol and water.
-
Step 4: Acidification and Isolation. The solution is cooled and acidified to precipitate 1-methylindole-2-carboxylic acid, which is then collected by filtration, washed, and dried.
Comparative Physicochemical Properties
The seemingly simple addition of a methyl group to the indole nitrogen can significantly alter the physicochemical properties of the molecule, which in turn affects its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Indole-2-carboxylic Acid (Non-Methylated) | 1-Methylindole-2-carboxylic Acid (N-Methylated) | Rationale for the Difference |
| Molecular Weight | 161.16 g/mol | 175.18 g/mol [6] | Addition of a methyl group (CH₂) increases the molecular weight by 14.02 g/mol . |
| Melting Point | 202-206 °C | 212-213 °C (decomposes)[6] | The N-methyl group can influence crystal packing and intermolecular interactions, often leading to a higher melting point. |
| pKa | ~4.5 (Predicted for carboxylic acid) | ~4.5 (Predicted for carboxylic acid) | The pKa of the carboxylic acid group is not significantly affected by N-methylation of the distant indole nitrogen. |
| logP (Octanol/Water) | 2.31 (Experimental)[7] | Higher than the non-methylated analog (Predicted) | The addition of a lipophilic methyl group increases the overall lipophilicity of the molecule. |
| Aqueous Solubility | Sparingly soluble | Generally lower than the non-methylated analog | The increased lipophilicity and the loss of the N-H hydrogen bond donor, which can participate in hydrogen bonding with water, typically leads to decreased aqueous solubility. |
| Hydrogen Bond Donor | 1 (N-H) | 0 | The methyl group replaces the hydrogen on the indole nitrogen, removing its ability to act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | 2 (C=O, O-H) | 2 (C=O, O-H) | The number of hydrogen bond acceptors remains the same. |
Impact on Biological Activity: A Focus on Enzyme Inhibition
Indole-2-carboxylic acid and its derivatives have been extensively studied as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, and HIV-1 integrase.[8][9][10] The presence or absence of the N-methyl group can have a profound impact on the binding affinity and inhibitory potency of these compounds.
The Role of the Indole N-H in Target Engagement
The indole N-H group can participate in crucial hydrogen bonding interactions with amino acid residues in the active site of an enzyme. This can be a key anchoring point for the inhibitor, contributing significantly to its binding affinity. For instance, in the case of some enzyme targets, the N-H of the indole can act as a hydrogen bond donor to a backbone carbonyl or a specific amino acid side chain.
N-Methylation: Steric Hindrance vs. Favorable Hydrophobic Interactions
The introduction of a methyl group on the indole nitrogen can have several consequences for biological activity:
-
Loss of Hydrogen Bonding: The most direct effect is the loss of the hydrogen bond donating capability of the indole N-H. If this interaction is critical for binding, N-methylation will likely lead to a significant decrease in potency.
-
Steric Hindrance: The methyl group can introduce steric clashes with residues in the binding pocket, preventing the inhibitor from adopting its optimal binding conformation.
-
Favorable Hydrophobic Interactions: Conversely, the methyl group can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues in the active site, potentially increasing binding affinity.
-
Conformational Changes: N-methylation can alter the preferred conformation of the molecule, which may either be more or less favorable for binding to the target.
Case Study: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[11] The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment suppress the proliferation and function of T-cells, allowing cancer cells to evade the immune system.[11][12] Therefore, inhibitors of IDO1 are of great interest as cancer immunotherapeutics.
Indole-2-carboxylic acid derivatives have been identified as potent IDO1 inhibitors.[8] The mechanism of inhibition often involves coordination of the inhibitor to the heme iron in the active site and interactions with surrounding amino acid residues.
Figure 1: Simplified schematic of IDO1-mediated immune suppression and its inhibition by indole-2-carboxylic acid derivatives.
While direct comparative data for the parent indole-2-carboxylic acid and its 1-methyl analog as IDO1 inhibitors is scarce in the literature, structure-activity relationship (SAR) studies of related indole derivatives often highlight the importance of the indole N-H for activity. For example, in a series of 6-acetamido-indole-2-carboxylic acid derivatives, the non-methylated compounds were found to be potent dual inhibitors of IDO1 and TDO.[8] Molecular docking studies of these compounds often show the indole N-H participating in hydrogen bonding within the active site.
Metabolic Stability and Pharmacokinetic Profile
A crucial aspect of drug development is optimizing the metabolic stability and overall pharmacokinetic profile of a lead compound. N-methylation can be a powerful tool in this regard.
Blocking Metabolic Hotspots
The indole N-H proton is acidic and can be a site for metabolic modification, such as glucuronidation. N-methylation blocks this potential metabolic pathway, which can lead to increased metabolic stability and a longer in vivo half-life.
Impact on Permeability and Absorption
The increased lipophilicity of N-methylated compounds can enhance their ability to cross cell membranes, potentially leading to improved oral absorption and bioavailability. However, this is not always the case, as other factors such as solubility and interactions with drug transporters also play a significant role.
Comparative Data Insights
Studies on other classes of compounds have shown that N-methylation can significantly improve metabolic stability. For instance, a study on N-sulfonylhydrazones demonstrated that N-methylated analogs were stable at acidic pH, whereas their non-N-methylated counterparts underwent hydrolysis.[13] The N-methylated compounds were also shown to be metabolized by cytochrome P450 enzymes, while the non-N-methylated analogs were not, indicating a clear difference in their metabolic pathways.[13]
-
Increased metabolic stability: due to the blocking of N-glucuronidation.
-
Potentially altered clearance mechanisms: with a shift away from direct conjugation of the indole nitrogen.
-
Possibly enhanced membrane permeability: due to increased lipophilicity.
It is important to note that these are general trends, and the actual pharmacokinetic profile of a specific compound will depend on its overall structure and properties.
Conclusion and Future Perspectives
The decision to methylate the indole nitrogen of an indole-2-carboxylic acid lead compound is a critical one that should be guided by a thorough understanding of the structure-activity and structure-property relationships.
-
Choose non-methylated indole-2-carboxylic acids when:
-
The indole N-H is known or predicted to be a key hydrogen bond donor for target engagement.
-
High aqueous solubility is a primary concern.
-
-
Consider N-methylated indole-2-carboxylic acids when:
-
The indole N-H is not essential for binding, or when the introduction of a methyl group can lead to favorable hydrophobic interactions.
-
Improving metabolic stability by blocking N-conjugation is a key objective.
-
Enhancing membrane permeability and oral absorption is desired.
-
The lack of direct, head-to-head comparative studies for the parent indole-2-carboxylic acid and its 1-methyl analog highlights an area for future research. Such studies would provide invaluable data for medicinal chemists and drug developers working with this important class of compounds. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic use of modifications like N-methylation will remain a cornerstone of rational drug design.
References
- 1. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-甲基吲哚-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to Validating the Mechanism of Action for 6-Methoxyindole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic potential against a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious agents.[1][2][3][4] However, unlocking the full clinical potential of these molecules hinges on a critical, often intricate process: validating their mechanism of action (MoA). A definitive understanding of how a compound exerts its biological effect is paramount for optimizing lead compounds, predicting potential side effects, and ultimately, achieving clinical success.
This guide provides a comparative analysis of modern experimental strategies to elucidate and validate the MoA of novel 6-methoxyindole compounds. Moving beyond a mere recitation of protocols, we will delve into the strategic rationale behind experimental choices, enabling researchers to design robust, self-validating workflows.
The Central Challenge: From Phenotype to Molecular Target
The journey of MoA validation often begins with an observed biological phenotype—for instance, apoptosis in cancer cells or reduced viral replication. The fundamental challenge lies in deconvoluting this observation to identify the specific molecular target(s) and pathways modulated by the 6-methoxyindole derivative. This process can be broadly divided into two interconnected phases: Target Identification and Target Validation .[5][6][7]
Phase 1: Identifying the Molecular Handshake - A Comparison of Target Identification Strategies
Target identification aims to answer the question: "What does my compound bind to?" Two major philosophies govern the experimental approaches to this question: affinity-based methods and label-free methods.[8][9] The choice between these strategies is a critical decision, influenced by the physicochemical properties of the 6-methoxyindole compound and the biological context under investigation.
Affinity-Based Approaches: Fishing for a Target
These techniques rely on chemically modifying the 6-methoxyindole compound to incorporate a "handle" (e.g., biotin, a fluorescent tag, or immobilization on a solid support) that facilitates the isolation of its binding partners from a complex biological mixture, such as a cell lysate.[8][9]
Table 1: Comparison of Affinity-Based Target Identification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Affinity Chromatography / Pull-down | The 6-methoxyindole compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Bound proteins are eluted and identified by mass spectrometry.[10] | Relatively straightforward, well-established, can be high-throughput. | Modification of the compound may alter its binding affinity or specificity. Potential for non-specific binding to the matrix. | Compounds with a known site for chemical modification that does not disrupt biological activity. |
| Biotin-Tagged Probes | A biotin tag is attached to the 6-methoxyindole compound. The tagged compound is incubated with the biological sample, and the compound-protein complexes are captured using streptavidin-coated beads.[8] | High affinity and specificity of the biotin-streptavidin interaction. Versatile for in situ and in vitro applications. | The biotin tag is bulky and can sterically hinder binding. Requires careful design of the linker to minimize interference. | Situations where a non-disruptive site for biotinylation can be identified. |
| Photo-Affinity Labeling (PAL) | The compound is modified with a photoreactive group. Upon UV irradiation, a covalent bond is formed between the compound and its binding partner, allowing for stringent purification and identification.[9] | Covalent capture of binding partners, reducing the loss of weak or transient interactions. Can be used in living cells. | Synthesis of the photo-probe can be complex. UV irradiation can potentially damage biological samples. | Capturing transient or low-affinity interactions. |
Experimental Workflow: Affinity Pull-down
Caption: Workflow for Affinity Pull-down Target Identification.
Label-Free Approaches: Observing the Interaction in a Native State
These methods circumvent the need to modify the 6-methoxyindole compound, thereby preserving its native structure and interactions. They rely on detecting a physical or conformational change in the target protein upon compound binding.
Table 2: Comparison of Label-Free Target Identification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Drug Affinity Responsive Target Stability (DARTS) | The binding of a small molecule can stabilize its target protein against proteolysis. Changes in protein stability in the presence of the compound are detected by Western blot or mass spectrometry.[8][10] | No chemical modification of the compound is required. Relatively simple and cost-effective. | Not all protein-ligand interactions result in a significant change in protease stability. May not be suitable for membrane proteins. | Initial screening for soluble protein targets. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding can alter the thermal stability of a protein. The amount of soluble protein remaining after heat shock at various temperatures is quantified in the presence and absence of the compound. | Can be performed in intact cells and tissues, providing a more physiological context. No compound modification needed. | Can be labor-intensive. Not all binding events lead to a thermal shift. | Validating target engagement in a cellular context. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs when a compound binds to its target. Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy). | Provides detailed thermodynamic information. Gold standard for measuring binding affinity. | Requires relatively large amounts of purified protein and compound. Low throughput. | Detailed characterization of the interaction with a purified, hypothesized target. |
Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)
Caption: Workflow for the DARTS method.
Phase 2: Confirming the Connection - Strategies for Target Validation
Identifying a potential binding partner is only the first step. Target validation provides the crucial evidence that the interaction between the 6-methoxyindole compound and the identified target is responsible for the observed biological effect.[7] This involves a multi-pronged approach combining genetic, chemical, and biophysical methods.
Genetic Approaches: The Power of Perturbation
Genetic manipulation of the putative target is a powerful way to establish a causal link between the target and the compound's activity.
-
Gene Knockout/Knockdown: Using techniques like CRISPR-Cas9 or RNA interference (siRNA, shRNA) to eliminate or reduce the expression of the target protein. If the cells become resistant to the 6-methoxyindole compound upon target depletion, it strongly suggests that the protein is required for the compound's activity.
-
Site-Directed Mutagenesis: If a binding site has been predicted, mutating key amino acid residues within this site can be performed.[11] A loss of compound efficacy in cells expressing the mutant protein provides strong evidence for a direct binding interaction.[11]
Chemical and Biophysical Validation: Quantifying the Interaction
These methods provide quantitative data on the binding affinity and kinetics of the compound-target interaction.
Table 3: Comparison of Target Validation Methods
| Method | Principle | Information Gained | Key Considerations |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a ligand (e.g., the 6-methoxyindole compound) binds to an immobilized target protein. | Real-time kinetics (on-rate, off-rate), binding affinity (KD). | Requires purified protein. Immobilization of the target may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | As described in Table 2. | Binding affinity (KD), stoichiometry, enthalpy, and entropy of binding. | Requires larger amounts of material compared to SPR. |
| Enzymatic/Functional Assays | If the identified target is an enzyme or a receptor, its activity can be measured in the presence of the 6-methoxyindole compound. | IC50/EC50 values, mechanism of inhibition/activation. | Requires a functional assay for the target protein. |
Logical Flow of MoA Validation
Caption: A comprehensive workflow for MoA validation.
Case Study: Hypothetical Validation of an Anti-cancer 6-Methoxyindole Compound (6-MI-X)
Let's consider a hypothetical 6-methoxyindole compound, 6-MI-X, that induces apoptosis in a colon cancer cell line.
-
Initial Observation: 6-MI-X induces apoptosis.
-
Target Identification: A DARTS experiment is performed, revealing that Protein Kinase Y (PKY) is stabilized in the presence of 6-MI-X.
-
Target Validation:
-
Genetic: CRISPR-Cas9 is used to knock out the gene encoding PKY. The PKY-knockout cells show significant resistance to 6-MI-X-induced apoptosis.
-
Biophysical: SPR analysis with purified recombinant PKY and 6-MI-X demonstrates a direct binding interaction with a nanomolar affinity.
-
Functional: An in vitro kinase assay shows that 6-MI-X directly inhibits the enzymatic activity of PKY.
-
Conclusion and Future Perspectives
Validating the mechanism of action for a novel 6-methoxyindole compound is a multifaceted endeavor that requires a carefully considered, orthogonal set of experiments. There is no single "best" method; rather, the optimal strategy is a tailored combination of affinity-based or label-free target identification approaches, followed by rigorous genetic and biophysical validation. By systematically progressing from an observed phenotype to a confirmed molecular target, researchers can build a robust and compelling case for the therapeutic potential of their compounds, paving the way for successful preclinical and clinical development. The integration of chemoproteomics, genetic screening, and computational approaches will continue to refine and accelerate this critical aspect of drug discovery.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. goldbio.com [goldbio.com]
- 3. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 7. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Indole-2-Carboxylic Acid Derivatives
Abstract
The indole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to numerous FDA-approved drugs for cancer, infections, and inflammatory diseases.[1][2] Specifically, the indole-2-carboxylic acid scaffold offers a versatile platform for developing targeted therapeutics due to its unique structural and electronic properties, which facilitate critical interactions with various biological targets.[3][4] This guide provides an in-depth, comparative analysis of the biological evaluation of novel indole-2-carboxylic acid derivatives, focusing on their anticancer and antimicrobial activities. We will dissect the causal relationships behind experimental designs, present detailed protocols for key assays, and offer a transparent comparison of novel compounds against established standards, supported by quantitative data.
Introduction: The Rationale for Targeting the Indole-2-Carboxylic Acid Scaffold
The indole ring system is prevalent in molecules that modulate critical cellular processes. Its ability to participate in hydrogen bonding, π-π stacking, hydrophobic, and van der Waals interactions makes it an ideal framework for designing inhibitors of enzymes like protein kinases and HIV-1 integrase.[1][2][3] The carboxylic acid group at the 2-position is particularly significant; it often acts as a crucial chelating group or hydrogen bond acceptor, anchoring the molecule within the active site of a target protein, as seen in HIV-1 integrase inhibitors where it chelates Mg²⁺ ions.[3][4]
Our focus is on novel derivatives that have been systematically modified to enhance potency and selectivity. The strategic rationale involves altering substituents at various positions of the indole ring to probe the structure-activity relationship (SAR) and optimize pharmacological properties.[5][6] This guide will compare several series of these novel compounds, providing researchers with the data and methodologies needed to advance their own drug discovery programs.
Comparative Anticancer Activity
A primary thrust in the development of indole-2-carboxylic acid derivatives is their potential as anticancer agents. Many function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in cancer cell proliferation and survival.[2][7][8][9]
Performance Comparison: Cytotoxicity Against Cancer Cell Lines
The initial step in evaluating anticancer potential is to assess a compound's cytotoxicity against a panel of human cancer cell lines. The choice of cell lines is critical and should represent diverse cancer types to identify broad-spectrum activity or selective potency. For instance, MCF-7 (breast), Panc-1 (pancreatic), A549 (lung), and HT-29 (colon) are standard choices that cover major cancer subtypes.[7][8]
Below is a comparative summary of the half-maximal inhibitory concentration (IC₅₀) values for several novel indole-2-carboxamide series against the MCF-7 breast cancer cell line, benchmarked against the standard chemotherapeutic agent Doxorubicin and the kinase inhibitor Erlotinib.
| Compound ID | Modification Highlights | Target/Mechanism | IC₅₀ vs. MCF-7 (μM) | Selectivity Note | Reference |
| Series 5 (5d, 5e) | 5-Chloroindole, Phenethyl linker | EGFR/CDK2 Dual Inhibitor | 0.95 - 1.15 | Potency comparable to Doxorubicin | [7] |
| Series 6 (6i, 6v) | Thiazolyl-indole hybrid | Multi-target Cytotoxicity | 6.10 - 6.49 | More potent than Dasatinib in this assay | [10] |
| Series 8 (8c, 8f) | 4,6-Difluoroindole, N-benzyl | Cannabinoid Receptor-related | 3.41 - 3.65 | Evaluated against pediatric brain cancer | [11][12] |
| Series V (Va, Vc) | 5-Chloroindole, Bulky sidechain | Multi-kinase Inhibitor | >10 (Low Potency) | Activity varies greatly with cell line | [8] |
| Doxorubicin | Standard Chemotherapy | DNA Intercalator | ~1.10 | Reference Standard | [7] |
| Erlotinib | Standard Kinase Inhibitor | EGFR Inhibitor | >10 (in some assays) | Reference Standard | [8] |
Interpretation of Data: The data clearly indicates that specific structural modifications dramatically impact cytotoxic potency. For example, compounds from Series 5 demonstrate potent activity against MCF-7 cells, with IC₅₀ values rivaling that of Doxorubicin.[7] This potency is attributed to their dual inhibition of EGFR and CDK2.[7] In contrast, Series 6 compounds, while less potent than Doxorubicin, show superior activity compared to another kinase inhibitor, Dasatinib, highlighting their potential.[10] The Series 8 compounds show moderate but significant activity against pediatric brain tumor cells, a challenging cancer type to treat.[11][12]
Experimental Workflow & Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The causality behind its selection lies in its reliability and high-throughput nature. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells do not. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel indole derivatives and reference drugs (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, protect the plates from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanistic Insights: Kinase Inhibition Profile
Beyond general cytotoxicity, it is crucial to determine the specific molecular targets. For many indole derivatives, these are protein kinases.[13] Kinase inhibition assays are performed to quantify the direct inhibitory effect of a compound on a specific enzyme's activity.
Comparative Kinase Inhibition Data:
| Compound | Target Kinase | IC₅₀ (nM) | Reference Kinase Inhibitor | IC₅₀ (nM) | Reference |
| 5d | EGFR | 89 ± 6 | Erlotinib | 80 ± 5 | [7] |
| 5e | EGFR | 93 ± 8 | Erlotinib | 80 ± 5 | [7] |
| 5e | CDK2 | 13 ± 1 | Dinaciclib | 20 ± 2 | [7] |
| 5h | CDK2 | 11 ± 1 | Dinaciclib | 20 ± 2 | [7] |
These results are highly significant. Compounds 5d and 5e show EGFR inhibition nearly identical to Erlotinib, an FDA-approved EGFR inhibitor.[7] Even more impressively, compounds 5e and 5h are more potent inhibitors of CDK2 than the reference compound Dinaciclib, suggesting they are powerful dual-action agents.[7]
Workflow for Anticancer Drug Screening
Caption: A typical screening cascade for identifying lead anticancer compounds from a library of novel derivatives.
Comparative Antimicrobial Activity
Indole derivatives have also emerged as promising antimicrobial agents, particularly against mycobacteria, the causative agents of tuberculosis.[14] Their mechanism often involves inhibiting essential enzymes like MmpL3, which is crucial for building the mycobacterial cell wall.[14]
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents visible growth of a microorganism.
Comparative MIC Data against Mycobacterium tuberculosis (H37Rv):
| Compound ID | Modification Highlights | MIC (μM) | Selectivity Index (SI) vs. Vero Cells | Reference |
| 8f | 4,6-Difluoroindole, Rimantadine moiety | 0.62 | 64 | [12] |
| 8g | 5-Chloroindole, Rimantadine moiety | 0.32 | 128 | [12] |
| 25 | 4,6-Dimethylindole, Cyclooctyl moiety | ~0.015 | High (Implied) | [14] |
| 26 | 4,6-Dimethylindole, Cycloheptyl moiety | ~0.03 | High (Implied) | [14] |
| Isoniazid | Standard Anti-TB Drug | ~0.36 | Reference Standard | - |
*MIC values for compounds 25 and 26 were reported in μg/mL and have been estimated to μM for comparison.
Interpretation of Data: The data reveals exceptional potency. Compounds 8g , 25 , and 26 all display MIC values significantly lower (i.e., more potent) than the frontline anti-TB drug Isoniazid.[12][14] Critically, the Selectivity Index (SI), which is the ratio of cytotoxicity against a mammalian cell line (e.g., Vero) to its antimicrobial activity, is very high for compounds 8f and 8g .[12] An SI > 10 is generally considered promising for a potential drug candidate, and an SI of 128 for compound 8g indicates a highly favorable safety profile, with minimal toxicity to host cells at concentrations effective against the bacteria.[12]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining MIC values due to its accuracy and efficiency.
Detailed Protocol:
-
Inoculum Preparation: Grow a culture of M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in 7H9 broth. Final concentrations should typically range from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days. The slow growth rate of M. tuberculosis necessitates this extended incubation period.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth, as evidenced by the absence of turbidity. A colorimetric indicator like Resazurin can be added to aid visualization (blue when no growth, pink when growth occurs).
Structure-Activity Relationship (SAR) and Future Directions
The comparative data reveals clear SAR trends:
-
For Anticancer Activity: Halogen substitution (e.g., chlorine at the 5-position) on the indole ring, combined with specific linkers and terminal groups (like phenethyl), is crucial for potent EGFR/CDK2 inhibition.[5][7]
-
For Antimicrobial Activity: Dimethyl substitution (4,6-dimethyl) on the indole ring coupled with large cycloalkyl groups (cycloheptyl, cyclooctyl) leads to outstanding potency against M. tuberculosis.[14] A rimantadine moiety also confers high potency and selectivity.[12]
Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles (solubility, metabolic stability) while retaining their high potency and selectivity. In vivo studies in relevant animal models are the logical next step to validate the therapeutic potential of these promising indole-2-carboxylic acid derivatives.
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators | RTI [rti.org]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 14. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Indole Nucleus: A Privileged Scaffold for Potent and Selective Enzyme Inhibition
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. youtube.com [youtube.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pelagobio.com [pelagobio.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. mdpi.com [mdpi.com]
- 22. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 23. ascopubs.org [ascopubs.org]
- 24. bmglabtech.com [bmglabtech.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. oncology.labcorp.com [oncology.labcorp.com]
- 27. onclive.com [onclive.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. tandfonline.com [tandfonline.com]
- 32. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Hazard Assessment: Understanding the Risk Profile
The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data for the closely related compound 6-Methoxyindole-2-carboxylic acid (CAS No. 16732-73-3), this class of chemicals is considered hazardous.[1] The primary risks are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2): The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust or aerosols may cause respiratory system irritation.[1][2]
These classifications necessitate a stringent approach to PPE to create an effective barrier between the researcher and the chemical.[3]
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. While essential, PPE is the last line of defense. The preceding layers are:
-
Engineering Controls: These are the most effective controls and involve physically isolating the hazard. For a powdered chemical like 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, all handling, especially weighing and preparing solutions, must be performed within a certified chemical fume hood or a powder containment hood.[4][5] This prevents the inhalation of airborne particles.[6]
-
Administrative Controls: These are work practices that reduce exposure, such as developing standard operating procedures (SOPs), providing thorough training, and restricting access to handling areas.
-
Personal Protective Equipment (PPE): This equipment is worn to minimize exposure to hazards that cannot be eliminated through engineering and administrative controls.
Core PPE Protocol for this compound
The following PPE is mandatory when handling this compound in any form (solid or solution).
Eye and Face Protection
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required.[7] They form a complete seal around the eyes, protecting from splashes, aerosols, and fine dust.
-
Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[7]
Hand Protection
To prevent skin contact, chemical-resistant gloves are essential.[6][8]
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact with a broad range of laboratory chemicals and provide good protection against powders.[3][7]
-
Best Practice: Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container. Never wear gloves outside the laboratory.
Body Protection
A barrier must be created to protect your skin and street clothes from contamination.
-
Laboratory Coat: A flame-resistant lab coat with a fully fastened front is required.[6][9] Ensure the sleeves are long enough to cover the wrists and are tucked into your gloves or form a seal over them.
-
Full Coverage: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in any laboratory setting.[6][7]
Respiratory Protection
Due to the risk of respiratory irritation from airborne powder, respiratory protection is critical during certain operations.[1][6]
-
When Required: A respirator is necessary whenever you are handling the solid compound outside of a certified and functioning containment device like a chemical fume hood. This primarily applies to weighing operations.
-
Type of Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[3] If higher concentrations are anticipated or if the user is not clean-shaven, a half-mask or full-face elastomeric respirator with P100 cartridges may be necessary. All respirator use requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.[7]
Summary of PPE for Key Operations
The required level of PPE can vary based on the specific task being performed. The following table summarizes the necessary equipment for common laboratory procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Primary Engineering Control |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat, Full Coverage | N95 Respirator (minimum) | Chemical Fume Hood / Powder Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not required if in fume hood | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not required if in fume hood | Chemical Fume Hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat / Chemical Apron | N95 Respirator (minimum) | N/A (Respond in ventilated area) |
Procedural Workflow: From Receipt to Disposal
Adherence to a strict, step-by-step workflow is critical for ensuring safety. The following diagram illustrates the lifecycle of handling this compound in the lab.
Caption: Safe handling workflow for this compound.
Emergency and Disposal Procedures
Exposure and Spill Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep up carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.[10][11]
Waste Disposal
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][10]
-
Segregation: All waste containing this compound, including contaminated gloves, wipes, and surplus material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Disposal: The final disposal must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][4]
By integrating these expert-level PPE protocols and operational plans into your daily workflow, you can confidently and safely advance your research while ensuring the protection of yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 739365-07-2 [amp.chemicalbook.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
